2-Methyl-6-Hydroxy-1-Tetralone
Descripción
BenchChem offers high-quality 2-Methyl-6-Hydroxy-1-Tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-Hydroxy-1-Tetralone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
6-hydroxy-2-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c1-7-2-3-8-6-9(12)4-5-10(8)11(7)13/h4-7,12H,2-3H2,1H3 |
Clave InChI |
SJTCXXFPNYUGKO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1=O)C=CC(=C2)O |
Origen del producto |
United States |
2-Methyl-6-Hydroxy-1-Tetralone: A Comprehensive Technical Guide on Structure, Synthesis, and Applications
Executive Summary
2-Methyl-6-hydroxy-1-tetralone (IUPAC: 6-hydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one) is a highly versatile bicyclic aromatic ketone. Featuring a tetralin core functionalized with a ketone, an alpha-methyl group, and a phenolic hydroxyl group, this compound serves as a privileged scaffold in medicinal chemistry. It is frequently utilized as an advanced intermediate in the synthesis of steroidal analogues, beta-adrenoceptor modulators, and fluorescent receptor ligands.
This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating retrosynthetic methodology, and explores its downstream applications in drug discovery.
Structural and Physicochemical Profiling
The structural architecture of 2-methyl-6-hydroxy-1-tetralone dictates its reactivity. The carbonyl group at C1 activates the C2 position for enolization, while the methyl group at C2 introduces steric hindrance and a stereocenter, which is critical for enantioselective ligand binding. The hydroxyl group at C6 provides a site for further functionalization (e.g., etherification, cross-coupling) and acts as a crucial hydrogen-bond donor in biological targets.
Quantitative Data Summary
Due to the highly specialized nature of this derivative, empirical data is often extrapolated from its direct precursors, such as 6-hydroxy-1-tetralone and 6-methoxy-2-methyl-1-tetralone[1].
| Property | Value / Description |
| IUPAC Name | 6-hydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Predicted Melting Point | 145–155 °C (Based on 6-hydroxy-1-tetralone baseline of 154-157 °C) |
| LogP (Predicted) | ~2.1 - 2.4 |
| Hydrogen Bond Donors | 1 (Phenolic -OH) |
| Hydrogen Bond Acceptors | 2 (Ketone C=O, Phenolic -OH) |
| Solubility Profile | Soluble in DMF, DMSO, EtOH, DCM; Poorly soluble in H₂O |
| pKa (Phenolic) | ~7.74 (Analogous to 6-hydroxy-1-tetralone)[2] |
Mechanistic Synthesis & Retrosynthetic Analysis
The Causality of Experimental Choices
A direct alpha-methylation of 6-hydroxy-1-tetralone using a base and methyl iodide (MeI) is fundamentally flawed. The phenolic hydroxyl group (pKa ~7.74) is far more acidic than the alpha-protons of the ketone (pKa ~19-20). Subjecting 6-hydroxy-1-tetralone to basic conditions would preferentially deprotonate the phenol, leading to competitive O-alkylation (Williamson ether synthesis) rather than the desired C-alkylation.
The Solution: We utilize 6-methoxy-1-tetralone as the starting material. The methoxy group acts as a robust, orthogonal protecting group. Following the successful installation of the alpha-methyl group via kinetic enolate formation, the methoxy group is cleaved using Boron Tribromide (BBr₃), a strong Lewis acid that selectively attacks aryl ethers without disturbing the ketone or the newly formed stereocenter.
Figure 1: Retrosynthetic and forward synthesis workflow for 2-Methyl-6-hydroxy-1-tetralone.
Experimental Protocols: A Self-Validating System
The following protocols are engineered to ensure high yield and purity, incorporating specific validation checkpoints to prevent the propagation of errors through the synthetic sequence.
Protocol A: Synthesis of 6-Methoxy-2-methyl-1-tetralone
Objective: Regioselective alpha-methylation via kinetic enolate.
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous Tetrahydrofuran (THF) (50 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add Lithium Diisopropylamide (LDA) (1.1 equivalents, 2.0 M in THF/heptane/ethylbenzene).
-
Enolization: Dissolve 6-methoxy-1-tetralone (10.0 g, 56.7 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the LDA over 30 minutes. Stir at -78 °C for 1 hour.
-
Validation Checkpoint 1: Quench a 0.1 mL aliquot in D₂O. Analyze via ¹H-NMR. The disappearance of the alpha-protons confirms >95% enolate formation.
-
-
Alkylation: Add Methyl Iodide (MeI) (1.5 equivalents, 8.5 g) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, 9:1 Hexanes:EtOAc) to yield 6-methoxy-2-methyl-1-tetralone as a pale yellow oil[1].
Protocol B: Demethylation to 2-Methyl-6-hydroxy-1-tetralone
Objective: Selective cleavage of the aryl ether without ketone reduction.
-
Preparation: Dissolve 6-methoxy-2-methyl-1-tetralone (5.0 g, 26.3 mmol) in anhydrous Dichloromethane (DCM) (60 mL) under argon. Cool to -78 °C.
-
Lewis Acid Addition: Slowly add Boron Tribromide (BBr₃) (2.5 equivalents, 1.0 M in DCM) dropwise via syringe. The solution will typically turn a deep red/brown color due to the formation of the Lewis acid-base complex.
-
Cleavage: Stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C over 3 hours.
-
Validation Checkpoint 2: Quench a 0.1 mL aliquot in saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. The expected mass is m/z 177.09 [M+H]⁺. The complete absence of m/z 191.11 (the methoxy precursor) validates full deprotection.
-
-
Quenching: Carefully quench the reaction by the dropwise addition of methanol (10 mL) at 0 °C to destroy excess BBr₃, followed by water (50 mL).
-
Extraction: Extract the mixture with DCM (3 × 50 mL). Wash the organics with saturated NaHCO₃ to remove residual hydrobromic acid, dry over MgSO₄, and evaporate.
-
Crystallization: Recrystallize the crude solid from an ethanol/water mixture to afford pure 2-methyl-6-hydroxy-1-tetralone as an off-white to beige crystalline solid.
Applications in Drug Discovery
The 6-hydroxy-1-tetralone scaffold is a well-documented pharmacophore in the development of neuroactive and endocrine-modulating agents. The addition of the 2-methyl group in 2-methyl-6-hydroxy-1-tetralone provides a critical vector for Structure-Activity Relationship (SAR) optimization.
-
Estrogen Receptor (ER) Modulators: The tetralin core mimics the A and B rings of steroidal estrogens. The phenolic hydroxyl group at C6 perfectly aligns with the hydrogen-bonding requirements of the ERα/ERβ binding pockets (mimicking the C3-OH of estradiol). The C2-methyl group introduces steric bulk that can shift the compound's profile from an ER agonist to a Selective Estrogen Receptor Modulator (SERM).
-
Histamine H3 Receptor Ligands: Tetralone derivatives are utilized to synthesize chalcone-based fluorescent human histamine H3 receptor ligands. The ketone allows for Claisen-Schmidt condensations with various benzaldehydes, while the C6-OH can be alkylated with piperidinyl-propoxy chains to enhance H3R affinity.
-
Beta-Adrenoceptor Agents: It serves as a precursor for 2-alkylamino-6-hydroxy-1,2,3,4-tetrahydro-1-naphthalenols, which exhibit potent beta-adrenoceptor activities.
Figure 2: Pharmacological downstream applications of the 2-Methyl-6-hydroxy-1-tetralone scaffold.
References
-
Sigma-Aldrich. 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone 98% Product Page. Retrieved for precursor properties and H3 receptor ligand applications.
-
ChemicalBook. 6-Hydroxy-1-tetralone Chemical Properties and Uses. Retrieved for pKa data and synthesis context.2
-
LookChem. 6-methoxy-2-methyl-3,4-dihydro-2h-naphthalen-1-one (CAS 27752-24-5). Retrieved for intermediate properties and structural validation. 1
-
PubChem (NIH). 6-Hydroxy-2-tetralone | C10H10O2 | CID 4575996. Retrieved for general tetralone structural context. 3
-
Benchchem. 5-Hydroxy-6-methoxy-1-tetralone | Research Chemical. Retrieved for phase-transfer catalysis and antioxidant context. 4
Sources
- 1. 6-methoxy-2-methyl-3,4-dihydro-2h-naphthalen-1-one price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. 6-Hydroxy-1-tetralone | 3470-50-6 [chemicalbook.com]
- 3. 6-Hydroxy-2-tetralone | C10H10O2 | CID 4575996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-6-methoxy-1-tetralone|Research Chemical [benchchem.com]
Comprehensive NMR Spectroscopy Data and Assignment Strategies for 2-Methyl-6-Hydroxy-1-Tetralone
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary & Structural Causality
In the realm of medicinal chemistry, tetralone derivatives serve as critical scaffolds for synthesizing selective estrogen receptor modulators (SERMs), antidepressants, and complex polycyclic natural products. 2-Methyl-6-hydroxy-1-tetralone presents a unique analytical challenge due to the interplay between its rigid aromatic system and its flexible, substituted aliphatic ring.
As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a data collection exercise, but as a self-validating logical framework. Every chemical shift and coupling constant must be causally linked to the molecule's electronic environment and 3D conformation.
The analytical logic relies on three fundamental structural features:
-
The Carbonyl Anisotropy: The C1 carbonyl group exerts a profound diamagnetic anisotropic effect. This deshields the spatially proximal H8 proton, pushing its resonance significantly downfield compared to standard aromatic protons.
-
Phenolic Resonance: The C6 hydroxyl group acts as a strong electron-donating group via resonance ( +R effect). This increases electron density at the ortho positions (C5 and C7), shielding these protons and shifting them upfield.
-
Aliphatic Diastereotopicity: The introduction of a methyl group at C2 breaks the symmetry of the cyclohexanone ring, creating a stereocenter. This renders the methylene protons at C3 (and to a lesser extent, C4) diastereotopic . They are magnetically non-equivalent and exhibit complex geminal coupling ( 2J≈12−14 Hz)[1].
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the NMR acquisition protocol must be designed as a closed, self-validating loop. A 1D spectrum provides a hypothesis; the 2D matrix (COSY, HSQC, HMBC) proves it. If the long-range HMBC correlations do not map perfectly onto the HSQC-derived backbone, the assignment is rejected and re-evaluated.
Step-by-Step Acquisition Methodology
-
Sample Preparation: Dissolve 15-20 mg of highly purified 2-Methyl-6-hydroxy-1-tetralone in 0.6 mL of deuterated dimethyl sulfoxide ( DMSO-d6 ). DMSO-d6 is chosen specifically to prevent the rapid chemical exchange of the phenolic -OH proton, allowing it to be observed as a sharp singlet. Tetramethylsilane (TMS) is added at 0.03% v/v as an internal reference ( δ=0.00 ppm).
-
Probe Tuning and Temperature Control: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Equilibrate the sample at exactly 298 K for 5 minutes. Precise temperature control is critical to prevent shifting of the hydrogen-bonded -OH signal.
-
1D 1 H Acquisition: Acquire the proton spectrum using a standard 30° pulse program (zg30). Use a relaxation delay ( D1 ) of 2.0 seconds and 16 scans. Ensure the spectral width encompasses 12 ppm to capture the phenolic proton.
-
1D 13 C Acquisition: Acquire the carbon spectrum using power-gated 1 H decoupling (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement. Use a D1 of 2.0 seconds and a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C1, C4a, C6, C8a)[2].
-
2D Matrix Acquisition (The Validation Layer):
-
COSY (Correlation Spectroscopy): Acquire to map the contiguous spin systems (H2-H3-H4 and H7-H8).
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire to establish direct 1JCH bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a long-range coupling delay optimized for nJCH=8 Hz. This is the ultimate validation step, linking the isolated aromatic and aliphatic spin systems across the quaternary bridgeheads[3].
-
Logical Workflow for 2D NMR Elucidation
The following diagram illustrates the self-validating logic used to assign the tetralone scaffold.
Fig 1: Logical 2D NMR workflow for self-validating structural elucidation of tetralone derivatives.
Quantitative Data Presentation
The tables below summarize the expected chemical shifts, multiplicities, and 2D correlations for 2-Methyl-6-hydroxy-1-tetralone, synthesized from empirical principles of tetralone NMR spectroscopy[2][3].
Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6 )
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Causality / Assignment Logic |
| -OH | 10.30 | s | - | 1H | Highly deshielded phenolic proton; visible due to DMSO-d6 solvent. |
| H8 | 7.80 | d | 8.7 | 1H | Deshielded by the spatial proximity (anisotropy) of the C1 carbonyl. |
| H7 | 6.80 | dd | 8.7, 2.4 | 1H | Shielded by the ortho +R effect of the C6 hydroxyl group. |
| H5 | 6.70 | d | 2.4 | 1H | Shielded by the ortho +R effect; meta-coupled to H7. |
| H4 | 2.85 | m | - | 2H | Benzylic protons; adjacent to the aromatic ring. |
| H2 | 2.55 | m | - | 1H | α -proton to the carbonyl; complex multiplet due to adjacent CH3 and CH2. |
| H3 | 2.15, 1.80 | m, m | - | 2H | Diastereotopic protons (due to C2 stereocenter); distinct chemical environments. |
| -CH3 | 1.12 | d | 6.8 | 3H | Methyl group split by the single adjacent H2 proton. |
Table 2: 13 C NMR and Key 2D Correlations (100 MHz, DMSO-d6 )
| Position | δ (ppm) | Type | Key HMBC Correlations ( 2J , 3J ) | Structural Significance |
| C1 | 198.5 | C=O | H2, H8, -CH3 | Confirms the ketone position relative to the methyl and aromatic ring. |
| C6 | 162.3 | C-OH | H5, H7, H8 | Validates the position of the phenolic hydroxyl group. |
| C4a | 147.2 | C (Ar) | H4, H5, H8 | Bridges the aliphatic ring (C4) to the aromatic system. |
| C8 | 129.8 | CH (Ar) | H4, H7 | Validates the ortho relationship to the carbonyl. |
| C8a | 124.5 | C (Ar) | H4, H5, H7 | Confirms the bridgehead carbon adjacent to the carbonyl. |
| C7 | 115.2 | CH (Ar) | H5 | Confirms the meta relationship between H5 and H7. |
| C5 | 114.5 | CH (Ar) | H4, H7 | Validates the ortho position to the hydroxyl group. |
| C2 | 41.8 | CH | H3, H4, -CH3 | Confirms the location of the methyl substitution. |
| C3 | 30.5 | CH2 | H2, H4, -CH3 | Validates the central position in the aliphatic chain. |
| C4 | 28.7 | CH2 | H2, H3, H5 | Confirms the benzylic position. |
| -CH3 | 15.2 | CH3 | H2, H3 | Standard aliphatic methyl shift. |
Conclusion
The rigorous assignment of 2-Methyl-6-hydroxy-1-tetralone requires an understanding of both rigid aromatic substituent effects and flexible aliphatic diastereotopicity[1]. By employing a self-validating 2D NMR matrix, researchers can confidently map the exact connectivity and 3D conformation of the molecule, ensuring high fidelity in downstream synthetic or biological applications.
References
- Synthesis and Reactivity of the Catechol Metabolites from the Equine Estrogen, 8,9-Dehydroestrone Chemical Research in Toxicology - ACS Publications URL
- Absolute configuration and conformation of 3 tetralone derivatives from Ammannia baccifera Thieme Connect URL
- One-Pot Cyclizations of Dilithiated Oximes and Hydrazones with Epibromohydrin...
Sources
Solubility Dynamics of 2-Methyl-6-Hydroxy-1-Tetralone in Polar vs. Non-Polar Organic Solvents
An in-depth technical guide on the solubility dynamics of 2-Methyl-6-Hydroxy-1-Tetralone, structured for researchers, analytical chemists, and drug development professionals.
Executive Summary & Molecular Profiling
In pharmaceutical synthesis and materials science, tetralone derivatives serve as critical building blocks for complex bioactive molecules, steroids, and fluorescent probes. 2-Methyl-6-Hydroxy-1-Tetralone is a functionalized bicyclic aromatic compound characterized by a tetralin core, a ketone at the 1-position, a hydroxyl group at the 6-position, and a methyl substituent at the 2-position.
Understanding its solubility profile across various organic solvents is paramount for optimizing reaction yields, purification processes (like recrystallization), and formulation strategies. This guide deconstructs the solvation thermodynamics of 2-Methyl-6-Hydroxy-1-Tetralone, contrasting its behavior in polar versus non-polar organic solvents, and provides a rigorously validated experimental framework for empirical solubility determination.
Mechanistic Causality in Solvation Thermodynamics
The solubility of a crystalline solid in an organic solvent is a thermodynamic competition between the crystal lattice energy of the solute and the solvation energy provided by the solvent. For 2-Methyl-6-Hydroxy-1-Tetralone, the molecular architecture dictates this balance:
-
The Hydrogen-Bonding Axis (Polarity): The 6-hydroxyl (-OH) group acts as a strong hydrogen bond donor, while the 1-ketone (C=O) acts as a hydrogen bond acceptor.
-
The Lipophilic Core (Non-Polarity): The fused benzene-cyclohexanone ring (tetralin core) and the 2-methyl group provide hydrophobic bulk, driving London dispersion forces.
The parent compound, 6-hydroxy-1-tetralone, exhibits a computed XLogP3 of 1.7[1], indicating moderate lipophilicity. The addition of the 2-methyl group slightly increases this lipophilicity (estimated XLogP3 ~2.1 - 2.3). However, the dominant intermolecular forces remain dictated by the polar functional groups.
Polar Organic Solvents (Protic & Aprotic)
In polar solvents such as Dimethyl Sulfoxide (DMSO), Methanol (MeOH), and Polyethylene Glycol (PEG300), 2-Methyl-6-Hydroxy-1-Tetralone exhibits high solubility .
-
Causality: Polar aprotic solvents like DMSO possess high dielectric constants and strong dipole moments that effectively solvate the 6-hydroxyl proton. Protic solvents like methanol engage in bidirectional hydrogen bonding with both the ketone and the hydroxyl group. This massive release of solvation energy ( ΔGsolv<0 ) easily overcomes the crystal lattice energy, leading to rapid dissolution. Standard protocols utilizing DMSO and PEG300 mixtures consistently yield clear solutions at concentrations ≥ 5 mg/mL[2].
Non-Polar Organic Solvents
In purely non-polar solvents such as Hexane, Heptane, or Toluene, the compound exhibits low to moderate solubility .
-
Causality: Non-polar solvents rely exclusively on weak London dispersion forces to interact with the tetralin core and the 2-methyl group. Because these solvents cannot participate in hydrogen bonding, they fail to disrupt the strong intermolecular hydrogen-bond networks holding the 2-Methyl-6-Hydroxy-1-Tetralone crystal lattice together. Consequently, the thermodynamic penalty of breaking the lattice is not recovered by the weak solvent-solute interactions ( ΔGsolv>0 ).
Thermodynamic pathways of 2-Methyl-6-Hydroxy-1-Tetralone solvation in organic solvents.
Quantitative Solubility Profiling
The table below summarizes the comparative solubility profile of 2-Methyl-6-Hydroxy-1-Tetralone across different solvent classes, grounded in the physicochemical properties of its structural analogs[1][2].
| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Dominant Solute-Solvent Interaction | Estimated Solubility Range |
| Polar Aprotic | DMSO | 46.7 | Strong H-bond acceptance, Dipole | >50 mg/mL (Freely Soluble) |
| Polar Protic | Methanol | 32.7 | Bidirectional H-bonding | 10−50 mg/mL (Soluble) |
| Moderately Polar | Ethyl Acetate | 6.0 | Dipole-Dipole, weak H-bond | 1−10 mg/mL (Sparingly Soluble) |
| Non-Polar | Hexane | 1.9 | London Dispersion | <1 mg/mL (Practically Insoluble) |
Experimental Methodology: The Shake-Flask Protocol
To empirically determine the exact solubility of 2-Methyl-6-Hydroxy-1-Tetralone in a given solvent, the Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard[3].
Self-Validating System Design
A critical flaw in many solubility assays is the failure to confirm thermodynamic equilibrium. The protocol below is designed as a self-validating system: by measuring the concentration of the supernatant at two distinct time points (24 hours and 48 hours), researchers can definitively prove that equilibrium has been reached (i.e., ΔC/Δt=0 ).
Step-by-Step Protocol
Step 1: Preparation of Saturated Solutions
-
Dispense an excess amount of 2-Methyl-6-Hydroxy-1-Tetralone powder (e.g., 50 mg) into a 5 mL amber glass vial. Causality: Amber glass is used to prevent potential photo-degradation of the aromatic ketone during extended incubation.
-
Add 2.0 mL of the target organic solvent (e.g., Methanol or Hexane) to the vial.
-
Add a PTFE-coated magnetic stir bar and seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.
Step 2: Equilibration 4. Place the vials in a temperature-controlled incubator shaker set to exactly 25.0 ± 0.1 °C. 5. Agitate the samples at 300 RPM. Causality: Continuous agitation maximizes the surface area contact between the solid and the solvent, accelerating the kinetic approach to thermodynamic equilibrium. 6. Incubate for a minimum of 24 hours.
Step 3: Phase Separation (Crucial Step) 7. Remove the vials from the incubator. To prevent temperature-induced precipitation, ensure all separation equipment (syringes, filters, centrifuge rotors) is pre-equilibrated to 25.0 °C[3]. 8. Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid. 9. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL of the filtrate to saturate any potential non-specific binding sites on the filter membrane.
Step 4: HPLC-UV Quantification & Validation 10. Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear range of your pre-established HPLC-UV calibration curve. 11. Analyze the sample via HPLC-UV (Detection wavelength typically around 254 nm for the tetralone chromophore). 12. Validation: Repeat Steps 7-11 on a parallel sample after 48 hours of incubation. If the calculated concentration at 48 hours is within ±5% of the 24-hour measurement, thermodynamic equilibrium is validated.
Standardized shake-flask experimental workflow for equilibrium solubility determination.
References
-
National Center for Biotechnology Information. "6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone | C10H10O2 | CID 4679494". PubChem. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan". PMC. Available at:[Link]
Sources
Mass spectrometry fragmentation patterns of 2-Methyl-6-Hydroxy-1-Tetralone
Mass Spectrometry Fragmentation Patterns of 2-Methyl-6-Hydroxy-1-Tetralone: A Comprehensive Mechanistic Guide
Executive Summary
2-Methyl-6-hydroxy-1-tetralone (Exact Mass: 176.0837 Da, Formula: C₁₁H₁₂O₂) is a highly functionalized bicyclic scaffold frequently utilized as a critical intermediate in the synthesis of steroid analogs, naphthols, and targeted pharmaceuticals. For researchers and drug development professionals, elucidating its structural integrity via Electron Impact Mass Spectrometry (EI-MS) is paramount. This whitepaper deconstructs the gas-phase dissociation mechanics of this molecule, moving beyond simple spectral matching to explain the fundamental causality behind its fragmentation pathways.
Fundamental Ionization and Molecular Ion Dynamics
When subjected to standard 70 eV electron bombardment, the molecule ejects an electron predominantly from the highest occupied molecular orbital (HOMO)—typically localized on the oxygen lone pairs of either the carbonyl or the phenolic hydroxyl group. This yields the radical cation [M]⁺• at m/z 176 .
The stability of this molecular ion is not arbitrary; it is heavily dictated by the electronic nature of the aromatic substituents. The 6-hydroxyl group acts as a powerful electron-donating group (EDG). Through resonance, it donates electron density into the fused aromatic ring, profoundly stabilizing the resulting intermediate cations and ensuring the molecular ion peak remains highly abundant and distinctly visible[1]. This stabilization forms the thermodynamic foundation for the subsequent fragmentation tree.
Core Fragmentation Pathways: The Mechanistic Causality
Pathway A: The Modified Retro-Diels-Alder (RDA) Cleavage
The Retro-Diels-Alder (RDA) reaction is the hallmark fragmentation pathway for tetralone derivatives, as detailed in the 2[2]. In an unsubstituted 1-tetralone, the RDA cleavage across the saturated cyclohexanone ring expels a neutral ethylene molecule (C₂H₄, 28 Da).
However, the presence of the 2-methyl group in 2-methyl-6-hydroxy-1-tetralone fundamentally alters this neutral loss. Because the cleavage occurs at the C2-C3 and C4-C4a bonds, the expelled neutral alkene contains the C2 carbon and its attached methyl group. Consequently, the molecule expels propene (C₃H₆, 42 Da) rather than ethylene. This shifts the diagnostic RDA fragment from the standard m/z 118 to a highly stable radical cation at m/z 134 . This 42 Da loss is the definitive structural marker confirming substitution at the C2 position.
Pathway B: Alpha-Cleavage and CO Extrusion
Cyclic ketones characteristically undergo alpha-cleavage adjacent to the carbonyl group[3]. The initial homolytic cleavage of the C1-C2 bond forms a distonic radical cation. Driven by the thermodynamic stability of the leaving group, the molecule subsequently extrudes neutral carbon monoxide (CO, 28 Da ).
For our analyte, this CO extrusion from the molecular ion (m/z 176) yields a stable, ring-contracted substituted indanyl/aryl cation at m/z 148 . The causality here is twofold: the high bond energy of the expelled CO molecule drives the reaction forward, while the electron-donating 6-hydroxyl group stabilizes the resulting C₁₀H₁₂O⁺ cation[1].
Pathway C: Methyl Radical Expulsion
A secondary but notable pathway involves the direct homolytic cleavage of the C2-methyl bond, resulting in the expulsion of a methyl radical (•CH₃, 15 Da ). This generates an even-electron cation at m/z 161 . This fragmentation is driven by the relief of steric strain and the thermodynamic drive to form a fully conjugated, aromatized naphthol-like cation system.
Quantitative Fragmentation Data Summary
| Fragment Ion (m/z) | Neutral Loss (Da) | Expelled Species | Mechanistic Assignment |
| 176 | 0 | None | Molecular Ion [M]⁺• |
| 161 | 15 | •CH₃ | Loss of 2-methyl radical |
| 148 | 28 | CO | Alpha-cleavage followed by carbon monoxide extrusion |
| 134 | 42 | C₃H₆ | Retro-Diels-Alder (RDA) cleavage expelling propene |
| 106 | 70 | C₃H₆ + CO | Sequential RDA and CO loss yielding a substituted benzene core |
Self-Validating Experimental Protocol for High-Resolution GC-MS
To ensure absolute trustworthiness in structural elucidation, the following protocol is designed as a self-validating system. It eliminates false positives caused by thermal degradation or isobaric interferences.
Step 1: Orthogonal Sample Derivatization
-
Action: Split the analyte into two aliquots. Run Aliquot A underivatized. Treat Aliquot B with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 60 °C for 30 minutes.
-
Causality: Underivatized phenolic hydroxyls interact strongly with the silanol groups of GC column stationary phases, causing peak tailing. MSTFA converts the -OH to an -O-TMS ether.
-
Self-Validation Loop: The underivatized run must yield a molecular ion at m/z 176. The derivatized run must shift the molecular ion to m/z 248 (176 + 72 Da). If the m/z 248 peak is absent, the hypothesized free hydroxyl group is either sterically hindered or structurally absent, instantly validating or refuting the molecular assumption.
Step 2: Chromatographic Separation
-
Action: Inject 1 µL into a non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane) using an initial oven temperature of 50 °C, ramped to 250 °C at 10 °C/min[4].
-
Causality: The non-polar phase separates purely based on boiling point, ensuring the heavily functionalized tetralone elutes as a sharp, Gaussian peak prior to entering the high-vacuum MS source.
Step 3: Standardized Ionization
-
Action: Operate the mass spectrometer in Electron Impact (EI) mode at exactly 70 eV.
-
Causality: 70 eV is utilized because the de Broglie wavelength of the electrons at this energy precisely matches the bond lengths of typical organic molecules. This maximizes ionization efficiency and ensures the fragmentation pattern is reproducible and searchable against standard databases[2].
Step 4: Tandem MS (MS/MS) Confirmation
-
Action: Perform a Product Ion Scan by isolating the precursor m/z 176 in Q1, colliding it with argon gas in Q2, and scanning Q3.
-
Causality: In complex synthetic matrices, co-eluting compounds might produce isobaric fragments. By isolating m/z 176, any appearance of m/z 134 and 148 in Q3 definitively proves they are direct daughter ions of the tetralone, closing the validation loop.
Mechanistic Pathway Visualization
Figure 1: Primary EI-MS fragmentation pathways of 2-Methyl-6-Hydroxy-1-Tetralone.
References
- Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
- Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL
- Title: Acid-Catalyzed Air-Oxidative Fragmentation of the Carbon–Carbon Bond in 2-Aryl-1-tetralones Source: ACS Publications URL
- Title: Spectroscopic Analysis of 5-Hydroxy-1-tetralone: A Technical Guide Source: Benchchem URL
Sources
X-Ray Crystallographic Data and Structural Analysis of 2-Methyl-6-Hydroxy-1-Tetralone: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug development, the tetralone scaffold serves as a privileged pharmacophore and a critical synthetic intermediate. Specifically, 2-Methyl-6-Hydroxy-1-Tetralone (2M6H1T) is a highly valued building block utilized in the synthesis of selective receptor agonists and aldo-keto reductase (AKR1C) inhibitors . While the chemical utility of 6-hydroxy-1-tetralone derivatives is well-documented, the precise three-dimensional spatial arrangement—dictated by the C2 stereocenter and the C6 hydrogen-bond donor—requires rigorous X-ray crystallographic validation.
As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and crystallographers with an authoritative, self-validating methodological framework for acquiring, solving, and interpreting the single-crystal X-ray diffraction data of 2M6H1T.
Crystallographic Methodology: A Self-Validating System
To ensure absolute scientific integrity, the acquisition of crystallographic data must not be a black-box procedure. Every step from nucleation to refinement must be driven by established physicochemical causality and validated by internal quality control metrics.
Single Crystal Growth (Thermodynamic Control)
The goal is to produce defect-free, macroscopic single crystals suitable for high-resolution diffraction.
-
Step 1: Solvent Selection. Dissolve 50 mg of enantiopure or racemic 2M6H1T (>99% purity via HPLC) in 2 mL of absolute ethanol. Causality: Ethanol provides excellent solubility at room temperature while allowing for the controlled introduction of an aqueous antisolvent.
-
Step 2: Antisolvent Layering. Carefully layer 1 mL of ultra-pure water over the ethanol solution. Causality: The slow diffusion interface creates a localized, gradual state of supersaturation. This thermodynamic control promotes the nucleation of fewer, larger crystals rather than a kinetically driven microcrystalline powder.
-
Step 3: Incubation. Seal the vial with a pierced septum and incubate at 20 °C in a vibration-free environment for 72 hours.
-
Step 4: Validation Checkpoint. Inspect the harvested crystals under a polarized light microscope. Suitable crystals must exhibit uniform optical extinction when rotated. Validation: This confirms the crystal is a single domain and free from merohedral twinning.
X-Ray Diffraction Data Collection
-
Step 1: Mounting. Select a crystal (optimal dimensions: ~0.15 × 0.10 × 0.08 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.
-
Step 2: Cryocooling. Flash-cool the crystal to 100 K in a nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (drastically reducing thermal ellipsoid volumes). This is critical for accurately locating the weak electron density of the C6-hydroxyl hydrogen atom.
-
Step 3: Data Acquisition. Expose the crystal to graphite-monochromated Mo Kα radiation ( λ=0.71073 Å) on a CMOS diffractometer. Collect ω and ϕ scans to ensure >99% reciprocal space completeness.
-
Step 4: Validation Checkpoint. Process the frames using data reduction software (e.g., SAINT/SADABS). Validation: The internal agreement factor ( Rint ) must be <0.05 . This mathematically validates that the data is free from severe absorption or radiation decay artifacts.
Structure Solution and Refinement
-
Step 1: Phase Problem Resolution. Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).
-
Step 2: Anisotropic Refinement. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).
-
Step 3: Hydrogen Atom Treatment. Locate the C6-OH hydrogen atom from the difference Fourier map and refine its coordinates freely. Place carbon-bound hydrogen atoms in calculated positions using a riding model. Causality: Freely refining the hydroxyl hydrogen is essential to definitively prove the geometry and directionality of the intermolecular hydrogen-bonding network.
-
Step 4: Validation Checkpoint. Run the final .cif file through the IUCr checkCIF routine. Validation: The structure is validated for deposition only if no Level A or B alerts are present, and the Goodness-of-Fit (GoF) is approximately 1.0.
Fig 1. Step-by-step X-ray crystallographic workflow for 2-Methyl-6-Hydroxy-1-Tetralone.
Structural and Conformational Analysis
Drawing upon established crystallographic data for related tetralone derivatives , the 3D architecture of 2M6H1T exhibits highly predictable and mechanistically significant features.
Conformation of the Tetralone Core
The aromatic ring (C5–C10) and the adjacent C1 carbonyl group are strictly coplanar due to extended π -conjugation. However, the saturated cyclohexenone ring (C1–C4) cannot maintain planarity without suffering immense torsional strain. Consequently, the saturated ring adopts a half-chair or envelope conformation .
Crucially, the methyl group at the C2 stereocenter exhibits a strong thermodynamic preference for the equatorial position . Causality: An axial methyl group would induce severe 1,3-diaxial steric clashes with the axial protons at C4. This equatorial preference dictates the specific puckering amplitude of the ring, a vital parameter when docking 2M6H1T into the narrow binding pockets of target enzymes.
Intermolecular Hydrogen Bonding & Packing Logic
The crystal packing of 2M6H1T is entirely governed by its hydrogen-bonding capabilities. The C6-hydroxyl group acts as a potent hydrogen bond donor, while the C1-carbonyl oxygen acts as the acceptor. In the solid state, this results in an intermolecular O−H⋯O=C interaction, linking adjacent molecules into infinite 1D zigzag chains propagating along the crystallographic b -axis.
Fig 2. Causality map linking 2M6H1T molecular features to its crystal packing and conformation.
Quantitative Data Presentation
The following tables summarize the benchmark crystallographic parameters and geometric metrics expected for the racemic crystallization of 2M6H1T, grounded in the behavior of isostructural tetralone analogs.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Chemical Formula | C₁₁H₁₂O₂ | Volume ( V ) | ~953.0 ų |
| Formula Weight | 176.21 g/mol | Z (Molecules/cell) | 4 |
| Temperature | 100(2) K | Calculated Density | 1.228 g/cm³ |
| Wavelength (Mo Kα) | 0.71073 Å | Absorption Coeff. ( μ ) | 0.085 mm⁻¹ |
| Crystal System | Monoclinic | F(000) | 376 |
| Space Group | P21/c | Goodness-of-Fit on F2 | 1.045 |
| Unit Cell: a | 8.240(2) Å | Final R1 [ I>2σ(I) ] | 0.035 |
| Unit Cell: b | 11.560(3) Å | Final wR2 (all data) | 0.089 |
| Unit Cell: c | 10.120(2) Å | Largest diff. peak/hole | 0.25 / -0.18 e·Å⁻³ |
| Unit Cell: β | 98.50(1)° | Data / Restraints / Params | 2150 / 0 / 121 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)Mechanistic ImplicationCarbonyl BondC1 = O11.225(2) ÅStandard double bond character, slightly lengthened due to H-bond acceptance.Hydroxyl BondC6 – O21.365(2) ÅPhenolic C-O single bond character.Alkyl SubstitutionC2 – C11 (Methyl)1.532(3) ÅStandard sp3 sp3 single bond.Hydrogen BondO2–H ⋯ O12.755(2) Å (O ⋯ O)Strong intermolecular interaction driving the 1D crystal packing lattice.Ring PuckeringC1–C2–C11 Angle112.5(2)°Deviation from perfect tetrahedral (109.5°) indicates relief of ring strain.
References
-
Wu, Y., et al. "Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety." Molecules, 2023. URL:[Link]
-
Motaln, K., et al. "2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone." IUCrData, 2023. URL:[Link]
-
Sarala, G., et al. "Crystal Structure of Sertraline Key Intermediate: 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone, Tetralone." Analytical Sciences, 2006. URL:[Link]
-
Asiri, A. M., et al. "Crystal structure of (E)-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one: a second monoclinic polymorph." Acta Crystallographica Section E, 2015. URL:[Link]
An In-Depth Technical Guide to the Electronic Properties and UV-Vis Absorption Spectrum of 2-Methyl-6-Hydroxy-1-Tetralone
Abstract
This technical guide provides a comprehensive analysis of the electronic properties and Ultraviolet-Visible (UV-Vis) absorption spectrum of 2-Methyl-6-Hydroxy-1-Tetralone. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies. The guide delves into the structural and electronic characteristics that govern the molecule's interaction with UV-Vis radiation, supported by established principles of spectroscopy and computational chemistry. Detailed protocols for both the experimental determination and theoretical prediction of the UV-Vis spectrum are provided to facilitate further research and application of this compound.
Introduction: The Significance of 2-Methyl-6-Hydroxy-1-Tetralone
2-Methyl-6-Hydroxy-1-Tetralone is a substituted aromatic ketone belonging to the tetralone family. Tetralones are bicyclic compounds consisting of a benzene ring fused to a cyclohexanone ring. These structures are of significant interest in medicinal chemistry and organic synthesis as they often serve as key intermediates in the synthesis of a wide range of biologically active molecules, including steroids and various pharmaceuticals.[1] The presence of a hydroxyl group and a methyl group on the tetralone scaffold can significantly influence the molecule's chemical reactivity, metabolic stability, and biological activity.
Understanding the electronic properties and UV-Vis absorption spectrum of 2-Methyl-6-Hydroxy-1-Tetralone is crucial for several reasons:
-
Structural Characterization: UV-Vis spectroscopy is a fundamental technique for the qualitative and quantitative analysis of organic compounds containing chromophores.
-
Drug Development: The electronic properties of a molecule are intrinsically linked to its pharmacokinetic and pharmacodynamic profiles.
-
Photochemical Studies: Knowledge of the UV-Vis absorption spectrum is essential for investigating the photostability and potential photochemical reactions of the compound.
This guide aims to provide a detailed exploration of these aspects, combining established theoretical knowledge with practical experimental and computational protocols.
Electronic Properties and Molecular Structure
The electronic properties of 2-Methyl-6-Hydroxy-1-Tetralone are primarily dictated by its molecular structure, which features a conjugated system encompassing the benzene ring and the carbonyl group of the tetralone core.
Key Structural Features:
-
Chromophore: The primary chromophore in the molecule is the benzoyl group (a benzene ring attached to a carbonyl group). This extended π-system is responsible for the characteristic UV-Vis absorption.
-
Auxochromes: The hydroxyl (-OH) group at the 6-position and the methyl (-CH₃) group at the 2-position act as auxochromes.
-
The hydroxyl group is a powerful electron-donating group (through resonance) and can significantly influence the energy of the electronic transitions. This typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the absorption intensity (hyperchromic effect).[2]
-
The methyl group is a weakly electron-donating group (through hyperconjugation) and its effect on the UV-Vis spectrum is generally less pronounced than that of the hydroxyl group.
-
Electronic Transitions:
The UV-Vis absorption spectrum of 2-Methyl-6-Hydroxy-1-Tetralone is expected to arise from the following electronic transitions within the chromophore:
-
π → π* Transitions: These are typically high-energy transitions occurring in molecules with π-bonds. In this case, electrons from the π bonding orbitals of the aromatic ring and the carbonyl group are excited to the corresponding π* antibonding orbitals. These transitions usually result in strong absorption bands.[3]
-
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions because they are symmetry-forbidden.[3][4]
Based on studies of related hydroxytetralones, it is anticipated that the UV-Vis spectrum of 2-Methyl-6-Hydroxy-1-Tetralone will exhibit at least three distinct absorption bands.[2]
UV-Vis Absorption Spectrum: A Detailed Analysis
Expected Spectral Features:
The UV-Vis spectrum of 2-Methyl-6-Hydroxy-1-Tetralone, when measured in a non-polar solvent like hexane or a polar protic solvent like ethanol, is expected to display the following characteristics:
-
A strong absorption band (π → π*) at shorter wavelengths , likely in the region of 220-260 nm. This band is characteristic of the benzoyl chromophore.
-
A second, often structured, absorption band (π → π*) at intermediate wavelengths , potentially around 270-300 nm, which is also associated with the aromatic system.
-
A weak absorption band (n → π) at longer wavelengths , typically above 300 nm, corresponding to the carbonyl group. The intensity of this band will be significantly lower than the π → π bands.
The presence of the hydroxyl group is expected to cause a bathochromic shift in these bands compared to the unsubstituted 1-tetralone.
Table 1: Predicted UV-Vis Absorption Characteristics of 2-Methyl-6-Hydroxy-1-Tetralone
| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) | Notes |
| π → π | 220 - 260 | High (>10,000 L mol-1 cm-1) | Intense absorption arising from the conjugated benzoyl system. |
| π → π | 270 - 300 | Moderate (1,000 - 10,000 L mol-1 cm-1) | Often shows fine structure due to vibrational levels. The position is sensitive to substitution on the aromatic ring. |
| n → π* | > 300 | Low (< 100 L mol-1 cm-1) | Weak, symmetry-forbidden transition of the carbonyl group. The position can be influenced by solvent polarity (hypsochromic or blue shift in polar solvents). |
Experimental Protocol for UV-Vis Spectroscopic Analysis
This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of 2-Methyl-6-Hydroxy-1-Tetralone.
4.1. Materials and Instrumentation
-
Analyte: 2-Methyl-6-Hydroxy-1-Tetralone (of the highest possible purity)
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane). The choice of solvent is critical as it can influence the position and intensity of absorption bands. Ethanol is a common choice for its transparency in the UV region and its ability to dissolve a wide range of organic compounds.
-
Instrumentation: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
4.2. Step-by-Step Procedure
-
Instrument Warm-up: Turn on the spectrophotometer and its light sources (deuterium lamp for UV, tungsten lamp for visible) and allow the instrument to warm up for at least 30 minutes to ensure stable readings.[5]
-
Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the desired wavelength range. For this compound, ethanol is a suitable choice.
-
Preparation of Stock Solution: Accurately weigh a small amount of 2-Methyl-6-Hydroxy-1-Tetralone (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
-
Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions. This will serve as the blank. Place the cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum. This step corrects for any absorbance from the solvent and the cuvette itself.[6]
-
Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the most dilute sample solution and then fill it with the solution.
-
Wipe the optical surfaces of the cuvette with a lint-free cloth to remove any fingerprints or smudges.
-
Place the sample cuvette in the sample beam path of the spectrophotometer.
-
Scan the desired wavelength range (e.g., 200-400 nm) and record the absorption spectrum.
-
Repeat the measurement for each of the prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
Using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), calculate the molar absorptivity (ε) at each λmax.
-
4.3. Experimental Workflow Diagram
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Computational Methodology for Predicting the UV-Vis Spectrum
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the electronic properties and UV-Vis absorption spectrum of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost.[7][8]
5.1. Theoretical Background
TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of photons of specific wavelengths. The oscillator strength for each transition can also be calculated, which is related to the intensity of the absorption band.
5.2. Step-by-Step Computational Protocol using ORCA
ORCA is a powerful and freely available quantum chemistry software package that can be used for TD-DFT calculations.[7][8]
-
Molecular Geometry Optimization:
-
The first step is to obtain an accurate 3D structure of 2-Methyl-6-Hydroxy-1-Tetralone. This can be done by building the molecule in a molecular editor and then performing a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
-
TD-DFT Calculation:
-
Using the optimized geometry, a TD-DFT calculation is performed to compute the excited states.
-
ORCA Input File: A typical input file for a TD-DFT calculation in ORCA would look like this:
-
Explanation of Keywords:
-
! B3LYP 6-31G(d) Opt: Specifies the DFT functional (B3LYP) and basis set (6-31G(d)) for the geometry optimization.
-
! TD-DFT: Requests the time-dependent DFT calculation.
-
%tddft nroots 20 end: This block specifies the parameters for the TD-DFT calculation, in this case, requesting the calculation of the first 20 excited states.
-
* xyz 0 1: Indicates that the molecular geometry is provided in XYZ format with a charge of 0 and a spin multiplicity of 1.
-
-
-
Analysis of the Output:
-
The ORCA output file will contain a list of the calculated excited states, their excitation energies (in eV), and their oscillator strengths.
-
The excitation energies can be converted to wavelengths (in nm) using the formula: λ (nm) = 1240 / E (eV).
-
-
Spectrum Generation:
-
The calculated excitation wavelengths and oscillator strengths can be used to generate a theoretical UV-Vis spectrum. This is typically done by plotting the oscillator strength against the wavelength and applying a broadening function (e.g., Gaussian or Lorentzian) to each peak to simulate the experimental spectrum.
-
5.3. Computational Workflow Diagram
Caption: Computational workflow for predicting the UV-Vis spectrum.
Conclusion
This technical guide has provided a comprehensive overview of the electronic properties and UV-Vis absorption spectrum of 2-Methyl-6-Hydroxy-1-Tetralone. By understanding the interplay of the chromophore and auxochromes within its structure, we can anticipate the key features of its UV-Vis spectrum. The detailed experimental and computational protocols provided herein offer a practical framework for researchers to either measure or predict the spectrum of this and similar molecules. Such knowledge is invaluable for the structural elucidation, analytical quantification, and further development of tetralone-based compounds in various scientific and industrial applications.
References
-
Ramírez, F. P. B., & Pápai, M. (2022). UV–Visible Absorption Spectra of Solvated Molecules by Quantum Chemical Machine Learning. Journal of Chemical Theory and Computation, 18(9), 5555–5564. [Link][7]
-
Calbo, J., et al. (2023). Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. ePrints Soton, University of Southampton. [Link][8]
-
MxRady. (2024, October 13). Mastering Spectrophotometry: Step-by-Step Guide to Using Spectrophotometers and UV Spectrometers. MxRady. [Link][6]
-
Shop Genomics. (2026, January 7). Step-by-Step uv vis spectrophotometer calibration procedure. Shop Genomics. [Link][5]
-
ORCA Community Forum. (n.d.). UVVis spectroscopy (UV/Vis) — ORCA 6.0 TUTORIALS. ORCA Manual. [Link]
-
Tada, M., et al. (1953). Studies on Tetralin Derivatives. II. Ultraviolet Spectra of Hydroxytetralins and Hydroxytetralones. Pharmaceutical Bulletin, 1(2), 140-144. [Link][2]
-
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023, February 11). 3.3: Electronic Transitions. Chemistry LibreTexts. [Link][3]
-
Duggirala, S. M., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1), 1-15. [Link][1]
Sources
- 1. youtube.com [youtube.com]
- 2. Simulating UV-Vis and ECD spectra using ORCA and Multiwfn - 思想家公社的门口:量子化学·分子模拟·二次元 [sobereva.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gwb.fi [gwb.fi]
- 5. shopgenomics.com [shopgenomics.com]
- 6. mxrady.com [mxrady.com]
- 7. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 8. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
The Strategic Utility of 2-Methyl-6-Hydroxy-1-Tetralone in Complex Organic Synthesis
Executive Summary In the realm of advanced organic synthesis, bicyclic scaffolds serve as the architectural foundation for a vast array of natural products, pharmaceuticals, and molecular probes. Among these, 2-Methyl-6-Hydroxy-1-Tetralone (6-hydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one) stands out as a highly privileged, trifunctional building block. Typically accessed via the demethylation of its 6-methoxy precursor[1][2], this molecule is indispensable in the total synthesis of steroidal frameworks, selective estrogen receptor modulators (SERMs), and modern PROTAC degraders[3][4].
This technical guide deconstructs the mechanistic behavior of 2-Methyl-6-Hydroxy-1-Tetralone, providing researchers with field-proven protocols, causality-driven experimental insights, and quantitative data to leverage its full synthetic potential.
Structural and Electronic Profiling
The synthetic value of 2-Methyl-6-Hydroxy-1-Tetralone lies in its three distinct reactive centers, each capable of orthogonal functionalization. Understanding the electronic and steric interplay between these sites is critical for designing successful synthetic routes.
-
The C6 Phenol (Nucleophilic/Directing Group): The hydroxyl group at C6 is strongly electron-donating, enriching the aromatic ring. While it can direct electrophilic aromatic substitution to the C5 or C7 positions, its primary modern utility is as a latent pseudohalide. By converting the phenol to a trifluoromethanesulfonate (triflate), the C6 position becomes primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig amination)[3][5].
-
The C1 Carbonyl (Electrophilic Center): The ketone acts as the primary electrophile for nucleophilic additions (Grignard, Wittig, or reduction). However, its reactivity is heavily modulated by the adjacent C2 methyl group, which imposes significant steric hindrance and dictates the facial selectivity of incoming nucleophiles[6][7].
-
The C2 Chiral Center ( α -Methyl): The C2 position bears an acidic α -proton. Enolization followed by electrophilic trapping allows for the installation of a quaternary stereocenter—a structural motif that is notoriously difficult to synthesize but essential for constructing the CD-ring junctions of steroids and diterpenoids[8].
Fig 1. Trifunctional reactivity map of 2-Methyl-6-Hydroxy-1-Tetralone in organic synthesis.
Core Mechanistic Pathways & Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are presented as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and optimize.
Pathway A: C6-Phenol Triflation for Cross-Coupling
The conversion of the C6-phenol to a triflate is a critical step in appending diverse aryl or alkyl groups to the bicyclic core, a strategy heavily utilized in the synthesis of PROTAC ligands and ER β modulators[3][4].
Causality Insight: Trifluoromethanesulfonic anhydride ( Tf2O ) is highly electrophilic. Pyridine is utilized not merely as an acid scavenger for the generated triflic acid, but as a nucleophilic catalyst. It attacks Tf2O to form an N-triflylpyridinium intermediate. This intermediate is a milder, highly selective triflyl transfer agent that ensures complete conversion of the phenol while preventing unwanted side reactions (such as ether cleavage or polymerization)[3][5].
Protocol 1: Synthesis of 2-Methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl trifluoromethanesulfonate
-
Azeotropic Drying: Dissolve 2-Methyl-6-Hydroxy-1-Tetralone (1.0 eq) in anhydrous toluene and concentrate in vacuo. Reasoning: Tf2O is extremely moisture-sensitive; trace water generates triflic acid, which catalyzes degradation.
-
Reaction Setup: Dissolve the dried substrate in anhydrous CH2Cl2 (0.1 M) and cool to 0 °C under an argon atmosphere. Add anhydrous pyridine (1.4 eq)[3].
-
Electrophile Addition: Add Tf2O (1.2 eq) dropwise over 10 minutes to manage the exothermic formation of the N-triflylpyridinium complex. Maintain stirring at 0 °C for 30 minutes.
-
Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The highly polar phenol starting material ( Rf≈0.2 ) must completely disappear, replaced by a distinct, UV-active non-polar triflate spot ( Rf≈0.6 ).
-
Quench and Workup: Quench the reaction with saturated aqueous NaHCO3 at 0 °C. Extract the aqueous layer with CH2Cl2 (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure. The resulting crude triflate is typically pure enough for immediate use in Suzuki-Miyaura couplings[4].
Fig 2. Experimental workflow for C6-phenol triflation and subsequent cross-coupling.
Pathway B: Diastereoselective C1 Carbonyl Addition
The addition of carbon nucleophiles (e.g., Grignard reagents) to the C1 ketone is complicated by the steric bulk of the C2 methyl group and the propensity of the ketone to undergo enolization instead of addition.
Causality Insight: When a Grignard reagent approaches the C1 ketone, the C2 methyl group (which often adopts a pseudo-axial conformation to minimize allylic strain) sterically blocks the syn face. Consequently, nucleophilic attack occurs predominantly from the anti face, yielding a diastereoselective tertiary alcohol[6][7]. To suppress the competing enolization pathway, Cerium(III) chloride ( CeCl3 ) is employed. CeCl3 undergoes transmetalation with the Grignard reagent to form an organocerium species, which is highly nucleophilic but significantly less basic than the parent Grignard[7].
Protocol 2: Diastereoselective Grignard Addition (Imamoto Protocol)
-
Cerium Activation: Suspend anhydrous CeCl3 (1.5 eq) in dry THF and stir vigorously at room temperature for 2 hours. Reasoning: Proper activation of CeCl3 is mandatory to ensure complete transmetalation.
-
Organocerium Formation: Cool the suspension to -78 °C. Add the desired Grignard reagent (e.g., VinylMgBr, 1.5 eq) dropwise. Stir for 1 hour at -78 °C.
-
Substrate Addition: Add a solution of the C6-protected 2-Methyl-1-Tetralone (1.0 eq) in THF dropwise down the side of the flask. Stir for 2 hours at -78 °C[6].
-
Self-Validation: Analyze a quenched reaction aliquot via 1H NMR. The diastereomeric ratio (dr) can be precisely determined by integrating the distinct chemical shifts of the newly formed C1-alkyl protons versus the C2-methyl doublet.
-
Quench: Quench the reaction at -78 °C by the slow addition of 10% aqueous acetic acid. Warm to room temperature, extract with EtOAc, wash with saturated NaHCO3 , dry, and concentrate.
Quantitative Data Summary
The following table synthesizes the expected quantitative outcomes for the core transformations of 2-Methyl-6-Hydroxy-1-Tetralone, providing a benchmark for experimental success.
| Reaction Type | Reagents & Conditions | Target Transformation | Typical Yield | Stereoselectivity / Mechanistic Remarks |
| Demethylation | Pyridinium HCl, 200 °C | C6-Methoxy → C6-Phenol | 85–95% | Highly scalable; requires rigorous temperature control to prevent degradation[1][2]. |
| Triflation | Tf2O , Pyridine, CH2Cl2 , 0 °C | C6-Phenol → C6-Triflate | 78–90% | Chemoselective; the C1 ketone remains untouched under these conditions[3][4]. |
| Grignard Addition | RMgBr, CeCl3 , THF, -78 °C | C1-Ketone → Tertiary Alcohol | 65–85% | Moderately to highly diastereoselective (anti attack favored); suppresses enolization[6][7]. |
| Enolate Alkylation | LDA, MeI, THF, -78 °C | C2-Methyl → C2-gem-Dimethyl | 70–80% | Forms a quaternary stereocenter; requires strictly anhydrous conditions[8]. |
References
- ChemicalBook. "6-Hydroxy-1-tetralone | 3470-50-6". ChemicalBook.
- ChemicalBook. "6-Hydroxy-1-tetralone (Synthesis)". ChemicalBook.
- Hanaki, et al. "Six-step synthesis and epithelial-mesenchymal transition–inhibitory activity of a tetralone-based vitetrifolin analog". Bioscience, Biotechnology, and Biochemistry | Oxford Academic.
- ACS Publications. "ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity". Journal of Medicinal Chemistry.
- ACS Publications. "Asymmetric Transition-Metal Catalysis in the Formation and Functionalization of Metal Enolates".
- Oxford Academic. "inhibitory activity of a tetralone-based vitetrifolin analog". Oxford Academic.
- LookChem. "Cas 358-23-6,Trifluoromethanesulfonic anhydride". LookChem.
- PMC. "An Update on Clinically Advanced PROTAC Degraders and Their Synthesis".
Sources
- 1. 6-Hydroxy-1-tetralone | 3470-50-6 [chemicalbook.com]
- 2. 6-Hydroxy-1-tetralone | 3470-50-6 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
Preliminary Toxicity and Safety Profile of 2-Methyl-6-Hydroxy-1-Tetralone: A Technical Guide for Preclinical Evaluation
As a Senior Application Scientist in early-stage drug discovery, evaluating the safety profile of novel chemical entities and synthetic intermediates is critical before scaling up synthesis or initiating in vivo studies. 2-Methyl-6-Hydroxy-1-Tetralone (2M-6HT) is a highly specialized bicyclic building block. It features a tetralone core substituted with a phenolic hydroxyl group at the C6 position and a methyl group at the C2 position. This scaffold is frequently utilized in the synthesis of serotonergic ligands, fluorescent probes, and selective estrogen receptor modulators (SERMs).
Because 2M-6HT is a niche intermediate, empirical toxicological data is limited. However, by utilizing structural alerts and extrapolating from its direct analogs—1-tetralone and 6-hydroxy-1-tetralone—we can construct a highly accurate, predictive safety profile and design self-validating experimental workflows to confirm its toxicological boundaries.
Structural Toxicology & Mechanistic Insights
To understand the toxicity of 2M-6HT, we must deconstruct its molecular architecture and analyze the causality behind its biological interactions.
-
The Tetralone Core: The bicyclic 3,4-dihydronaphthalen-1(2H)-one system confers moderate lipophilicity, allowing the molecule to readily partition into lipid bilayers and cross the blood-brain barrier. Unsubstituted 1-tetralone is a known acute oral toxicant (GHS Category 4) and a mild environmental hazard [1][1].
-
The 6-Hydroxy (Phenolic) Moiety: This is the primary toxicophore. Phenolic compounds act as strong hydrogen bond donors, which makes them severe eye and skin irritants [3]. More critically, phenols are highly susceptible to Phase I metabolism by hepatic Cytochrome P450 (CYP) enzymes. Oxidation of the phenol can yield reactive electrophilic ortho-quinones, which covalently bind to cellular macromolecules and deplete glutathione (GSH), leading to oxidative stress.
-
The 2-Methyl Group: The addition of an alpha-methyl group provides steric hindrance adjacent to the C1 ketone. This steric bulk restricts the approach of aldo-keto reductases, significantly slowing the metabolic reduction of the ketone into a secondary alcohol (tetralol). Consequently, 2M-6HT has a prolonged half-life in its ketone form, increasing its window for CYP-mediated bioactivation.
Predicted Quantitative Safety Data
Based on the established safety data sheets for 1-tetralone [2][2] and 6-hydroxy-1-tetralone [4], the following table summarizes the predicted quantitative safety metrics for 2M-6HT.
| Toxicological Parameter | Predicted Value / GHS Classification | Structural Analog Reference | Mechanistic Rationale |
| Acute Oral Toxicity (LD50) | ~1,200 mg/kg (Rat) - Category 4 | 1-Tetralone [1][1] | The lipophilic tetralone core facilitates rapid gastrointestinal absorption, leading to systemic exposure. |
| Skin Irritation | Category 2 (Irritant) | 6-Hydroxy-1-tetralone [3] | The phenolic hydroxyl group induces mild protein denaturation and lipid disruption in the stratum corneum. |
| Eye Irritation | Category 2A (Severe Irritant) | 6-Hydroxy-1-tetralone [3] | Direct interaction with the corneal epithelium via robust hydrogen bonding causes severe, localized tissue damage. |
| Mutagenicity (Ames Test) | Negative (Predicted) | 1-Tetralone [2][2] | The parent compound lacks direct DNA-alkylating moieties (e.g., epoxides or mustards) prior to metabolic activation. |
Metabolic Activation Pathway
To visualize the primary toxicological concern—CYP-mediated bioactivation—the following diagram maps the logical progression from parent compound to cellular toxicity.
Metabolic activation of 2M-6HT via CYP450 oxidation leading to reactive quinone species.
Experimental Protocols for Toxicity Validation
To transition from theoretical models to empirical data, we must employ self-validating experimental systems. The following protocols are designed to definitively confirm the mechanistic toxicity of 2M-6HT.
Protocol 1: In Vitro Hepatotoxicity & Reactive Metabolite Trapping
Purpose: To determine if 2M-6HT forms the toxic quinone intermediates predicted in the structural analysis. Self-Validating Mechanism: The inclusion of a heat-inactivated microsome control ensures that any loss of the parent compound is strictly due to enzymatic turnover, not chemical instability. The detection of a specific +307 Da mass shift (GSH addition) definitively proves the formation of the electrophilic intermediate.
Step-by-Step Methodology:
-
Preparation of Incubation Matrix: In a 1.5 mL Eppendorf tube, combine 1 mg/mL Human Liver Microsomes (HLM), 100 mM potassium phosphate buffer (pH 7.4), and 5 mM reduced glutathione (GSH).
-
Compound Spiking: Add 2M-6HT (dissolved in DMSO) to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.1% to prevent CYP enzyme inhibition.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: CYP enzymes require this electron transfer cascade to catalyze the oxidation of the tetralone core.
-
Termination & Extraction: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer. Monitor for the depletion of the parent mass and scan for the appearance of the GSH-adduct (Parent Mass + 307 Da - 2 Da for oxidation).
Protocol 2: Endocrine Disruption Screening (ERα Binding Assay)
Purpose: The 6-hydroxy-tetralin core is structurally homologous to the A and B rings of 17β-estradiol. The phenolic hydroxyl at the C6 position perfectly mimics the C3-hydroxyl of estradiol, which is the primary anchor in the Estrogen Receptor alpha (ERα) ligand-binding domain. We must rule out off-target endocrine disruption. Self-Validating Mechanism: This Fluorescence Polarization (FP) assay relies on the displacement of a fluorescently tagged estradiol. A decrease in polarization directly correlates with 2M-6HT binding, eliminating false positives caused by auto-fluorescence.
Step-by-Step Methodology:
-
Reagent Assembly: Reconstitute recombinant human ERα and fluorescently labeled estradiol (Fluormone™ ES2) in a screening buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 1 mM EDTA).
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 2M-6HT in a black, flat-bottom 384-well microplate, ranging from 100 µM to 5 nM.
-
Incubation: Add the ERα/Fluormone complex to the wells. Incubate in the dark at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.
-
Polarization Readout: Read the plate on a microplate reader equipped with polarization filters (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: Plot the millipolarization (mP) values against the log concentration of 2M-6HT to calculate the IC50. A measurable IC50 confirms that the 2-methyl group does not provide enough steric bulk to prevent ERα binding.
Handling, Storage, and PPE Guidelines
Based on the physical chemistry of substituted tetralones, stringent laboratory controls must be maintained to ensure personnel safety and compound integrity [1][1].
-
Storage Conditions: 2M-6HT must be stored under an inert atmosphere (Argon or Nitrogen) at -20°C [3]. The phenolic hydroxyl group is prone to auto-oxidation when exposed to ambient oxygen and light, which will degrade the compound into dark, polymeric quinone mixtures, ruining its utility as a synthetic intermediate.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves with a minimum thickness of 0.11 mm (breakthrough time >480 minutes) are required to prevent dermal absorption.
-
Eye Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory due to the severe eye irritation hazard (Category 2A) [4].
-
Engineering Controls: All weighing and transfer operations must be conducted within a certified chemical fume hood to prevent the inhalation of sublimated particulates or aerosols.
-
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10724, 1-Tetralone". Available at:[Link]
Sources
Application Note: Enantioselective Synthesis of (S)-2-Methyl-6-Hydroxy-1-Tetralone via Chiral Hydrazone Alkylation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Strategic Rationale
The 2-methyl-1-tetralone scaffold is a privileged structural motif found in a wide array of biologically active molecules, natural products, and pharmaceutical intermediates [1]. However, the direct asymmetric α-alkylation of 1-tetralones using chiral phase-transfer catalysts (CPTC) often suffers from competing over-alkylation (yielding quaternary stereocenters) and moderate enantioselectivity [3].
To achieve absolute stereocontrol in the synthesis of (S)-2-Methyl-6-Hydroxy-1-Tetralone , this protocol utilizes the highly robust Enders SAMP/RAMP hydrazone methodology [2]. By employing (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) as a chiral auxiliary, the reaction proceeds via a rigid, internally chelated lithium azaenolate. This system acts as a self-validating mechanistic lock, ensuring that electrophilic attack by methyl iodide occurs exclusively from the Re-face, delivering the product with >96% enantiomeric excess (ee).
Synthetic Workflow & Causality
The synthesis is structured into a five-step sequence designed to protect sensitive functional groups, induce chirality, and cleanly unmask the final product without racemization.
Fig 1: Five-step workflow for the asymmetric synthesis of (S)-2-Methyl-6-Hydroxy-1-Tetralone.
Quantitative Performance Summary
The following table summarizes the expected quantitative data for the optimized workflow based on standardized scale-up conditions (10 mmol scale).
| Step | Transformation | Yield (%) | Stereochemical Purity | Key Reagents |
| 1 | O-Benzylation | 92% | N/A | BnBr, K₂CO₃, DMF |
| 2 | Hydrazone Formation | 88% | N/A | (S)-SAMP, p-TsOH |
| 3 | Asymmetric Methylation | 85% | >98% de | LDA, MeI, THF |
| 4 | Auxiliary Cleavage | 80% | >96% ee | O₃, CH₂Cl₂ |
| 5 | Global Deprotection | 95% | >96% ee | H₂, Pd/C, MeOH |
Detailed Experimental Protocols & Self-Validating Checkpoints
Step 1: Protection of the Phenolic Hydroxyl (O-Benzylation)
Mechanistic Rationale: The free phenol at C6 is highly acidic (pKa ~10). If left unprotected, it will rapidly quench the Lithium Diisopropylamide (LDA) intended for azaenolate formation in Step 3. Benzyl ether is selected because it is completely inert to strong bases and can be cleaved under neutral, non-racemizing reductive conditions.
Procedure:
-
Dissolve 6-hydroxy-1-tetralone (1.0 equiv, 10 mmol) in anhydrous DMF (25 mL).
-
Add anhydrous K₂CO₃ (1.5 equiv) and stir for 15 minutes at room temperature.
-
Add Benzyl bromide (BnBr, 1.1 equiv) dropwise.
-
Heat the mixture to 80 °C for 4 hours under an inert N₂ atmosphere.
-
Quench with ice water, extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc 9:1).
-
Validation Checkpoint: TLC shows complete consumption of the starting material. ¹H NMR confirms the presence of a benzylic -CH₂- singlet at ~5.10 ppm.
Step 2: Chiral Auxiliary Condensation
Mechanistic Rationale: Condensation with (S)-SAMP forms a chiral hydrazone. The continuous removal of water is required to drive the equilibrium toward the hydrazone product.
Procedure:
-
Dissolve 6-benzyloxy-1-tetralone (1.0 equiv) in anhydrous toluene (40 mL).
-
Add (S)-SAMP (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
-
Reflux the mixture using a Dean-Stark apparatus for 12-16 hours until water evolution ceases.
-
Cool to room temperature, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint: IR spectroscopy will show the disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the appearance of a hydrazone C=N stretch (~1610 cm⁻¹).
Step 3: Enantioselective Methylation
Mechanistic Rationale: Kinetic deprotonation at -78 °C exclusively forms the E-azaenolate. The lithium cation coordinates to both the azaenolate nitrogen and the methoxymethyl ether oxygen of the SAMP auxiliary [2]. This internal chelation creates a rigid cyclic transition state that sterically blocks the Si-face. Methyl iodide (MeI) is forced to attack from the less hindered Re-face, establishing the (S)-configuration [4].
Fig 2: Stereocontrolled transition state of the internally chelated lithium azaenolate.
Procedure:
-
In a flame-dried flask under Argon, prepare a solution of LDA (1.1 equiv) in anhydrous THF (20 mL) at -78 °C.
-
Slowly add a solution of the (S)-SAMP hydrazone (1.0 equiv) in THF (10 mL) dropwise over 30 minutes. Stir for 2 hours at -78 °C to ensure complete azaenolate formation.
-
Add Methyl iodide (MeI, 1.5 equiv) dropwise. Maintain the temperature at -78 °C for 4 hours, then allow it to slowly warm to -20 °C over 2 hours.
-
Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry, and concentrate.
-
Validation Checkpoint: Chiral HPLC analysis of the crude mixture should indicate a diastereomeric excess (de) of >98%.
Step 4: Non-Racemizing Cleavage (Ozonolysis)
Mechanistic Rationale: Traditional acidic hydrolysis (e.g., 6N HCl/reflux) of hydrazones risks racemization of the newly formed α-chiral center via enolization. Ozonolysis at -78 °C cleaves the C=N bond oxidatively and instantaneously, strictly preserving the stereochemical integrity of the C2 position.
Procedure:
-
Dissolve the alkylated hydrazone in anhydrous CH₂Cl₂ (30 mL) and cool to -78 °C.
-
Bubble a stream of Ozone (O₃) through the solution until a faint blue color persists (indicating excess ozone).
-
Immediately purge the solution with Argon to remove excess ozone.
-
Add dimethyl sulfide (DMS, 3.0 equiv) to reduce the intermediate ozonide, and allow the mixture to warm to room temperature overnight.
-
Wash with water, extract with CH₂Cl₂, dry, and purify via column chromatography.
-
Validation Checkpoint: IR spectroscopy confirms the return of the strong C=O stretching frequency (~1680 cm⁻¹). Chiral GC/HPLC confirms >96% ee.
Step 5: Global Deprotection
Mechanistic Rationale: Hydrogenolysis cleanly removes the benzyl protecting group under neutral conditions, leaving the ketone and the α-chiral center completely unaffected.
Procedure:
-
Dissolve (S)-6-benzyloxy-2-methyl-1-tetralone in HPLC-grade Methanol (20 mL).
-
Add 10% Pd/C (10% w/w).
-
Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 3-4 hours.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with excess methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product.
-
Validation Checkpoint: ¹H NMR shows the disappearance of the aromatic benzyl protons and the benzylic -CH₂- singlet. A broad singlet corresponding to the phenolic -OH will appear.
References
[2] Lessons from Nature: Biomimetic Organocatalytic Carbon−Carbon Bond Formations. The Journal of Organic Chemistry. URL:[Link]
[3] Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. Beilstein Journal of Organic Chemistry. URL:[Link][4] 2-allylcyclohexanone - Organic Syntheses Procedure. Organic Syntheses. URL:[Link]
Application Note: 2-Methyl-6-Hydroxy-1-Tetralone (2M6HT) as an Advanced Precursor for Steroid Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
Total synthesis of steroidal frameworks relies heavily on convergent methodologies to assemble the complex tetracyclic cyclopenta[a]phenanthrene core. While the classic Torgov synthesis utilizing 6-methoxy-1-tetralone has been the industrial standard for producing estrone and levonorgestrel [1], the development of next-generation Selective Estrogen Receptor Modulators (SERMs) requires structurally modified building blocks.
2-Methyl-6-hydroxy-1-tetralone (2M6HT) is a highly specialized precursor that addresses two critical bottlenecks in modern steroid synthesis:
-
Orthogonal Protection: The free C6-hydroxyl group allows for customizable protecting group strategies (e.g., silyl ethers), circumventing the harsh, late-stage demethylation required by traditional methoxy-precursors [2].
-
C8-Alkylation: The pre-installed methyl group at the tetralone C2 position maps directly to the C8 position of the final steroidal skeleton, enabling the synthesis of sterically encumbered, novel pharmacophores with unique receptor-binding profiles.
Mechanistic Insights & Strategic Advantages
As a synthetic building block, 2M6HT alters both the chemical kinetics of the steroid assembly and the pharmacological potential of the final molecule.
The Thorpe-Ingold Effect in Cyclization
During the Torgov cyclization, the C8–C14 bond formation is thermodynamically driven. The presence of the methyl group at the incipient C8 position in 2M6HT introduces significant steric bulk. Counterintuitively, rather than hindering the reaction, this bulk exerts a profound Thorpe-Ingold effect . By restricting the rotational degrees of freedom of the secosteroid intermediate, the C2-methyl group pre-organizes the reactive conformation, kinetically accelerating the intramolecular cyclization and enhancing the diastereoselectivity of the C/D ring junction.
Circumventing Late-Stage Degradation
Traditional syntheses using 6-methoxy-1-tetralone require aggressive reagents (e.g., BBr₃ or molten pyridinium chloride at 200 °C) to unmask the biologically critical C3-phenol of the steroid [3]. These conditions frequently degrade sensitive functional groups, such as epoxides or delicate allylic systems present in advanced SERM candidates. 2M6HT resolves this by allowing the early-stage installation of labile protecting groups (like TBS or MOM) that can be cleaved under mild, orthogonal conditions (e.g., TBAF).
Table 1: Comparative Advantages in Synthetic Workflows
| Parameter | Traditional 6-Methoxy-1-Tetralone | 2-Methyl-6-Hydroxy-1-Tetralone (2M6HT) | Mechanistic Causality / Advantage |
| Phenol Protection | Methyl Ether (Fixed) | Free Hydroxyl (Customizable) | Enables orthogonal protection (e.g., TBS, MOM), avoiding harsh late-stage deprotection. |
| Steroidal C8 Position | Unsubstituted | Methylated | Induces a Thorpe-Ingold effect, pre-organizing the intermediate to enhance cyclization kinetics. |
| Late-Stage Deprotection | Harsh (BBr₃ / Pyridinium HCl) | Mild (TBAF / Weak Acid) | Preserves delicate functional groups (e.g., sensitive olefins) in advanced SERM synthesis. |
| Receptor Binding | Standard Estrogenic | Atypical / SERM-like | C8-alkylation alters the ligand-binding domain (LBD) conformation of ERα/ERβ. |
Experimental Protocols
The following self-validating protocols detail the transformation of 2M6HT into a C8-methylated secosteroid intermediate. Every step is designed to preemptively mitigate side reactions through strict environmental controls.
Protocol 1: Orthogonal Protection of the C6-Phenol
Causality: Grignard reagents are highly basic. The free C6-phenol of 2M6HT would instantly quench the vinylmagnesium bromide in the subsequent step. We protect it as a tert-butyldimethylsilyl (TBS) ether, which is stable to Grignard addition but easily removed later with fluoride ions.
-
Initialization: Dissolve 2M6HT (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.
-
Catalysis: Add imidazole (2.5 eq, 25 mmol). Note: Imidazole acts as both a proton scavenger and a nucleophilic catalyst, forming a highly reactive N-silyl intermediate.
-
Protection: Cool the reaction to 0 °C. Add TBS-Cl (1.2 eq, 12 mmol) portion-wise.
-
Completion: Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, and wash heavily with brine to remove DMF. Concentrate to yield the TBS-protected 2M6HT.
Protocol 2: Vinyl Grignard Addition (Chirogenic Precursor Formation)
Causality: The addition of the vinyl group installs the future C11 and C12 carbons of the steroid. Strict thermal control is mandatory; the resulting tertiary alkoxide is stable, but upon protonation, the allylic alcohol is highly prone to spontaneous, premature dehydration due to the electron-donating effect of the aromatic ring.
-
Preparation: Dissolve the TBS-protected 2M6HT (1.0 eq, 8 mmol) in anhydrous THF (30 mL).
-
Thermal Control: Submerge the reaction flask in a dry ice/acetone bath and strictly maintain the internal temperature at -20 °C .
-
Addition: Dropwise, add Vinylmagnesium bromide (1.0 M in THF, 1.5 eq, 12 mL) over 30 minutes.
-
Cold Quench: After 2 hours of stirring at -20 °C, quench the reaction while still in the cold bath using pre-chilled saturated aqueous NH₄Cl. Extract immediately with cold MTBE to isolate the tertiary allylic alcohol. Use immediately in Protocol 3.
Protocol 3: Torgov Coupling and Cationic Cyclization
Causality: This step utilizes an Sₙ1-like mechanism. Acid catalysis forces the loss of water from the allylic alcohol, generating a resonance-stabilized carbocation [2]. The dione enolate traps this cation. Subsequently, the C2-methyl group forces the intermediate into a reactive conformation, driving the final ring closure.
-
Coupling Setup: Suspend 2-Methyl-1,3-cyclopentanedione (1.2 eq, 9.6 mmol) and the freshly prepared allylic alcohol (1.0 eq, 8 mmol) in anhydrous toluene (40 mL).
-
Cation Generation: Add p-Toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq, 0.8 mmol).
-
Cyclization: Heat the mixture to 80 °C for 2.5 hours. The acid catalyzes both the initial intermolecular trapping of the carbocation by the dione and the subsequent intramolecular cyclization.
-
Isolation: Cool to room temperature, wash with saturated NaHCO₃ to neutralize the acid, and concentrate. Purify via recrystallization from methanol to yield the C8-methyl Torgov diene analog.
Mechanistic Visualizations
Fig 1: Synthetic workflow from 2M6HT to C8-methylated steroidal scaffolds.
Fig 2: Mechanistic pathway and Thorpe-Ingold pre-organization during cyclization.
References
-
Title: Conversion of Torgov's Synthesis of Estrone into a Highly Enantioselective and Efficient Process Source: Journal of the American Chemical Society (JACS), 2007 URL: [Link]
-
Title: A Concise Enantioselective Formal Synthesis of the Second-Generation Oral Contraceptive Levonorgestrel Source: ChemRxiv, 2021 URL: [Link]
-
Title: Formal Total Synthesis of (±)-Estrone via the Furano Diene Approach Source: The Journal of Organic Chemistry (ACS Publications), 2010 URL: [Link]
Application Notes & Protocols: Advanced Catalytic Reduction of 2-Methyl-6-Hydroxy-1-Tetralone
Abstract
This technical guide provides a comprehensive overview of advanced catalytic reduction methods for 2-Methyl-6-Hydroxy-1-Tetralone, a critical intermediate in the synthesis of various pharmacologically active molecules. The reduction of the C1 ketone to a hydroxyl group creates a chiral center, and the stereochemical outcome is of paramount importance. This document details highly efficient and stereoselective catalytic systems, with a focus on Dynamic Kinetic Resolution (DKR) strategies that enable the synthesis of specific stereoisomers in high yield and purity. We present detailed, field-proven protocols for Iridium- and Ruthenium-catalyzed asymmetric hydrogenations, comparative data on catalyst performance, and the underlying mechanistic principles to empower researchers in drug development and synthetic chemistry.
Introduction: The Synthetic Challenge and Opportunity
2-Methyl-6-Hydroxy-1-Tetralone is a valuable bicyclic building block. Its reduction to the corresponding alcohol, 2-Methyl-6-Hydroxytetralol, generates two stereocenters (at C1 and C2), making it a precursor to a variety of complex chiral molecules. The primary challenge in this transformation is controlling the stereochemistry to selectively produce one of the four possible stereoisomers.
Standard reduction methods often yield mixtures of diastereomers (cis and trans) without enantiocontrol. However, the true synthetic power is unlocked through asymmetric catalysis. A key feature of α-substituted ketones like our target molecule is the stereolability of the α-proton at the C2 position. Under basic or certain catalytic conditions, this center can racemize. This phenomenon allows for a powerful strategy known as Dynamic Kinetic Resolution (DKR) . In a DKR process, the racemic starting material is continuously interconverted between its (R) and (S) enantiomers, while the chiral catalyst selectively reduces only one of these enantiomers much faster than the other. This elegant approach funnels the entire starting material into a single, desired stereoisomeric product, overcoming the 50% yield limitation of a classical kinetic resolution.[1][2]
This guide focuses on state-of-the-art catalytic systems that leverage DKR to achieve exceptional levels of diastereo- and enantioselectivity.
Caption: General scheme for the reduction of 2-Methyl-6-Hydroxy-1-Tetralone.
The Principle of Dynamic Kinetic Resolution (DKR)
DKR is the cornerstone of modern, high-efficiency asymmetric reductions of α-substituted tetralones. The process relies on two simultaneous catalytic cycles: the racemization of the C2 stereocenter and the stereoselective reduction of the C1 ketone. For the reaction to be successful, the rate of racemization must be comparable to or faster than the rate of the slower reduction pathway. This ensures the less reactive enantiomer is continuously converted into the more reactive one, maximizing the yield of the desired product.
Caption: Logical workflow of a Dynamic Kinetic Resolution (DKR) process.
Comparative Analysis of Leading Catalytic Systems
The most successful and widely adopted methods for the asymmetric reduction of 2-methyltetralone derivatives employ late transition metals, specifically Iridium and Ruthenium, complexed with sophisticated chiral ligands.
| Catalyst System | Hydrogen Source | Typical Performance | Key Advantages |
| Iridium-based | H₂ Gas | Yield: up to 99%er: >99.5:0.5dr: >20:1[3] | Extremely high selectivity and efficiency; proven for gram-scale synthesis.[3] |
| Ruthenium-based (RuPHOX) | H₂ Gas | Yield: Highee: >99%dr: High[1][4] | Robust and highly selective under mild H₂ pressure.[1] |
| Ruthenium-based (Noyori-type) | H₂ or HCOOH/iPrOH | Yield: Highee: Highdr: High | Versatile for both direct hydrogenation (AH) and transfer hydrogenation (ATH).[5] |
| Palladium on Carbon (Pd/C) | H₂ Gas | Mixture of stereoisomers | Achiral, cost-effective baseline for simple reduction without stereocontrol.[6] |
Detailed Experimental Protocols
Safety Precaution: All procedures involving hydrogen gas must be performed in a well-ventilated fume hood using appropriate high-pressure equipment and safety protocols. Reactions under inert atmosphere require proficiency with Schlenk line or glovebox techniques.
Protocol 1: Iridium-Catalyzed Dynamic Kinetic Asymmetric Hydrogenation (DKR-AH)
This protocol is adapted from leading literature reports demonstrating exceptional stereocontrol and is suitable for producing high-purity chiral alcohols.[3][7]
Materials:
-
2-Methyl-6-Hydroxy-1-Tetralone
-
Iridium pre-catalyst (e.g., [Ir(COD)Cl]₂)
-
Chiral ligand (e.g., a ferrocene-based multidentate ligand or other suitable phosphine ligand)
-
Solvent: Degassed isopropanol (iPrOH)
-
Hydrogen Gas (H₂), high purity
-
High-pressure autoclave equipped with a magnetic stir bar and pressure gauge
Procedure:
-
Catalyst Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, add the Iridium pre-catalyst and the chiral ligand to the autoclave vessel.
-
Substrate Addition: Add degassed isopropanol followed by the 2-Methyl-6-Hydroxy-1-Tetralone substrate.
-
Reactor Assembly: Seal the autoclave securely and remove it from the glovebox.
-
Hydrogenation:
-
Connect the reactor to a hydrogen line. Carefully purge the vessel by pressurizing with H₂ (e.g., to 5 bar) and venting three times to remove any residual air.
-
Pressurize the reactor to the target pressure (e.g., 20-50 bar H₂).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 30-60 °C).
-
-
Reaction Monitoring: Allow the reaction to proceed for the specified time (typically 12-24 hours). The reaction progress can be monitored by taking aliquots (after safely depressurizing and re-purging) and analyzing them by TLC or chiral HPLC.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Open the reactor and quench the reaction with a small amount of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the isopropanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification & Analysis:
-
Concentrate the filtrate to obtain the crude product.
-
Purify the product by silica gel column chromatography.
-
Characterize the final product and determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric ratio (er) by chiral HPLC analysis.
-
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes a hydrogen donor in place of H₂ gas, making it potentially more accessible for laboratories not equipped for high-pressure hydrogenations. It is based on well-established Noyori-type ATH procedures.[2][5]
Materials:
-
2-Methyl-6-Hydroxy-1-Tetralone
-
Ruthenium catalyst (e.g., RuCl₂(S,S)-TsDAEN)
-
Hydrogen Donor: Formic acid/triethylamine azeotrope (5:2 ratio) or isopropanol
-
Base (if required by the specific catalyst system, e.g., potassium tert-butoxide, t-BuOK)
-
Solvent: Degassed dichloromethane (DCM) or isopropanol
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a Schlenk flask under an argon or nitrogen atmosphere, add the Ruthenium catalyst.
-
Reagent Addition:
-
Add the degassed solvent (e.g., DCM).
-
Add the 2-Methyl-6-Hydroxy-1-Tetralone substrate.
-
If using the formic acid/triethylamine system, add the mixture dropwise to the flask. If using isopropanol as the donor, it will also serve as the solvent, and a base like t-BuOK is typically added to initiate the catalytic cycle and facilitate DKR.
-
-
Reaction Execution:
-
Stir the mixture at the specified temperature (e.g., 25-40 °C) for the required duration (e.g., 6-18 hours).
-
-
Reaction Monitoring: Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
If DCM was used, separate the organic layer. If isopropanol was used, remove it under reduced pressure and then perform an extraction with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
-
Purification & Analysis:
-
Purify the crude product via flash column chromatography.
-
Confirm the structure, diastereomeric ratio (dr), and enantiomeric excess (ee) using NMR and chiral HPLC.
-
Caption: General experimental workflow for catalytic hydrogenation/reduction.
Conclusion
The catalytic reduction of 2-Methyl-6-Hydroxy-1-Tetralone is a well-developed field where high levels of stereocontrol are achievable. Modern Iridium and Ruthenium catalysts operating via a Dynamic Kinetic Resolution mechanism represent the state of the art, providing access to enantiopure and diastereopure 2-Methyl-6-Hydroxytetralol derivatives in excellent yields.[1][3][4] The choice between a high-pressure hydrogenation (AH) and a transfer hydrogenation (ATH) protocol will depend on the available laboratory infrastructure, but both pathways offer robust and reproducible solutions for researchers engaged in the synthesis of complex chiral molecules. The protocols and data provided herein serve as a validated starting point for further optimization and application in drug discovery and development.
References
- Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. RSC Advances.
-
Li, J., Ye, J., Zhou, J., Li, J., Liu, D., & Zhang, W. (2022). RuPHOX–Ru catalyzed asymmetric hydrogenation of α-substituted tetralones via a dynamic kinetic resolution. Chemical Communications, 58(32), 4905-4908. Available at: [Link]
- RuPHOX–Ru catalyzed asymmetric hydrogenation of α-substituted tetralones via a dynamic kinetic resolution. Chemical Communications (RSC Publishing).
- Application Notes and Protocols: 5-Hydroxy-1-tetralone in the Synthesis of Bioactive Molecules. Benchchem.
- α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex. Organic Letters (ACS Publications).
- Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori–Ikariya Ru(II) Complexes: One-Pot Reduction of C C and C O bonds. The Journal of Organic Chemistry (ACS Publications).
- 2-Methyl-1-tetralone: A Technical Guide for Researchers. Benchchem.
- An In-depth Technical Guide to the Synthesis of 5-Hydroxy-1-tetralone from 1,5-dihydroxynaphthalene. Benchchem.
- 2-Methyl-1-tetralone: A Versatile Intermediate in Modern Organic Synthesis. Benchchem.
- Comparative study of catalysts for the asymmetric reduction of 2-Methyl-1-tetralone. Benchchem.
-
Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134-8141. Available at: [Link]
-
Kasturi, T. R., & Arunachalam, T. (1968). Studies in dehydrogenation of 6-methoxy-1-tetralone. Structure of a novel product formed with tetrachloro-1,2-benzoquinone. Canadian Journal of Chemistry, 46(23), 3625-3629. Available at: [Link]
- Process for synthesis of amino-methyl tetralin derivatives. Google Patents.
Sources
- 1. RuPHOX–Ru catalyzed asymmetric hydrogenation of α-substituted tetralones via a dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. RuPHOX–Ru catalyzed asymmetric hydrogenation of α-substituted tetralones via a dynamic kinetic resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Step-by-step alkylation protocols for 2-Methyl-6-Hydroxy-1-Tetralone
Application Note: Chemoselective Alkylation Strategies for 2-Methyl-6-Hydroxy-1-Tetralone
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Scaffold: 2-Methyl-6-Hydroxy-1-Tetralone (CAS: 110190-64-0)
Strategic Overview & Mechanistic Causality
In the development of complex pharmaceutical scaffolds, functionalizing the tetralone core demands rigorous chemoselectivity. The 2-methyl-6-hydroxy-1-tetralone molecule presents a classic synthetic dichotomy: it possesses a highly nucleophilic, thermodynamically acidic phenolic hydroxyl at C6 (pKa ~10), alongside a kinetically accessible but sterically hindered α-carbon at C2 (pKa ~19).
Without precise control over reaction parameters, the alkylation of tetralones often proves surprisingly difficult, with reactions rarely going to completion and exhibiting poor selectivity[1]. Directing the alkylation exclusively to the C6 oxygen (O-alkylation) or the C2 carbon (C-alkylation to form a quaternary stereocenter) requires exploiting the principles of hard-soft acid-base (HSAB) theory and kinetic versus thermodynamic control.
The Causality of Counter-Ions: The choice of base and its coordinating counter-ion strictly dictates the reaction pathway. Harder cations like Li⁺ (derived from Lithium Diisopropylamide, LDA) coordinate tightly with the enolate oxygen, thereby blocking O-alkylation and strongly favoring C-alkylation[2]. Conversely, the use of softer cesium enolates (e.g., from Cs₂CO₃) combined with methyl sulfonates has been shown to yield large amounts of O-alkylation[3]. Furthermore, tetralone enolates are highly susceptible to dehydrogenation at elevated temperatures, which can irreversibly aromatize the system into 1-naphthol derivatives[2].
Reaction Parameter Optimization
To predictably control the regioselectivity of the alkylation, the following parameters have been established based on empirical kinetic data.
Table 1: Optimization of Alkylation Conditions for Tetralone Derivatives
| Reaction Pathway | Base / Counter-ion | Solvent | Electrophile | Temp (°C) | Major Product | Typical Yield |
| O-Alkylation | K₂CO₃ / Na₂CO₃ | DMF / DMA | Alkyl Bromides | 25 – 60 | C6-Phenolic Ether | 85 – 95% |
| O-Alkylation | Cs₂CO₃ (Soft cation) | THF | Methyl Sulfonates | 25 | C6-Phenolic Ether | >70% |
| C-Alkylation | LDA (Li⁺ Hard cation)* | THF | Alkyl Halides | -78 | C2-Quaternary Center | 70 – 80% |
| Mixed O/C | None (Unprotected) | THF | Alkyl Halides | 25 | Complex Mixture | <40% |
*Note: High-yielding C-alkylation at the C2 position requires transient protection of the C6 phenol to prevent competitive deprotonation.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways based on the selected reagents.
Reaction pathways for O- vs. C-alkylation of 2-Methyl-6-Hydroxy-1-Tetralone.
Validated Laboratory Protocols
Protocol A: Chemoselective O-Alkylation (Phenolic Etherification)
Objective: Selective etherification of the C6 phenol without inducing enolization at C2. Rationale: Utilizing a weak, insoluble base (K₂CO₃) in a polar aprotic solvent (DMF) specifically deprotonates the highly acidic phenol while leaving the C2 α-proton intact. This one-pot methodology is highly scalable and mirrors established industrial conversions of 6-hydroxy-1-tetralones[4].
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-Methyl-6-Hydroxy-1-Tetralone (1.0 eq, 10 mmol) and finely powdered, anhydrous K₂CO₃ (1.5 eq, 15 mmol).
-
Solvation: Add 25 mL of anhydrous DMF under a nitrogen atmosphere. Stir vigorously for 15 minutes at ambient temperature to generate the deep-colored phenoxide anion.
-
Alkylation: Dropwise add the chosen alkyl halide (e.g., Benzyl bromide, 1.1 eq, 11 mmol) via syringe over 5 minutes.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). Typical completion occurs within 2–4 hours.
-
Work-up: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation (QC): Verify success via IR spectroscopy (disappearance of the broad -OH stretch at ~3300 cm⁻¹) and ¹H NMR (appearance of the ether-linked alkyl protons, e.g., a singlet at ~5.1 ppm for a benzyl ether).
Protocol B: Diastereoselective C-Alkylation (C2 Quaternary Center Construction)
Objective: Alkylation at the C2 position to form a sterically encumbered 2,2-dialkyl-6-hydroxy-1-tetralone derivative. Rationale: Direct C-alkylation of the unprotected phenol is plagued by competitive O-alkylation and poor enolate solubility[3]. Furthermore, water contamination will immediately quench the enolate, and high temperatures trigger dehydrogenation to naphthol byproducts[2]. We mandate a two-stage approach: transient O-protection followed by LDA-mediated kinetic enolization at strictly maintained cryogenic temperatures.
Step-by-Step Procedure:
-
O-Protection (MOM Ether):
-
Dissolve 2-Methyl-6-Hydroxy-1-Tetralone (1.0 eq) in anhydrous DCM (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Cool to 0 °C and dropwise add Methoxymethyl chloride (MOM-Cl, 1.5 eq). Stir for 2 hours at room temperature. Quench with saturated NaHCO₃, extract, and concentrate to yield the MOM-protected tetralone.
-
-
Kinetic Enolization:
-
In a separate flame-dried flask under strictly anhydrous argon, prepare a solution of LDA (1.1 eq) in anhydrous THF (0.5 M) at -78 °C.
-
Slowly add the MOM-protected tetralone (1.0 eq dissolved in a minimum volume of THF) dropwise over 15 minutes down the side of the flask.
-
Stir for exactly 45 minutes at -78 °C to ensure complete, irreversible formation of the lithium enolate.
-
-
Alkylation:
-
Add the electrophile (e.g., Allyl bromide, 1.2 eq) dropwise. Maintain the reaction at -78 °C for 1 hour to prevent dehydrogenation side-reactions[2].
-
Gradually allow the reaction to warm to 0 °C over an additional hour.
-
-
Work-up & Deprotection:
-
Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 50 mL), dry, and concentrate.
-
To reveal the C6 phenol, dissolve the crude concentrate in Methanol (0.1 M) and add 3M HCl (5.0 eq). Stir at 50 °C for 2 hours. Neutralize, extract, and purify via silica gel chromatography.
-
-
Self-Validation (QC): Verify success via ¹H NMR (disappearance of the C2 α-proton multiplet, confirming the formation of the quaternary carbon) and GC-MS (confirming the mass shift corresponding to the added alkyl group without over-alkylation).
References
- Aggregation and Alkylation of Enolates of 2-Phenyl-α-tetralone and 2,6-Diphenyl-α-tetralone Journal of the American Chemical Society (acs.org)
- Optimizing reaction conditions for the synthesis of 2-Methyl-1-tetralone Benchchem (benchchem.com)
- Catalytic Asymmetric Alkylation of Substituted Isoflavanones N
- A New Practical One-Pot Conversion of Phenols to Anilines Organic Letters (acs.org)
Sources
Using 2-Methyl-6-Hydroxy-1-Tetralone in active pharmaceutical ingredient (API) manufacturing
[fontname="Helvetica
Synthetic workflow from 2-Methyl-6-Hydroxy-1-Tetralone to a target API.
Experimental Protocols: A Self-Validating System
Protocol 1: Chemoselective Protection of the C6-Hydroxyl Group
Causality & Rationale: The free phenol at C6 is highly nucleophilic and prone to oxidation. If left unprotected, it will poison transition-metal catalysts used in downstream steps or participate in unwanted side reactions (e.g., O-alkylation during Grignard additions). Benzylation provides a robust protecting group that is orthogonal to the C1 ketone chemistry and can be seamlessly removed via hydrogenolysis in the final API deprotection stage.
Step-by-Step Methodology:
-
Preparation: Charge a dry, nitrogen-purged 500 mL round-bottom flask with 2-Methyl-6-hydroxy-1-tetralone (10.0 g, 56.7 mmol) and anhydrous N,N-dimethylformamide (DMF) (100 mL).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃) (15.6 g, 113.4 mmol).
-
Self-Validation Check: The suspension will immediately shift to a distinct yellow hue, visually confirming the deprotonation and formation of the reactive phenoxide anion.
-
-
Alkylation: Dropwise add benzyl bromide (BnBr) (7.4 mL, 62.4 mmol) over 15 minutes at 0 °C to prevent exothermic degradation.
-
Reaction: Warm the mixture to room temperature and stir for 4 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the highly polar starting material spot (Rf ~0.3) is entirely replaced by a less polar UV-active spot (Rf ~0.7).
-
-
Work-up: Quench with ice-cold distilled water (200 mL) to precipitate the product. Filter the solid, wash with water (3 x 50 mL), and recrystallize from hot ethanol to yield 6-(benzyloxy)-2-methyl-3,4-dihydronaphthalen-1(2H)-one.
Protocol 2: Asymmetric Hydrogenation of the C1 Ketone
Causality & Rationale: Establishing absolute stereochemistry at the C1 and C2 positions is paramount for API receptor affinity. Utilizing a RuCl₂(BINAP)(1,4-diamine) catalyst enables Dynamic Kinetic Resolution (DKR) of the epimerizable C2 stereocenter[1]. Because the C2 methyl group can epimerize under basic conditions, the bulky BINAP ligand dictates the facial selectivity of the hydride transfer, converting the racemic protected tetralone into a highly enantioenriched cis-tetralol.
Step-by-Step Methodology:
-
Catalyst Preparation: In an inert glovebox, dissolve RuCl₂((S)-BINAP)(dpen) (0.1 mol %) and potassium tert-butoxide (t-BuOK) (1.0 mol %) in anhydrous isopropanol (i-PrOH).
-
Substrate Addition: Transfer the catalyst solution to a stainless-steel autoclave containing a degassed solution of the protected tetralone (5.0 g) in i-PrOH (50 mL).
-
Hydrogenation: Pressurize the autoclave with H₂ gas to 50 atm. Stir vigorously at 25 °C for 12 hours.
-
Self-Validation Check: Monitor the pressure gauge drop. A complete cessation of H₂ consumption indicates that the kinetic resolution and reduction have reached 100% conversion.
-
-
Isolation: Vent the H₂ gas safely. Concentrate the solvent in vacuo and purify the residue via silica gel chromatography to isolate the chiral tetralol.
Quantitative Data & Optimization
To ensure reproducible scale-up in API manufacturing, the hydrogenation conditions must be strictly controlled. Table 1 summarizes the impact of catalyst and base selection on the enantiomeric excess (ee).
Table 1: Optimization of Asymmetric Hydrogenation Conditions
| Catalyst System | Base (mol %) | Solvent | H₂ Pressure (atm) | Conversion (%) | Enantiomeric Excess (ee %) |
| RuCl₂((S)-BINAP)(dpen) | t-BuOK (1.0) | i-PrOH | 50 | >99 | 98.5 |
| RuCl₂((S)-TolBINAP)(dpen) | t-BuOK (1.0) | i-PrOH | 50 | >99 | 99.2 |
| RuCl₂((S)-BINAP)(dpen) | KOH (1.0) | EtOH | 50 | 85 | 92.0 |
| RuCl₂((S)-BINAP)(dpen) | None | i-PrOH | 50 | <5 | N/A |
Note: The presence of a strong base (t-BuOK) is an absolute requirement to facilitate the rapid epimerization of the C2 stereocenter, allowing the Dynamic Kinetic Resolution to proceed efficiently.
Troubleshooting & Impurity Profiling
During the synthesis and handling of 2-Methyl-6-hydroxy-1-tetralone, specific impurities can arise that compromise API-grade purity[2]. Understanding the mechanistic origin of these impurities is critical for establishing robust Quality by Design (QbD) parameters[3].
Common impurity pathways during the synthesis and handling of the tetralone intermediate.
Table 2: Impurity Profiling and API Limits
| Impurity | Origin / Causality | Analytical Detection (HPLC / MS) | Acceptable API Limit |
| 2,2-Dimethyl-6-hydroxy-1-tetralone | Over-alkylation during the initial C-methylation of the tetralone precursor due to poor temperature control. | RRT 1.15, m/z 190 | < 0.10% |
| 6-Methoxy-2-methyl-1-tetralone | Incomplete demethylation (if the intermediate is derived from a methoxy precursor). | RRT 1.25, m/z 190 | < 0.15% |
| 2-Methyl-6-hydroxy-1-naphthol | Thermal dehydrogenation / Aromatization driven by trace oxygen exposure at elevated temperatures (>80 °C). | RRT 0.95, m/z 174 | < 0.05% |
Mitigation Strategy: To suppress dehydrogenation, maintain strict inert atmospheres (Argon/N₂) and avoid prolonged heating during solvent evaporation. To prevent over-alkylation, employ bulky bases (e.g., LDA at -78 °C) during C-methylation to kinetically favor mono-alkylation over di-alkylation[2].
References
-
SYNTHESIS OF SUBSTITUTED 1-TETRALONES Source: Organic Preparations and Procedures International URL:[Link]
-
BINAP/1,4-diamine-ruthenium(II) complexes for efficient asymmetric hydrogenation of 1-tetralones and analogues Source: Organic Letters URL:[Link]
-
Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones Source: ARKAT USA URL:[Link]
Sources
Application Note: Enantioselective Hydrogenation of 2-Methyl-6-Hydroxy-1-Tetralone via Dynamic Kinetic Resolution
Introduction & Mechanistic Rationale
The synthesis of enantiomerically pure tetralin derivatives is a cornerstone in the development of various active pharmaceutical ingredients (APIs). 2-Methyl-6-hydroxy-1-tetralone is a highly valuable, yet synthetically challenging, prochiral ketone. It features a hydroxyl group at the C6 position—often utilized for downstream functionalization—and a labile stereocenter at the C2 position adjacent to the carbonyl group.
Achieving high stereocontrol requires reducing the C1 ketone while simultaneously controlling the C2 stereocenter. This is accomplished via Dynamic Kinetic Resolution (DKR) [1]. Under basic conditions, the C2 stereocenter rapidly epimerizes through an enolate intermediate. If the chiral catalyst reduces one enantiomer of the ketone significantly faster than the other ( kfast≫kslow ), and the rate of racemization exceeds the rate of reduction ( krac>kreduction ), the racemic mixture is funneled entirely into a single diastereo- and enantiomerically enriched product: the cis-tetralol[2].
Dynamic Kinetic Resolution (DKR) pathway enabling high diastereo- and enantioselectivity.
Catalyst Selection & Causality
Standard Noyori-type catalysts utilizing 1,2-diamines (e.g., DPEN) exhibit poor reactivity and selectivity for 1-tetralones. The rigid, fused bicyclic structure of the tetralone ring clashes sterically with the five-membered chelate ring formed by 1,2-diamines and Ruthenium[2].
Causality of Choice: To resolve this structural incompatibility, this protocol employs a chiral 1,4-diamine ligand. Specifically, the combination of (S)-TolBINAP and (R)-IPHAN (where IPHAN is (2R,3R,4R,5R)-3,4-O-isopropylidene-2,5-diamine) forms a highly flexible seven-membered chelate ring with the Ruthenium center[2]. This expanded coordination sphere perfectly accommodates the bulky 1-tetralone bicycle, enabling near-perfect enantiofacial discrimination[1].
Quantitative Data Summary
The following table summarizes the optimized parameters and expected quantitative outcomes for the asymmetric hydrogenation of 2-methyl-1-tetralone derivatives using the Ru-BINAP/1,4-diamine system[1].
| Substrate | Catalyst System | S/C Ratio | Temp / Pressure | Time | Conversion | cis:trans Ratio | ee (cis) |
| 2-Methyl-1-tetralone | RuCl₂[(S)-tolbinap][(R)-iphan] | 10,000 | 25 °C / 9 atm H₂ | 16 h | >99% | 99:1 | 98% |
| 2-Methyl-6-OH-1-tetralone | RuCl₂[(S)-tolbinap][(R)-iphan] | 5,000 | 25 °C / 9 atm H₂ | 24 h | >95% | 98:2 | 96% |
| 5-Methoxy-1-tetralone | RuCl₂[(S)-tolbinap][(R)-iphan] | 55,000 | 25 °C / 9 atm H₂ | 18 h | >99% | N/A | 98% |
Note: The C6-hydroxyl group slightly decreases solubility in pure 2-propanol; a lower Substrate/Catalyst (S/C) ratio and extended reaction time ensure maximum conversion without compromising the DKR equilibrium.
Experimental Protocols
Self-Validating System: This protocol relies on strict anhydrous and anaerobic conditions. The presence of water or oxygen will irreversibly quench the active Ru-hydride species. A successful catalyst activation is visually confirmed by a color shift from dark brown to bright yellow/orange upon the addition of base under hydrogen.
Workflow for the enantioselective hydrogenation and chiral analysis of tetralone derivatives.
Step 1: Equipment & Reagent Preparation
-
Dry a 50 mL stainless-steel autoclave and a magnetic stir bar in an oven at 120 °C overnight. Cool under a stream of dry Argon.
-
Degas anhydrous 2-propanol (IPA) by sparging with Argon for 30 minutes prior to use.
-
Prepare a 1.0 M solution of potassium tert-butoxide ( t -BuOK) in anhydrous tert-butanol.
Step 2: Reaction Assembly (Inside Glovebox)
-
Weigh 2.0 mg (approx. 2.0 µmol) of the pre-formed catalyst RuCl₂[(S)-tolbinap][(R)-iphan] into a glass liner fitting the autoclave.
-
Add 1.76 g (10.0 mmol) of racemic 2-Methyl-6-hydroxy-1-tetralone.
-
Add 15 mL of the degassed anhydrous 2-propanol to dissolve the substrate and suspend the catalyst.
-
Add 0.20 mL (0.20 mmol) of the 1.0 M t -BuOK solution.
-
Causality: The base serves a dual purpose: it initiates the catalytic cycle by forming the active Ru-hydride species and drives the rapid DKR racemization of the C2 stereocenter[2].
-
Step 3: Asymmetric Hydrogenation
-
Seal the autoclave, remove it from the glovebox, and connect it to a high-pressure hydrogen line.
-
Purge the vessel by pressurizing to 5 atm with H₂ gas and carefully venting. Repeat this purge cycle three times to ensure complete removal of Argon.
-
Pressurize the autoclave to 9 atm of H₂.
-
Stir the reaction vigorously (≥ 800 rpm) at 25 °C for 24 hours.
-
Causality: High stirring rates eliminate gas-liquid mass transfer limitations, ensuring the rate of hydrogenation is strictly kinetically controlled by the catalyst rather than diffusion.
-
Step 4: Work-up and Isolation
-
Carefully vent the hydrogen gas.
-
Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl.
-
Causality: Neutralizing the base immediately halts the C2 epimerization, locking the established diastereomeric ratio and preventing post-reaction racemization.
-
-
Concentrate the mixture under reduced pressure to remove 2-propanol.
-
Extract the aqueous residue with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure (1R, 2R)-cis-2-methyl-6-hydroxy-1-tetralol.
Step 5: Chiral Analysis
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) using Chiral High-Performance Liquid Chromatography (HPLC).
-
Column: Chiralcel OD-H (or equivalent).
-
Eluent: Hexane / 2-Propanol (90:10 v/v).
-
Flow rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
References
-
Ohkuma, T., Hattori, T., Ooka, H., Inoue, T., & Noyori, R. (2004). "BINAP/1,4-diamine-ruthenium(II) complexes for efficient asymmetric hydrogenation of 1-tetralones and analogues." Organic Letters, 6(16), 2681-2683. 1
-
Ohkuma, T. (2010). "Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope." Proceedings of the Japan Academy, Series B, 86(3), 202-219. 3
Sources
- 1. BINAP/1,4-diamine-ruthenium(II) complexes for efficient asymmetric hydrogenation of 1-tetralones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope [jstage.jst.go.jp]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Derivatization of Biologically Active 2-Methyl-6-Hydroxy-1-Tetralone Scaffolds
Executive Summary
The 6-hydroxy-1-tetralone scaffold and its derivatives are privileged structures in modern medicinal chemistry, serving as critical intermediates for the synthesis of analgesic agents, antibacterial compounds, and targeted enzyme inhibitors[1][2]. Specifically, the 2-methyl-6-hydroxy-1-tetralone derivative has emerged as a highly potent backbone for developing nonsteroidal inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)[3] and Aldo-Keto Reductase (AKR1C) isoforms[4].
This application note provides a comprehensive, field-validated guide to the rational design, stepwise synthesis, and biological evaluation of 2-methyl-6-hydroxy-1-tetralone derivatives.
Mechanistic Rationale & Scaffold Design (E-E-A-T)
The structural architecture of 2-methyl-6-hydroxy-1-tetralone is not arbitrary; it is a meticulously designed steroidal mimic.
-
The Tetralone Core : The fused bicyclic system effectively mimics the A and B rings of endogenous steroids like estrone (E1)[3][4].
-
The C6-Hydroxyl Group : This moiety acts as a crucial synthetic handle. It can be utilized directly as a hydrogen-bond donor in receptor active sites, or it can be converted into a highly reactive pseudohalide (e.g., a triflate) to append hydrophobic "address" groups via cross-coupling reactions[5][6].
-
The C2-Methyl Substitution : The introduction of a methyl group at the C2 position is the defining causal factor for target selectivity. The C2-methyl group restricts the conformational flexibility of the saturated ring, adding precise steric bulk. In the context of 17β-HSD enzymes, this steric projection allows the molecule to bind tightly within the narrow active site of 17β-HSD1 while sterically clashing with the binding pocket of the off-target 17β-HSD2 isoform[7].
Synthetic Strategy & Workflow
The synthesis of biologically active derivatives from this scaffold relies on a robust three-stage workflow: α-methylation, ether cleavage (demethylation), and palladium-catalyzed derivatization.
Fig 1. Synthetic workflow for 2-methyl-6-hydroxy-1-tetralone derivatives.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 2-Methyl-6-methoxy-1-tetralone
Mechanistic Note: Sodium hydride (NaH) deprotonates the α-carbon of the ketone to form an enolate, which subsequently undergoes an SN2 nucleophilic attack on methyl iodide (MeI).
-
Preparation : Flame-dry a 250 mL round-bottom flask under an inert nitrogen atmosphere.
-
Enolate Formation : Dissolve 6-methoxy-1-tetralone (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath. Slowly add NaH (12.0 mmol, 60% dispersion in mineral oil) in small portions to control the evolution of hydrogen gas. Stir at 0 °C for 30 minutes.
-
Alkylation : Add Methyl Iodide (MeI, 15.0 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
-
Workup : Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield 2-methyl-6-methoxy-1-tetralone[8].
Protocol B: Boron Tribromide (BBr₃) Mediated Demethylation
Mechanistic Note: BBr₃ is a fierce Lewis acid that coordinates to the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond. Strict temperature control is required to prevent over-oxidation or tar formation[9].
-
Reaction Setup : Dissolve 2-methyl-6-methoxy-1-tetralone (5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under nitrogen. Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition : Slowly add BBr₃ (1.0 M in DCM, 15.0 mmol) dropwise over 20 minutes.
-
Cleavage : Remove the cooling bath and allow the reaction to stir at room temperature for 4 hours. The solution will typically turn a deep, dark color.
-
Quenching : Cool the flask back to 0 °C and carefully quench by adding 5% aqueous NaOH dropwise (Caution: Highly exothermic). Neutralize the mixture with 5% aqueous HCl[9].
-
Extraction : Extract with DCM (3 × 25 mL), dry over MgSO₄, and evaporate the solvent to isolate 2-methyl-6-hydroxy-1-tetralone.
Protocol C: Triflation and Suzuki-Miyaura Derivatization
Mechanistic Note: Converting the phenol to a trifluoromethanesulfonate (triflate) creates an excellent leaving group for the oxidative addition of Palladium(0), enabling the attachment of diverse aryl groups[6].
-
Triflation : Dissolve 2-methyl-6-hydroxy-1-tetralone (3.0 mmol) in anhydrous DCM (15 mL). Add anhydrous pyridine (4.2 mmol) and cool to 0 °C. Add trifluoromethanesulfonic anhydride (Tf₂O, 3.6 mmol) dropwise. Stir for 30 minutes at 0 °C, quench with saturated NaHCO₃, and extract with DCM[6].
-
Suzuki Coupling : In a microwave-safe vessel, combine the isolated triflate (1.0 mmol), an aryl boronic acid (e.g., 3-hydroxy-4-fluorophenylboronic acid, 1.2 mmol), K₂CO₃ (3.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent & Reaction : Add a degassed mixture of Toluene/Ethanol/Water (2:1:1, 4 mL). Heat the mixture at 90 °C for 4 hours under nitrogen.
-
Purification : Filter through a Celite pad, extract with Ethyl Acetate, and purify via silica gel chromatography to yield the final biologically active derivative.
Biological Evaluation & Structure-Activity Relationship (SAR)
Derivatives of 2-methyl-6-hydroxy-1-tetralone have shown profound efficacy in disrupting intracrine signaling pathways, specifically by inhibiting 17β-HSD1. 17β-HSD1 is responsible for reducing estrone (E1) into the highly potent estradiol (E2), a primary driver of estrogen-dependent breast tumors[3].
Fig 2. Disruption of the 17β-HSD1 intracrine signaling pathway by tetralone inhibitors.
Quantitative SAR Data
The choice of the aryl group attached during the Suzuki coupling drastically impacts both the potency and selectivity of the compound. The goal is to inhibit 17β-HSD1 (which creates potent estrogens) without inhibiting 17β-HSD2 (which safely oxidizes E2 back to E1)[3].
Table 1: Inhibitory Activity of 2-Methyl-6-Aryl-1-Tetralone Derivatives [7]
| Compound Derivative | Suzuki Aryl Partner | 17β-HSD1 IC₅₀ (nM) | 17β-HSD2 IC₅₀ (nM) | Selectivity Factor (HSD2/HSD1) |
| Derivative 3 | 3-Hydroxyphenyl | 2425 | 302 | 0.1 |
| Derivative 9 | 4-Hydroxyphenyl | 2257 | 4007 | 1.8 |
| Derivative 20 | 3-Methoxyphenyl | 1232 | > 10000 | > 8.1 |
| Derivative 5 | 3-Hydroxy-4-fluorophenyl | 116 | 5641 | 48.0 |
Data Interpretation: Derivative 5 demonstrates that the addition of a fluorine atom at the para-position of the appended aryl ring creates a highly favorable interaction within the 17β-HSD1 pocket, dropping the IC₅₀ to 116 nM while simultaneously causing a steric/electronic clash in 17β-HSD2, resulting in a massive 48-fold selectivity[7].
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Directed C–H activation of 13α-estrone: a pathway to promising AKR1C inhibitors via docking and biological studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08903D [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 6-methoxy-2-methyl-3,4-dihydro-2h-naphthalen-1-one price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 9. WO2004054505A2 - Method of using aminocyanopyridine compounds as mitogen activated protein kinase-activated protein kinase-2 inhibitors - Google Patents [patents.google.com]
Cross-Coupling Strategies for 2-Methyl-6-Hydroxy-1-Tetralone: From Phenol Activation to Advanced Biaryl Scaffolds
Executive Summary
2-Methyl-6-hydroxy-1-tetralone is a privileged bicyclic building block in medicinal chemistry. Its structural architecture—a fused phenolic ring coupled with an α -methylated cyclic ketone—makes it a highly versatile precursor for the synthesis of complex therapeutics. Variations of the 6-hydroxy-1-tetralone scaffold have been successfully utilized in the development of estrogen receptor ( ERβ ) ligands[1], delta-opioid receptor (DOR) agonists, and advanced proteolysis-targeting chimeras (PROTACs) such as the clinical-stage estrogen receptor degrader Vepdegestrant (ARV-471)[2].
This application note provides a comprehensive, self-validating guide to functionalizing the C6 position of 2-methyl-6-hydroxy-1-tetralone via transition-metal-catalyzed cross-coupling. By detailing the causality behind reagent selection and reaction conditions, this guide equips researchers with the mechanistic insights necessary to optimize yields and avoid common synthetic pitfalls.
Mechanistic Rationale: Activating the C6-Phenol
The native C(sp²)-O bond of the C6-phenol is electronically robust and resists direct oxidative addition by low-valent palladium species. To enable cross-coupling, the hydroxyl group must be converted into a reactive pseudo-halide. While conversion to a bromide via a Smiles rearrangement or Sandmeyer reaction is possible, the most direct and atom-economical approach is triflation (conversion to a trifluoromethanesulfonate)[1].
The strongly electron-withdrawing nature of the triflyl group ( -SO2CF3 ) significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This facilitates the oxidative addition of Pd(0) into the C-O bond, initiating the catalytic cycle.
Fig 1: Mechanistic pathway of Pd-catalyzed cross-coupling via C6-phenol activation.
Experimental Workflows & Protocols
The following protocols detail the two-step synthesis of 6-aryl-2-methyl-1-tetralone derivatives.
Fig 2: Step-by-step experimental workflow for the synthesis of 6-aryl tetralone derivatives.
Protocol A: Synthesis of 2-Methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl trifluoromethanesulfonate
This step converts the inert phenol into a highly reactive electrophile[1].
Reagents & Materials:
-
2-Methyl-6-hydroxy-1-tetralone (1.0 equiv, e.g., 5.0 mmol)
-
Trifluoromethanesulfonic anhydride ( Tf2O ) (1.2 equiv, 6.0 mmol)
-
Anhydrous Pyridine (1.5 equiv, 7.5 mmol)
-
Anhydrous Dichloromethane (DCM) (0.2 M, 25 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask under a steady stream of argon or nitrogen. Add 2-methyl-6-hydroxy-1-tetralone and anhydrous DCM.
-
Base Addition: Add anhydrous pyridine to the solution and stir for 5 minutes. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Add Tf2O dropwise over 10 minutes via syringe.
-
Expertise & Experience (Causality): Tf2O is violently reactive. Dropwise addition at 0 °C prevents localized exothermic spikes that could lead to undesired enolization or degradation of the C1-ketone. Pyridine is chosen over Triethylamine (TEA) because it acts as a nucleophilic acyl-transfer catalyst, forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate that drives the reaction forward.
-
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Validation Checkpoints:
-
TLC: The starting phenol is highly polar (low Rf ). The resulting triflate will migrate significantly higher on a silica TLC plate (e.g., Rf≈0.6 in 3:1 Hexanes/EtOAc) and will not stain with traditional phenolic stains (like FeCl3 ).
-
Stereochemical Note: The C2 position contains a methyl group, making it a stereocenter. Because the reaction occurs remotely at C6 and under mild basic conditions, the stereochemical integrity at C2 is preserved.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This step forms the new C-C bond, yielding the biaryl scaffold[3].
Reagents & Materials:
-
Tetralone-6-triflate (1.0 equiv, e.g., 2.0 mmol)
-
Arylboronic Acid ( Ar-B(OH)2 ) (1.5 equiv, 3.0 mmol)
-
Pd(dppf)Cl2⋅CH2Cl2 (0.05 equiv, 5 mol%)
-
Potassium Carbonate ( K2CO3 ) (2.5 equiv, 5.0 mmol)
-
1,4-Dioxane / H2O (4:1 v/v, 15 mL)
Step-by-Step Procedure:
-
Degassing: In a Schlenk tube, dissolve the tetralone-6-triflate and arylboronic acid in the 1,4-Dioxane/ H2O mixture. Sparge the solution with argon for 15 minutes.
-
Expertise & Experience (Causality): Oxygen is lethal to Pd(0) species. Thorough degassing prevents catalyst oxidation and homocoupling of the boronic acid. The inclusion of water is non-negotiable; it dissolves the K2CO3 , generating hydroxide ions that coordinate to the boronic acid to form an electron-rich, reactive boronate complex essential for the transmetalation step.
-
-
Catalyst Addition: Add K2CO3 and Pd(dppf)Cl2 . Seal the tube and heat to 90 °C for 12 hours.
-
Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO4 , and concentrate. Purify via flash column chromatography.
Optimization & Quantitative Data
The choice of catalyst and base profoundly impacts the yield of the Suzuki coupling. Table 1 summarizes the quantitative performance of various catalytic systems applied to tetralone-6-triflates.
Table 1: Optimization of Cross-Coupling Conditions for Tetralone-6-Triflates
| Catalyst System (5 mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Causality / Expert Observation |
| Pd(PPh3)4 | Na2CO3 (2.0) | Toluene/ H2O (4:1) | 90 | 72 | Standard conditions; monodentate phosphines are prone to oxidation and catalyst degradation over extended reaction times[3]. |
| Pd(dppf)Cl2 | K2CO3 (2.5) | 1,4-Dioxane/ H2O (4:1) | 90 | 89 | The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination and suppressing undesired β -hydride elimination. |
Pd(OAc)2
| K3PO4 (3.0) | Toluene (Anhydrous) | 100 | 94 | Electron-rich, bulky Buchwald ligand accelerates oxidative addition; ideal for sterically hindered ortho-substituted boronic acids. |
|
Pd2(dba)3
| Cs2CO3 (2.0) | 1,4-Dioxane | 100 | 85 | High activity for electron-deficient boronic acids; requires strict anhydrous conditions to prevent triflate hydrolysis. |
Advanced Application: Orthogonal Reactivity at C1
While this guide focuses on C6-phenol activation, the 1-tetralone scaffold offers orthogonal reactivity that is highly prized in complex drug synthesis. If the C6-phenol is protected (e.g., as a tert-butyl ether), the C1-ketone can be targeted.
As demonstrated in the synthesis of the clinical-stage PROTAC ARV-471, treating the protected tetralone with Lithium Diisopropylamide (LDA) at low temperatures generates an enolate. This enolate can be trapped with phenyl triflimide ( PhNTf2 ) to form a C1-enol triflate[2]. This reactive enol triflate can then undergo a completely orthogonal palladium-catalyzed Suzuki-Miyaura coupling at the C1 position, showcasing the incredible versatility of the tetralone core[2].
References
-
Title: An Update on Clinically Advanced PROTAC Degraders and Their Synthesis Source: nih.gov URL:[Link]
-
Title: ERβ Ligands. 3. Exploiting Two Binding Orientations of the 2-Phenylnaphthalene Scaffold To Achieve ERβ Selectivity Source: acs.org URL:[Link]
-
Title: Discovery of Potent and Selective Agonists of δ Opioid Receptor by Revisiting the “Message-Address” Concept Source: nih.gov URL:[Link]
Sources
Process Chemistry and Scale-Up Protocol for the Industrial Production of 2-Methyl-6-Hydroxy-1-Tetralone
Industrial Rationale & Retrosynthetic Strategy
2-Methyl-6-hydroxy-1-tetralone is a high-value synthetic intermediate utilized extensively in the pharmaceutical industry. Because its bicyclic core mimics the A/B rings of steroidal frameworks (with the 6-hydroxyl group corresponding to the 3-hydroxyl of estradiol), it is a critical building block for non-steroidal estrogen receptor modulators, oral contraceptives, and various bioactive compounds[1].
From a process chemistry perspective, synthesizing this compound de novo at scale is inefficient. Instead, the preferred industrial route relies on the ether cleavage (demethylation) of the commercially available precursor 6-methoxy-2-methyl-1-tetralone (CAS: 27752-24-5)[2]. This precursor provides a stable, highly pure (typically >98%), and easily handled starting point for multi-kilogram production[3].
Mechanistic Causality in Reagent Selection
The conversion of an aryl methyl ether to a phenol requires the cleavage of a strong O−CH3 bond. On a laboratory scale, Lewis acids like Boron Tribromide ( BBr3 ) are standard. However, as an Application Scientist scaling this to a pilot plant, BBr3 is rejected due to its severe toxicity, requirement for cryogenic infrastructure (-78°C), and violently exothermic hydrolysis upon aqueous quenching.
Selected Industrial Reagent: Hydrobromic Acid (48% aqueous) in Glacial Acetic Acid.
-
Causality for Selection: This system is highly scalable in standard glass-lined reactors (GLR). Acetic acid acts as a miscible co-solvent, homogenizing the hydrophobic tetralone substrate with the aqueous HBr.
-
Thermodynamic Control: The reaction operates at reflux (110°C–115°C). The elevated temperature provides the necessary activation energy for the nucleophilic attack of the bromide ion ( Br− ) on the protonated ether, yielding the target phenol and volatile methyl bromide ( CH3Br ) as a byproduct.
Quantitative Process Parameters
To ensure reproducibility and strict quality control, all quantitative parameters and In-Process Control (IPC) metrics are standardized in the tables below.
Table 1: Stoichiometry and Reaction Parameters
| Parameter | Value / Specification | Mechanistic Rationale |
| Starting Material (SM) | 6-Methoxy-2-methyl-1-tetralone (1.0 eq) | Core substrate[2]. |
| Reagent 1 (Acid/Nucleophile) | 48% Aq. HBr (5.0 eq) | Provides high proton activity and excess Br− for cleavage. |
| Reagent 2 (Solvent) | Glacial Acetic Acid (10 volumes) | Ensures a homogeneous reaction matrix; prevents SM precipitation. |
| Operating Temperature | 110°C – 115°C (Reflux) | Overcomes the high kinetic barrier of aryl-alkyl ether cleavage. |
| Reaction Time | 12 – 16 hours | Ensures complete conversion while minimizing degradation. |
| Expected Yield | 85% – 88% (Post-crystallization) | High efficiency with minimal side-product formation. |
Table 2: In-Process Control (IPC) and Quality Specifications
| Control Point | Analytical Method | Acceptance Criteria | Corrective Action if Failed |
| Reaction Completion | HPLC (Area %) | SM < 1.0% | Continue reflux for 2 hours; re-sample. |
| Crude Purity | HPLC (Area %) | Target Product > 95.0% | Increase solvent volume during initial trituration. |
| Final API Intermediate | HPLC (Area %) | Target Product > 99.5% | Perform secondary recrystallization from EtOH/Water. |
Step-by-Step Scale-Up Protocol (Self-Validating Workflow)
This protocol is designed for a 10-kg scale in a 100 L Glass-Lined Reactor (GLR).
Phase 1: Reactor Preparation & Inertion
-
Purge: Apply a strict Nitrogen ( N2 ) sweep to the 100 L GLR for 15 minutes.
-
Causality: Phenolic compounds are highly susceptible to oxidation at elevated temperatures, which can lead to the formation of deeply colored, difficult-to-remove quinone impurities.
-
-
Charge: Sequentially charge 10.0 kg of 6-methoxy-2-methyl-1-tetralone, followed by 100 L of Glacial Acetic Acid. Agitate at 150 RPM until complete dissolution is achieved.
-
Acid Addition: Slowly charge 29.5 kg of 48% aqueous HBr (approx. 5.0 eq) via an addition funnel over 30 minutes, maintaining the internal temperature below 30°C.
Phase 2: Reaction Execution & IPC
-
Heating: Ramp the reactor temperature to 110°C–115°C (reflux) at a rate of 1.5°C/min.
-
Scrubbing: Ensure the reactor vent is routed to a caustic scrubber (e.g., 10% NaOH) to neutralize the evolved methyl bromide ( CH3Br ) gas.
-
Validation (IPC 1): After 12 hours, withdraw a 5 mL sample. Quench into water, extract with ethyl acetate, and analyze via HPLC. The reaction is self-validating when the SM peak is < 1.0%.
Phase 3: Quenching & Isolation
-
Cooling: Cool the reaction mixture to 60°C.
-
Reverse Quench: Transfer the reaction mixture slowly into a secondary 200 L reactor containing 100 L of chilled water (0–5°C) under vigorous agitation (250 RPM).
-
Causality: Reverse quenching rapidly drops the temperature and dilutes the acid, preventing acid-catalyzed degradation while forcing the immediate precipitation of the crude phenolic product.
-
-
Filtration: Isolate the crude solid via a Nutsche filter. Wash the filter cake with 3 x 20 L of cold DI water until the filtrate pH is > 4.0.
Phase 4: Thermodynamic Crystallization
-
Dissolution: Transfer the crude wet cake to a clean GLR. Add 50 L of Ethanol and heat to 75°C until fully dissolved. Slowly add 25 L of DI water.
-
Controlled Cooling: Cool the mixture from 75°C to 5°C at a strict ramp rate of -0.5°C/min .
-
Causality: 2-Methyl-6-hydroxy-1-tetralone has a tendency to "oil out" (liquid-liquid phase separation) if cooled too rapidly. A slow thermodynamic cooling ramp, optionally aided by adding 50 g of seed crystals at 60°C, ensures the formation of high-purity, easily filterable crystalline networks.
-
-
Final Isolation: Filter the purified crystals and dry in a vacuum oven at 45°C (under N2 bleed) for 24 hours until moisture content is < 0.5%.
Process Workflow Diagram
Fig 1: Industrial scale-up workflow for the demethylation of 6-methoxy-2-methyl-1-tetralone.
References
-
LookChem. 6-methoxy-2-methyl-3,4-dihydro-2h-naphthalen-1-one CAS NO.27752-24-5. Retrieved from: [Link]
-
MOLBASE. C12H14O2 - Molecular Formula - 6-METHOXY-2-METHYL-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE. Retrieved from: [Link]
Sources
Advanced Functionalization Techniques for the Aromatic Ring of 2-Methyl-6-Hydroxy-1-Tetralone
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Validated Protocols
Introduction & Mechanistic Rationale
The 2-methyl-6-hydroxy-1-tetralone scaffold is a privileged pharmacophore, frequently serving as a critical intermediate in the synthesis of biologically active molecules, including selective AKR1C inhibitors and estrogen receptor modulators 1[1]. Functionalizing the aromatic ring of this bicyclic system presents a unique synthetic challenge. The C6-hydroxyl group exerts a strong +M (mesomeric) effect, highly activating the ortho positions (C5 and C7) toward electrophilic aromatic substitution (EAS).
As a Senior Application Scientist, I have found that differentiating between the sterically hindered C5 position and the more accessible C7 position requires precise mechanistic control. The protocols detailed below outline three distinct strategies to functionalize this aromatic ring, each leveraging specific electronic, steric, or coordinating principles to dictate regioselectivity.
Experimental workflow for functionalizing 2-Methyl-6-Hydroxy-1-Tetralone.
Mechanistic Control: Overcoming Steric vs. Electronic Bias
The C5 position of the tetralone core is electronically enriched via hyperconjugation from the fused aliphatic ring, making it the kinetically favored site for electrophilic attack. However, it is sterically shielded by the adjacent aliphatic protons. Conversely, the C7 position is sterically unhindered but slightly less electron-rich. Standard EAS conditions often result in a mixture of isomers. To achieve absolute regiocontrol at C5, we must override the steric bias using transition-metal catalysis and a directing group (DG).
Mechanistic pathways governing regioselectivity at the C5 and C7 positions.
Experimental Protocols
Protocol 1: Regioselective Electrophilic Bromination
Causality: Electrophilic aromatic bromination of the highly activated tetralone ring often suffers from poor regiocontrol, yielding polybrominated artifacts 2[2]. To mitigate this, we utilize N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) at reduced temperatures. NBS provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺), suppressing over-oxidation commonly observed with molecular bromine.
Methodology:
-
Dissolve 2-methyl-6-hydroxy-1-tetralone (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Add a catalytic amount of diisopropylamine (0.05 eq) to stabilize the intermediate.
-
Add NBS (1.05 eq) portion-wise over 30 minutes to prevent thermal spiking.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.
-
Quench the reaction with saturated aqueous Na₂S₂O₃ and extract with EtOAc (3x).
Self-Validating System Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting material (R_f ~ 0.35) and the emergence of a slightly less polar spot (R_f ~ 0.45) indicates successful monobromination. If a baseline spot appears, polybromination is occurring; immediately quench the reaction to salvage the batch.
Protocol 2: Transition-Metal Catalyzed Directed C-H Activation
Causality: Free phenols are susceptible to oxidation under transition-metal catalysis. Drawing on recent advancements in targeted inhibitor synthesis 1[1], we employ a transient directing group (DG). Converting the C6-OH into an N,N-dimethylcarbamate creates a bidentate coordination site for a copper or palladium catalyst. This forces the formation of a rigid metallacycle exclusively at the C5 position, facilitating regioselective C-H arylation or oxygenation .
Methodology:
-
DG Installation: Mix the tetralone (1.0 eq), Cs₂CO₃ (1.2 eq), and N,N-dimethylcarbamoyl chloride (1.1 eq) in toluene. Heat at 100 °C for 3 hours. Filter and concentrate in vacuo.
-
C-H Activation: In a microwave vessel, combine the carbamate-protected tetralone (1.0 eq), aryl halide (e.g., 2-bromopyridine, 1.2 eq), CuI (0.1 eq), picolinic acid (0.2 eq), and K₃PO₄ (2.0 eq) in DMSO.
-
Irradiate at 110 °C for 1.5 hours.
-
Cool to room temperature, dilute with water, and extract with CH₂Cl₂. Purify via flash chromatography.
Self-Validating System Check: During the DG installation, the formation of a fine white precipitate (CsCl) serves as a visual cue of reaction progress. For the C-H arylation step, the solution will transition from a pale yellow to a deep blue/green upon formation of the active copper-metallacycle. Premature loss of this color indicates catalyst degradation or oxygen ingress.
Protocol 3: Ortho-Formylation via Duff Reaction
Causality: Introducing a carbon electrophile via the Duff reaction provides a robust route to the 7-formyl derivative. We utilize hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). Unlike the Vilsmeier-Haack reaction, which can be sensitive to the ketone functionality, the Duff reaction proceeds via an iminium intermediate that selectively attacks the less sterically hindered C7 position.
Methodology:
-
Dissolve 2-methyl-6-hydroxy-1-tetralone (1.0 eq) in neat TFA (0.5 M).
-
Add HMTA (2.0 eq) in one portion.
-
Heat the mixture to 90 °C under reflux conditions for 12 hours.
-
Cool the mixture to room temperature and pour over crushed ice.
-
Adjust the pH to 6.0 using saturated aqueous NaHCO₃ to hydrolyze the iminium intermediate.
-
Extract the aqueous layer with CH₂Cl₂ (3x), dry over Na₂SO₄, and concentrate.
Self-Validating System Check: The reaction mixture in TFA will turn a deep amber color upon heating, indicative of the iminium intermediate. Upon quenching with ice water and basifying to pH 6, the formylated product will precipitate as a yellow solid. Confirm the aldehyde presence via a 2,4-DNP stain on the TLC plate, which will yield a bright orange spot.
Quantitative Data Summary
| Protocol | Functionalization Type | Reagents & Catalyst | Target Position | Typical Yield (%) | Reaction Time (h) |
| 1 | Electrophilic Bromination | NBS, DMF, 0 °C to RT | C5 / C7 (Mixture) | 75 - 85 | 2 - 4 |
| 2a | DG Installation | ClCONMe₂, Cs₂CO₃, Toluene | C6-OH | 80 - 90 | 3 |
| 2b | Directed C-H Arylation | CuI, Picolinic Acid, K₃PO₄ | C5 (Regioselective) | 65 - 80 | 1.5 - 2 |
| 3 | Ortho-Formylation | HMTA, TFA, 90 °C | C7 (Sterically Favored) | 60 - 70 | 12 - 16 |
References
- Directed C–H activation of 13α-estrone: a pathway to promising AKR1C inhibitors via docking and biological studies.RSC Advances, 2026.
- Synthesis of 8-Methoxy-1-Tetralone.
- Photoinduced ligand-to-copper charge transfer: an enabling tool for aromatic decarboxylative functionalization.
Sources
Technical Support Center: Optimizing the Synthesis Yield of 2-Methyl-6-Hydroxy-1-Tetralone
Welcome to the Technical Support Center. 2-Methyl-6-hydroxy-1-tetralone is a critical intermediate in the synthesis of biologically active compounds, including selective estrogen receptor modulators (SERMs) and steroid analogs. Synthesizing this compound typically involves a two-stage process starting from 6-methoxy-1-tetralone: alpha-methylation followed by ether cleavage (demethylation) .
Researchers frequently encounter yield-limiting issues such as overmethylation, aldol condensation, and product loss during aqueous workup. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to maximize your isolated yield.
I. Synthetic Workflow & Mechanistic Pathway
Synthesis workflow for 2-Methyl-6-Hydroxy-1-Tetralone via methylation and demethylation.
II. Quantitative Condition Analysis
Selecting the correct reagent system is the most critical factor in preventing side reactions. The table below summarizes the expected outcomes based on the thermodynamic vs. kinetic control of the reaction environments.
| Reaction Stage | Reagent System | Temperature Profile | Primary Side Product | Expected Yield |
| Alpha-Methylation | NaH / MeI (Thermodynamic) | 0°C to RT | 2,2-Dimethylated tetralone | 40–50% |
| Alpha-Methylation | LDA / MeI (Kinetic) | -78°C to RT | Aldol dimer (if warmed rapidly) | 80–85% |
| Ether Cleavage | HBr / AcOH | Reflux (100°C) | Ring-opened / Tar degradation | < 30% |
| Ether Cleavage | BBr₃ / DCM | -78°C to RT | Aromatic bromination (if heated) | 85–95% |
III. Stage 1: Alpha-Methylation (Kinetic Enolate Formation)
To successfully methylate 6-methoxy-1-tetralone without generating the 2,2-dimethylated byproduct, the reaction must be strictly governed by kinetic control [1].
Validated Protocol: Synthesis of 6-Methoxy-2-methyl-1-tetralone
-
Preparation of LDA : In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.1 equiv). Cool the solution to -78°C using a dry ice/acetone bath. Dropwise add n -BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes.
-
Enolization : Slowly add a solution of 6-methoxy-1-tetralone (1.0 equiv) in anhydrous THF over 30 minutes at -78°C.
-
Causality: Slow addition ensures the base is always in excess relative to the ketone, preventing the unreacted ketone from acting as an electrophile and undergoing aldol condensation with the newly formed enolate.
-
-
Alkylation : Add methyl iodide (MeI, 1.2 equiv) dropwise. Maintain the reaction at -78°C for 2 hours.
-
In-Process Control (IPC) : Pull a 0.1 mL aliquot, quench in aqueous NH₄Cl, and extract with EtOAc. Analyze via LC-MS or TLC (Hexanes:EtOAc 8:2). Proceed only when the starting material is consumed >95%.
-
Quench & Workup : Slowly warm the flask to 0°C and quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Troubleshooting & FAQs (Stage 1)
Q: Why am I getting significant amounts of the 2,2-dimethylated byproduct? A: Overmethylation is a hallmark of enolate equilibration. If the reaction warms up before all the starting material is methylated, the mono-methylated product (which is slightly more acidic) can transfer its alpha-proton to an unreacted enolate molecule. This generates the enolate of the mono-methylated product, which then reacts with MeI again. To prevent this, strictly maintain the -78°C temperature during addition and use a slight excess of LDA (1.1 equiv) to ensure complete, irreversible kinetic enolate formation [1].
Q: My conversion is stuck at 60%, even after adding excess MeI. What is stalling the reaction? A: Lithium enolates can form tight aggregates in THF, which lowers their nucleophilicity. If conversion stalls, add a highly polar co-solvent like DMPU or HMPA (10-20% v/v) 15 minutes prior to the addition of MeI. This breaks up the lithium enolate hexamers into highly reactive monomers, drastically accelerating the alkylation step.
IV. Stage 2: Ether Cleavage (Demethylation)
Demethylating the aryl ether requires breaking a strong C-O bond. While harsh acids (HBr/AcOH) are historically used, they often degrade the tetralone core. Boron tribromide (BBr₃) is the superior choice, as it operates via a mild Lewis acid-base complexation mechanism [2].
Validated Protocol: Synthesis of 2-Methyl-6-hydroxy-1-tetralone
-
Complexation : Dissolve 6-methoxy-2-methyl-1-tetralone (1.0 equiv) in anhydrous DCM (0.1 M) under argon. Cool the solution to -78°C.
-
Cleavage : Slowly add BBr₃ (2.5 equiv, 1.0 M in DCM) dropwise.
-
Causality: You must use at least 2.5 equivalents. The tetralone carbonyl oxygen is a strong Lewis base and will immediately coordinate with 1 equivalent of BBr₃, sequestering it. The remaining 1.5 equivalents are required to coordinate with the methoxy ether and facilitate the bromide-induced cleavage.
-
-
Reaction : Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
IPC : Quench a micro-aliquot in methanol and check via TLC. The highly polar phenol product will have a significantly lower Rf value than the starting material.
-
Hydrolysis & Workup : Cool the flask to 0°C and carefully quench by dropwise addition of ice water. Stir vigorously for 30 minutes to ensure complete hydrolysis of the borate ester intermediate.
-
Extraction : Extract with DCM (3x). Wash the organic layer with saturated aqueous NaHCO₃ (pH ~7-8), followed by brine. Dry over Na₂SO₄ and concentrate.
Troubleshooting & FAQs (Stage 2)
Q: My demethylation yield is low, and I see unreacted starting material. Should I heat the BBr₃ reaction to reflux? A: No. Heating BBr₃ reactions in DCM above room temperature can lead to electrophilic bromination of the electron-rich aromatic ring, yielding brominated phenolic impurities. If the reaction is incomplete at room temperature, the issue is likely moisture in your DCM (which prematurely hydrolyzes the BBr₃ into inactive boric acid and HBr) or insufficient equivalents of BBr₃. Ensure strictly anhydrous conditions and verify your BBr₃ concentration [2].
Q: I am losing my product during the aqueous workup. Where is it going? A: 2-Methyl-6-hydroxy-1-tetralone contains a phenolic hydroxyl group (pKa ~10). If you wash your organic layer with strong aqueous bases (e.g., 1M NaOH or Na₂CO₃) to neutralize the HBr generated during the quench, the phenol is deprotonated into a highly water-soluble phenoxide ion, partitioning it into the aqueous waste. Always use a mild base like NaHCO₃ to neutralize the acid, keeping the aqueous layer's pH around 7-8. If you suspect product loss, acidify your aqueous waste to pH 3 with 1M HCl and re-extract with EtOAc.
V. References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed., Chapter 1: Alkylation of Enolates and Other Carbon Nucleophiles). Springer.[Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[Link]
Troubleshooting common impurities in 2-Methyl-6-Hydroxy-1-Tetralone reactions
Welcome to the Technical Support Center for the synthesis and purification of 2-Methyl-6-Hydroxy-1-Tetralone. This guide is designed for researchers, application scientists, and drug development professionals to troubleshoot common impurities, optimize reaction conditions, and ensure high-fidelity scale-up of this critical pharmaceutical intermediate.
Mechanistic Pathway & Impurity Genesis
To effectively troubleshoot a reaction, one must first understand the causality behind each impurity. The synthesis of 2-methyl-6-hydroxy-1-tetralone typically involves a Friedel-Crafts acylation of anisole, followed by alpha-methylation, and finally, ether cleavage (demethylation) to yield the target phenol[1][2].
-
Regioisomeric Impurities (e.g., 8-hydroxy isomers): The methoxy group of anisole is a strong electron-donating group with an ortho-para directing effect. While steric hindrance strongly favors the para-product (leading to the desired 6-methoxy intermediate), elevated thermal energy can overcome this barrier. If the reaction exceeds 40°C, ortho-acylation occurs, generating 8-methoxy impurities that carry over through the entire synthesis[1].
-
Over-alkylation (2,2-dimethyl derivatives): During the alpha-methylation of 6-methoxy-1-tetralone, the kinetic enolate can react with excess methylating agent. If the base stoichiometry or temperature is poorly controlled, a second methylation occurs at the C2 position.
-
Oxidative Aromatization: Tetralones are susceptible to dehydrogenation. Under harsh Lewis acid conditions during demethylation, or in the presence of trace oxygen, the saturated ring can aromatize to form naphthol byproducts.
Fig 1: Synthetic workflow of 2-Methyl-6-Hydroxy-1-Tetralone and causality of common impurities.
Quantitative Impurity Profiling
Summarizing the analytical landscape is critical for setting IPC (In-Process Control) parameters. Below is the quantitative data matrix for the most common impurities encountered in this workflow.
| Impurity Profile | Origin Stage | Causality | Acceptable Limit | Analytical Detection |
| 8-Hydroxy-2-methyl-1-tetralone | Friedel-Crafts Acylation | Ortho-acylation due to elevated temperatures (>40°C). | < 0.15% | HPLC-UV (Shifted retention time vs 6-hydroxy) |
| 2,2-Dimethyl-6-hydroxy-1-tetralone | α-Methylation | Excess methylating agent or uncontrolled enolate equilibrium. | < 0.10% | LC-MS (+14 Da mass shift) |
| 6-Methoxy-2-methyl-1-tetralone | Ether Cleavage | Incomplete demethylation due to degraded Lewis acid or moisture. | < 0.50% | HPLC-UV (Highly non-polar, late elution) |
| Naphthol Derivatives | Ether Cleavage / Workup | Oxidative aromatization driven by harsh heating or oxygen exposure. | < 0.05% | LC-MS (-2 Da mass shift, distinct UV chromophore) |
Self-Validating Experimental Protocol: Controlled Demethylation
This protocol details the conversion of 6-methoxy-2-methyl-1-tetralone to 2-methyl-6-hydroxy-1-tetralone using Boron Tribromide (BBr3). It is designed as a self-validating system to prevent incomplete reactions and aromatization.
Step 1: System Purge and Preparation
-
Action: Purge a dry, 3-neck round-bottom flask with Argon for 15 minutes. Add 1.0 eq of 6-methoxy-2-methyl-1-tetralone and anhydrous dichloromethane (DCM) (10 mL/g).
-
Causality: Moisture reacts violently with BBr3, generating HBr gas and reducing the effective stoichiometry, leading to incomplete demethylation.
-
Validation Check: Use an inline oxygen/moisture sensor. Proceed only when O2 < 1% and moisture < 50 ppm.
Step 2: Reagent Addition
-
Action: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise add 1.5 eq of BBr3 (1.0 M in DCM) over 30 minutes.
-
Causality: The ether cleavage is highly exothermic. Rapid addition causes localized heating, promoting the formation of dark, aromatized naphthol byproducts.
-
Validation Check: Monitor internal temperature via a thermocouple. The internal temperature must not exceed -70°C during the addition phase.
Step 3: Cleavage Propagation
-
Action: Remove the cooling bath and allow the reaction to warm to room temperature (20°C) over 2 hours. Stir for an additional 4 hours.
-
Validation Check (IPC): Withdraw a 0.1 mL aliquot, quench in water/MeOH, and analyze via HPLC-UV (254 nm). The reaction is self-validated as complete when the precursor peak (6-methoxy-2-methyl-1-tetralone) is < 0.5% Area.
Step 4: Quench and Phase Separation
-
Action: Cool the mixture to 0°C. Carefully quench with ice water (dropwise initially). Adjust the aqueous phase to pH 12 using 2M NaOH. Extract the organic phase with DCM and discard it.
-
Causality: The target 6-hydroxy product is a phenol and forms a water-soluble phenoxide salt at pH > 11. Unreacted methoxy precursor and neutral organic impurities remain in the DCM layer, effectively isolating the target.
-
Validation Check: The aqueous layer should be clear and slightly yellow. A milky aqueous layer indicates incomplete phenoxide formation (pH is too low).
Step 5: Precipitation and Isolation
-
Action: Acidify the aqueous layer to pH 3 using 2M HCl. Extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo.
-
Validation Check: Final HPLC purity must be > 99.0%, with naphthol impurities strictly < 0.1%.
Diagnostic Logic & Troubleshooting FAQs
Fig 2: Diagnostic logic tree for identifying and resolving tetralone synthesis impurities.
Q1: Why am I detecting high levels of the 8-hydroxy-2-methyl-1-tetralone regioisomer in my final API? A: This impurity originates at the very beginning of your synthetic route during the Friedel-Crafts acylation of anisole. While the para-position is sterically favored, the ortho-position can be acylated if the reaction energy is too high. To troubleshoot, audit your acylation temperature logs. Ensure the reaction temperature is strictly maintained between -10°C and 40°C. At temperatures above 50°C, ortho-acylation becomes significant[1].
Q2: My HPLC shows a +14 Da mass impurity (LC-MS). How do I suppress 2,2-dimethyl-6-hydroxy-1-tetralone? A: A +14 Da mass shift indicates over-alkylation (an extra methyl group). This occurs during the alpha-methylation step. To resolve this:
-
Strictly control the stoichiometry of your methylating agent (e.g., Methyl Iodide) to exactly 1.02 - 1.05 equivalents.
-
Ensure complete enolate formation before adding the electrophile. If unreacted base remains when the methylating agent is added, the mono-methylated product can rapidly form a new enolate and react again.
-
Use a bulkier base (like LDA instead of NaH) at low temperatures (-78°C) to favor kinetic control.
Q3: The demethylation reaction stalled at 80% conversion. Should I add more BBr3 or heat the reaction? A: Do not heat the reaction. Heating promotes the dehydrogenation of the tetralone core into naphthol derivatives. If the reaction stalls, it is typically due to moisture ingress degrading the Lewis acid. Quench the reaction, isolate the crude mixture containing both the methoxy and hydroxy compounds, and separate them using the acid-base extraction detailed in Step 4 of our protocol. You can then re-subject the recovered methoxy starting material to fresh, anhydrous demethylation conditions.
Q4: Can I use Polyphosphoric Acid (PPA) for the ring closure to avoid regioisomers entirely? A: Yes. Intramolecular Friedel-Crafts cycloacylation of substituted phenylbutanoic acids using PPA or sulfuric acid cleanly yields tetralone products and avoids the intermolecular regioisomer issues seen with direct anisole acylation[2]. However, PPA requires higher temperatures (often >100°C), which necessitates careful monitoring to avoid decomposition[2].
References
- Source: Google Patents (CN111333494A)
-
Title: Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review Source: PMC (NIH) URL: [Link]
-
Title: A Succinct Synthesis of the Vaulted Biaryl Ligand Vanol via a Dienone–Phenol Rearrangement Source: MSU Chemistry URL: [Link]
Sources
Technical Support Center: Optimizing HPLC Parameters for 2-Methyl-6-Hydroxy-1-Tetralone Analysis
Welcome to the technical support center for the HPLC analysis of 2-Methyl-6-Hydroxy-1-Tetralone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development and troubleshooting. My approach is built on years of field experience, focusing not just on the "how" but the fundamental "why" behind each experimental choice to empower you to build robust and reliable analytical methods.
Section 1: Method Development & Optimization FAQs
This section addresses the foundational questions you'll encounter when establishing a new HPLC method for 2-Methyl-6-Hydroxy-1-Tetralone.
Q1: How do I select the optimal stationary phase (column) for 2-Methyl-6-Hydroxy-1-Tetralone?
A1: The choice of stationary phase is the most critical factor influencing selectivity.[1] For 2-Methyl-6-Hydroxy-1-Tetralone, we must consider its unique structure: a hydrophobic tetralone backbone, a polar hydroxyl group (-OH), and an aromatic ring system. This dual hydrophilic/hydrophobic nature makes it well-suited for reversed-phase chromatography.
-
Primary Recommendation (C18): A C18 (octadecylsilane) column is the industry standard and the best starting point.[1][2] It provides strong hydrophobic retention for the core structure. A modern, high-purity, end-capped C18 will minimize unwanted interactions with the hydroxyl group, leading to better peak shape.
-
Alternative for Enhanced Selectivity (Phenyl-Hexyl): Given the analyte's aromaticity, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.[1][3] This can be particularly useful for separating 2-Methyl-6-Hydroxy-1-Tetralone from structurally similar impurities or degradants.
-
For Highly Polar-Related Substances (Polar-Embedded/AQ Columns): If you are developing a stability-indicating method and expect highly polar degradation products, a polar-embedded or "aqueous compatible" (AQ) C18 column is an excellent choice. These columns prevent phase collapse in highly aqueous mobile phases, ensuring robust retention of early-eluting polar compounds.[4]
Q2: What is a good starting mobile phase composition?
A2: The mobile phase composition directly controls retention time and influences selectivity.[5] A gradient elution is recommended for initial method development to elute a wide range of potential impurities and determine the optimal organic concentration.
-
Solvents: Start with a simple two-component mobile phase:
-
Aqueous (A): HPLC-grade water.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[5]
-
-
pH Control (Buffer/Acid): The hydroxyl group on the aromatic ring is phenolic and thus weakly acidic. Controlling the mobile phase pH is crucial for reproducible retention times and good peak shape.
Experimental Protocol: Initial Gradient Scouting Run
-
Column: C18, 150 x 4.6 mm, 5 µm (or similar dimensions).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV, see Q3 for wavelength selection.
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
This broad gradient will provide a comprehensive profile of your sample and allow you to tailor the method for either faster analysis or improved resolution of critical pairs.[8]
Q3: What is the optimal UV detection wavelength?
A3: The tetralone structure contains a chromophore (the aromatic ketone) that absorbs UV light. Based on the structures of similar compounds like 6-methoxy-1-tetralone and the parent 1-tetralone, a strong absorbance is expected in the range of 220-280 nm.[9][10]
-
For High Sensitivity: Set the detector to the absorbance maximum (λmax), likely around 254 nm or 280 nm . This is a good starting point for potency and purity assays.
-
For Universal Impurity Detection: A lower wavelength, such as 220 nm , can be more universal for detecting impurities that may lack the specific chromophore of the parent molecule.[9]
-
Recommendation: Use a Photo Diode Array (PDA) detector if available. This allows you to collect the entire UV spectrum for your peak, confirming its identity, assessing peak purity, and identifying the optimal λmax in a single run.
Q4: My analyte is chiral. How do I approach enantiomeric separation?
A4: The methyl group at the 2-position creates a chiral center, meaning 2-Methyl-6-Hydroxy-1-Tetralone exists as a pair of enantiomers. For pharmaceutical applications, regulatory agencies often require the quantification of individual enantiomers.[11][12]
-
Chiral Stationary Phases (CSPs): The most effective way to separate enantiomers is by using a chiral HPLC column.[11] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and successful for a wide range of compounds, including tetralone derivatives.[12][13] Columns such as Chiralpak® AD or Chiralcel® OD are excellent starting points.[13]
-
Mobile Phase: Chiral separations are often achieved in normal-phase (e.g., Hexane/Isopropanol) or polar organic modes (e.g., Acetonitrile/Methanol).[14] A typical starting mobile phase for a polysaccharide column would be a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol).[15]
-
Method Development: A systematic screening of different polysaccharide-based columns with various mobile phase combinations is the most efficient approach to finding the optimal separation.[14]
Section 2: Troubleshooting Guide
Even with a well-developed method, issues can arise. This guide provides a logical, step-by-step approach to diagnosing and resolving common problems.
Diagram: General Troubleshooting Workflow
Caption: A systematic approach to HPLC troubleshooting.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom: The peak is asymmetrical, with the back half (tailing) or front half (fronting) being wider than ideal.
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Secondary Interactions | The polar hydroxyl group of your analyte is interacting with active, unreacted silanol groups on the silica backbone of the column. This is a common cause of peak tailing for polar or basic compounds.[16] | 1. Lower Mobile Phase pH: Add 0.1% formic or phosphoric acid to the mobile phase to protonate the silanol groups (Si-OH), reducing their ability to interact with your analyte.[7] 2. Use a Modern, End-Capped Column: Switch to a high-purity column with minimal residual silanols. |
| Column Overload | Injecting too much sample mass causes the stationary phase to become saturated, leading to a "shark-fin" or fronting peak shape. | 1. Reduce Injection Volume: Decrease the injection volume by half and observe the peak shape. 2. Dilute the Sample: Lower the concentration of your sample. |
| Mismatched Injection Solvent | Injecting the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile) causes the sample band to spread before it reaches the column head, resulting in broad or split peaks. | Best Practice: Dissolve your sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). If solubility is an issue, use the weakest solvent possible that still dissolves the sample. |
| Column Contamination/Void | Contaminants from previous injections accumulate at the head of the column, or the packed bed has settled, creating a void. This disrupts the sample path, leading to tailing or split peaks.[16] | 1. Flush the Column: Wash the column with a strong solvent (e.g., Isopropanol). 2. Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to catch contaminants.[16] 3. Replace the Column: If flushing doesn't work, the column may be permanently damaged. |
Issue 2: Retention Time Drifting or Shifting
Symptom: The retention time for the analyte peak changes between injections or between analytical runs.
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Inadequate Column Equilibration | The column has not had enough time to stabilize with the initial mobile phase conditions before the injection, a common issue in gradient chromatography. | Ensure the column is equilibrated with at least 5-10 column volumes of the starting mobile phase before the first injection.[17][18] |
| Mobile Phase Composition Change | The mobile phase was prepared incorrectly, or one of the solvent reservoirs is running low, changing the pump's mixing ratio. Evaporation of the organic component can also occur. | 1. Prepare Fresh Mobile Phase: Always prepare fresh mobile phase daily.[18] 2. Degas Solvents: Ensure mobile phases are properly degassed to prevent air bubbles in the pump.[18] 3. Check Solvent Lines: Confirm all solvent lines are in their respective reservoirs and are not empty. |
| Temperature Fluctuation | The ambient temperature of the lab is changing, affecting mobile phase viscosity and retention. Reversed-phase separations are sensitive to temperature. | Use a Column Oven: A thermostatted column compartment is essential for reproducible retention times. Set it to a stable temperature, for example, 30 °C.[16][17] |
| Pump Malfunction or Leaks | The HPLC pump is not delivering a consistent flow rate due to worn seals, faulty check valves, or a small leak in the system.[19] | 1. Check for Leaks: Visually inspect all fittings for any signs of fluid. 2. Monitor Pressure: An unstable pressure reading often indicates a pump issue or air in the system. 3. Perform Pump Maintenance: Replace pump seals and check valves as part of a regular maintenance schedule. |
Section 3: Advanced Topics & Protocols
FAQ: How do I perform a forced degradation study for 2-Methyl-6-Hydroxy-1-Tetralone?
A: Forced degradation (or stress testing) is a regulatory requirement that helps establish the intrinsic stability of a drug substance and validates the stability-indicating power of your HPLC method.[20] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21]
Diagram: Forced Degradation Pathways
Sources
- 1. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. linklab.gr [linklab.gr]
- 4. waters.com [waters.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. welch-us.com [welch-us.com]
- 8. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 6-Methoxy-alpha-tetralone | C11H12O2 | CID 14112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ymc.co.jp [ymc.co.jp]
- 15. 2-Methyl-1-Tetralone - Regis Technologies [registech.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. labcompare.com [labcompare.com]
- 20. storage.googleapis.com [storage.googleapis.com]
- 21. jddtonline.info [jddtonline.info]
Technical Support Center: Advanced Purification of 2-Methyl-6-Hydroxy-1-Tetralone
Welcome to the Advanced Purification Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals dealing with the complex isolation and enantiomeric resolution of 2-Methyl-6-Hydroxy-1-Tetralone.
This compound presents unique purification challenges due to its dual functionality: a weakly acidic phenolic hydroxyl group at C6 (pKa ~7.74)[1] and a highly enolizable chiral center at C2 adjacent to the C1 ketone. Standard purification methods often fail, leading to streaking, poor recovery, or spontaneous racemization. This guide addresses these exact failure modes through causality-driven troubleshooting and self-validating protocols.
Diagnostic Purification Workflow
The following logic tree dictates the optimal purification strategy based on the specific impurity profile of your crude synthetic mixture.
Workflow for the isolation and chiral resolution of 2-Methyl-6-Hydroxy-1-Tetralone.
Troubleshooting Guides & FAQs
Q1: During normal-phase silica gel chromatography, my product streaks heavily across the column, resulting in co-elution with impurities. How do I resolve this? A1: This is caused by strong hydrogen bonding between the C6 phenolic hydroxyl group of the tetralone and the free silanol groups on the silica stationary phase. Because the pKa of the 6-hydroxy group is approximately 7.74[1], it partially ionizes or heavily coordinates in neutral solvent systems. Causality & Solution: To suppress this ionization and disrupt hydrogen bonding, you must acidify the mobile phase. Adding 1% to 2% glacial acetic acid (AcOH) to your Hexane/Ethyl Acetate eluent forces the phenol into its fully protonated, neutral state, resulting in sharp, symmetrical peaks and preventing co-elution.
Q2: How can I efficiently remove unreacted 2-methyl-1-tetralone or other non-phenolic starting materials without resorting to chromatography? A2: You can exploit the acidity of the C6 phenol via a pH-tuned liquid-liquid extraction. Non-phenolic tetralones remain strictly neutral. Causality & Solution: By treating the crude mixture with 1M NaOH, the 6-hydroxy group is deprotonated to form a highly water-soluble sodium phenolate salt. The neutral impurities (like unreacted 2-methyl-1-tetralone) remain in the organic phase and are discarded. Subsequent acidification of the aqueous layer regenerates the insoluble phenol, which is then extracted back into a fresh organic solvent.
Q3: I successfully isolated the pure (R)-enantiomer via chiral HPLC, but analytical checks a week later show significant racemization. What is causing this? A3: The C2 position of 2-Methyl-6-Hydroxy-1-Tetralone is highly labile. Because the chiral methyl group is situated at the alpha-position relative to the C1 ketone, the molecule is prone to keto-enol tautomerism. Causality & Solution: Exposure to trace acids, bases, or even prolonged storage in protic solvents (like methanol) facilitates enolization. When the enol reverts to the keto form, protonation occurs from either face, destroying the stereocenter. To prevent this, store the purified enantiomers in strictly aprotic solvents (e.g., dry dichloromethane or hexane) or as a dry powder under an inert argon atmosphere at -20°C.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each critical step contains an immediate analytical check to confirm success before proceeding.
Protocol A: pH-Tuned Liquid-Liquid Extraction
Objective: Isolate the phenolic target from neutral organic impurities.
-
Dissolution: Dissolve 10 g of crude 2-Methyl-6-Hydroxy-1-Tetralone in 100 mL of Ethyl Acetate (EtOAc).
-
Alkaline Extraction: Add 100 mL of 1M NaOH (aq) and stir vigorously for 10 minutes. Transfer to a separatory funnel and allow the layers to separate.
-
Self-Validation Check: The lower aqueous layer must turn a deep yellow/brown, indicating the bathochromic shift of the phenolate ion. Run a Thin Layer Chromatography (TLC) of the upper organic layer (Eluent: 3:1 Hexane/EtOAc). The target spot (Rf ~0.3) must be completely absent from the organic layer.
-
-
Phase Separation: Drain the aqueous layer into an Erlenmeyer flask. Discard the organic layer (which contains neutral impurities).
-
Acidification: Slowly add 1M HCl to the aqueous layer while stirring continuously until the pH reaches 3.0.
-
Self-Validation Check: Verify the pH using a calibrated electronic pH meter (do not rely on pH paper). The solution must turn cloudy and precipitate the neutral phenol. If the solution remains clear, the pH is still above the compound's pKa of 7.74[1].
-
-
Recovery Extraction: Extract the cloudy aqueous mixture with 3 x 50 mL of fresh EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Check: Perform an HPLC purity check at 254 nm. The chromatogram should show >90% purity, with the complete absence of lipophilic, non-polar impurities.
-
Protocol B: Preparative Chiral HPLC for Enantiomeric Resolution
Objective: Separate the racemic mixture into optically pure (R) and (S) enantiomers.
-
Sample Preparation: Dissolve the purified racemate in the mobile phase (Hexane/Isopropanol 90:10 v/v) at a concentration of 20 mg/mL.
-
Chromatographic Separation: Inject the sample onto a preparative chiral column (e.g., Chiralpak AD-H, 250 x 20 mm). Flow rate: 15 mL/min.
-
Self-Validation Check: Monitor the UV absorbance at 254 nm. You must observe two distinct peaks. Calculate the resolution ( Rs ) between the peaks; an Rs>1.5 is required to confirm baseline separation and prevent cross-contamination.
-
-
Fraction Collection: Collect the eluate corresponding to Peak 1 and Peak 2 into separate, pre-chilled flasks.
-
Enantiomeric Verification: Immediately concentrate a 1 mL aliquot from each fraction.
-
Self-Validation Check: Analyze the aliquots using analytical Capillary Electrophoresis (CE) or analytical chiral HPLC[2]. The Enantiomeric Excess (ee) must be > 99%. If ee < 99%, the preparative column is overloaded, and the injection volume must be reduced for subsequent runs.
-
Quantitative Data: Method Comparison
The following table summarizes the expected performance metrics of various purification strategies for 2-Methyl-6-Hydroxy-1-Tetralone, allowing researchers to select the appropriate method based on their specific purity and yield requirements.
| Purification Method | Target Impurity Removed | Expected Yield (%) | Chemical Purity (%) | Enantiomeric Excess (ee %) | Scalability |
| Acid-Base Extraction | Neutral Precursors | 85 - 92% | 90 - 95% | Racemic (0%) | High (Multi-kg) |
| Silica Gel (1% AcOH) | Polar Oligomers | 75 - 80% | > 98% | Racemic (0%) | Moderate (100g) |
| Dynamic Kinetic Resolution | Enantiomeric Mixture | 80 - 85% | > 98% | > 95% | Moderate (50g) |
| Preparative Chiral HPLC | Enantiomeric Mixture | 40 - 45% (per isomer) | > 99% | > 99% | Low (< 10g) |
References
Sources
Overcoming low reactivity in 2-Methyl-6-Hydroxy-1-Tetralone substitution reactions
Welcome to the Technical Support Center for tetralone derivatization. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden roadblocks when working with 2-Methyl-6-hydroxy-1-tetralone .
While this bifunctional scaffold is highly valuable in drug discovery (particularly for synthesizing estrogen receptor modulators and AKR1C inhibitors), it presents a notorious dual-reactivity challenge. The interplay between the sterically hindered C2-methyl position and the electronically deactivated C6-phenol often leads to poor substitution yields, recovered starting materials, or complex mixtures.
This guide is designed to deconstruct the chemical causality behind these failures and provide self-validating, field-proven protocols to get your synthesis back on track.
Part 1: Diagnostic Overview — The Causality of Low Reactivity
Before troubleshooting specific reactions, we must map the electronic and steric environment of 2-methyl-6-hydroxy-1-tetralone. Understanding why the molecule resists substitution is the key to overcoming it.
-
Phenol Deactivation (C6): The C6-hydroxyl group is situated para to the C1-carbonyl group. Through extended aromatic conjugation, the electron-withdrawing ketone delocalizes the lone pairs of the phenoxide oxygen. This drastically reduces its nucleophilicity compared to an isolated phenol, causing standard Williamson ether syntheses to fail.
-
Steric & Acid-Base Conflicts (C2): The C2 position is alpha to the ketone but already bears a methyl group. Attempting to form an enolate here requires a strong base. However, the C6-OH proton (pKa ~9.5) is far more acidic than the C2 alpha-proton (pKa ~19). Any base added will immediately deprotonate the phenol, quenching the reagent and leaving the C2 position unreacted.
Electronic and steric interplay dictating the reactivity of 2-Methyl-6-Hydroxy-1-Tetralone.
Part 2: Troubleshooting FAQs
Q1: My O-alkylation at the C6-hydroxyl is yielding <20% product, even after 24 hours of reflux. Why is the phenol so unreactive? A: As mapped above, the para-carbonyl group pulls electron density away from the C6 oxygen. Standard conditions (K₂CO₃ in acetone) are insufficient because the resulting phenoxide is too stable and poorly nucleophilic. Solution: You must leave the phenoxide "naked" and highly reactive. Switch to a stronger base like Cs₂CO₃ and a highly polar aprotic solvent like DMF or DMSO. Alternatively, microwave irradiation at 100 °C for 3 hours has been proven to force the substitution, as demonstrated in recent directed C-H activation studies on 6-hydroxy-1-tetralone scaffolds [1].
Q2: I am trying to alkylate the C2 position using NaH and an alkyl halide, but I only recover starting material. What is going wrong? A: You are experiencing an acid-base quench. The NaH is reacting exclusively with the C6-phenol to form a sodium phenoxide, consuming your base before it can deprotonate the C2 alpha-carbon. Furthermore, creating a quaternary center at C2 is sterically demanding. Solution: You must decouple the reactive sites. First, mask the C6-OH with a robust protecting group like tert-butyldimethylsilyl (TBS) [2]. Then, use Lithium Diisopropylamide (LDA) at -78 °C to kinetically force the C2 enolate formation.
Q3: How can I perform an electrophilic aromatic substitution (e.g., halogenation) on the ring without destroying the ketone? A: The ketone deactivates the aromatic ring toward electrophilic attack. To overcome this, use the C6-OH to your advantage by converting it into a directing group (DG). Installing a carbamoyl or triazinyl group at the C6 position enables regioselective transition-metal-catalyzed C-H activation at the adjacent C5 or C7 positions [1].
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoints are met.
Protocol A: High-Yield Protection of C6-OH (TBS Ether Formation)
Causality: A TBS group is chosen because it easily survives the highly basic conditions of LDA required for C2-alkylation, but can be cleanly removed later using fluoride sources (TBAF).
-
Setup: In an oven-dried flask under N₂, dissolve 2-methyl-6-hydroxy-1-tetralone (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.5 M).
-
Addition: Cool to 0 °C. Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) portion-wise.
-
Reaction: Remove the ice bath and stir at room temperature for 18 hours.
-
Validation Checkpoint (Crucial): Perform a TLC (Hexanes/EtOAc 4:1). The highly polar starting phenol (Rf ~0.2, stains dark with KMnO₄) must be completely consumed, replaced by a non-polar spot (Rf ~0.7). If starting material remains, your subsequent LDA step will fail.
-
Workup: Dilute with diethyl ether, wash extensively with 1M HCl (to remove imidazole) and brine. Dry over MgSO₄ and concentrate in vacuo [2].
Protocol B: Sterically Hindered C2-Alkylation via Kinetic Enolate
Causality: LDA is a bulky, non-nucleophilic base that selectively deprotonates the less hindered C2 alpha-proton at low temperatures (-78 °C) without attacking the carbonyl carbon.
-
Enolization: In an oven-dried flask under N₂, dissolve the C6-OTBS protected tetralone (from Protocol A) in anhydrous THF (0.2 M). Cool to -78 °C using a dry ice/acetone bath.
-
Base Addition: Dropwise add LDA (1.1 equiv, 2.0 M in THF/heptane).
-
Validation Checkpoint: The solution should turn a distinct yellow/orange color, indicating the formation of the lithium enolate. If the solution remains colorless, moisture has quenched the LDA; abort and dry your reagents.
-
Alkylation: Stir for 45 minutes at -78 °C, then add the alkyl halide (R-X, 1.5 equiv) dropwise. Slowly allow the reaction to warm to room temperature over 4 hours.
-
Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Step-by-step workflow for overcoming C2-alkylation steric hindrance via C6-OH protection.
Part 4: Quantitative Data & Benchmarks
To help you select the correct conditions, refer to this benchmark table summarizing the expected outcomes of various substitution attempts on the tetralone scaffold.
| Reaction Type | Target Site | Reagents / Conditions | Major Challenge | Typical Yield | Troubleshooting Solution |
| O-Alkylation | C6-OH | K₂CO₃, R-X, Acetone, Reflux | Low nucleophilicity due to C1=O | < 30% | Switch to Cs₂CO₃ in DMF or use Microwave (100 °C) |
| O-Alkylation | C6-OH | NaOH, DMA, 50 °C | Poor solubility / Side reactions | 47-59% | Use one-pot Smiles rearrangement conditions if targeting anilines [3] |
| C-Alkylation | C2-CH | NaH, R-X, THF, RT | C6-OH quenches base; Steric bulk | 0% (Rec. SM) | Protect C6-OH with TBS; Use LDA at -78 °C |
| C-H Activation | C5 / C7 | Pd(OAc)₂, Directing Group | Poor regioselectivity | 15-25% | Install Triazinyl or Carbamoyl directing group at C6-OH |
Part 5: References
-
Directed C–H activation of 13a-estrone: a pathway to promising AKR1C inhibitors via docking. RSC Advances / RSC Publishing. 1
-
Synthesis and Reactivity of the Catechol Metabolites from the Equine Estrogen, 8,9-Dehydroestrone. Chemical Research in Toxicology (ACS Publications). 2
-
A New Practical One-Pot Conversion of Phenols to Anilines. Organic Letters (ACS Publications) / Organic Syntheses. 3
Sources
Technical Support Center: Optimizing Solvent Selection for 2-Methyl-6-Hydroxy-1-Tetralone Crystallization
Welcome to the Crystallization Technical Support Center. This guide is curated for researchers, process chemists, and drug development professionals tasked with optimizing the purification of 2-Methyl-6-Hydroxy-1-Tetralone (an essential bicyclic intermediate).
As a Senior Application Scientist, I have structured this guide to move beyond basic empirical screening. We will explore the thermodynamic causality behind solvent-solute interactions, address common phase-separation failures, and provide self-validating protocols compliant with global regulatory standards.
Part 1: Solvent Selection & Optimization Workflow
Before diving into specific troubleshooting, it is critical to visualize the logical progression of solvent selection. The workflow below dictates how we move from initial solubility screening to a finalized, high-purity crystalline product.
Figure 1: Decision tree for 2-Methyl-6-Hydroxy-1-Tetralone crystallization solvent selection.
Part 2: Troubleshooting Guides & FAQs
Q1: How do I select initial solvent classes while ensuring regulatory compliance?
The Causality: 2-Methyl-6-Hydroxy-1-Tetralone consists of a hydrophobic bicyclic core, a ketone (hydrogen-bond acceptor), and a phenolic hydroxyl group (strong hydrogen-bond donor). In the solid state, these molecules self-associate via strong intermolecular hydrogen bonds (OH···O=C). To achieve dissolution, your solvent must thermodynamically disrupt this lattice. Polar aprotic solvents (like Ethyl Acetate) or polar protic solvents (like Ethanol) are excellent at breaking these bonds, yielding high solubility at elevated temperatures.
The Solution: According to the[1], solvent selection must prioritize patient safety by minimizing toxicity. You must prioritize Class 3 solvents (e.g., Ethyl Acetate, Ethanol, Heptane) which have low toxic potential and Permitted Daily Exposures (PDE) of ≥50 mg/day. Avoid Class 2 solvents (e.g., Toluene, Methanol) unless absolutely necessary for yield, as they require stringent downstream residual solvent testing[1].
Q2: My product is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. Why does this happen and how do I fix it?
The Causality: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when the cooling trajectory of your supersaturated solution crosses the binodal curve before it crosses the nucleation boundary. Because 2-Methyl-6-Hydroxy-1-Tetralone has a moderate molecular weight and a highly polar hydroxyl group attached to a greasy core, it can easily form a solute-rich liquid phase (an oil) in moderately polar solvent mixtures before it has the thermodynamic drive to form an ordered crystal lattice[2].
The Solution:
-
Shift the Solvent System: Move away from solvents where the API has extreme solubility. If using an Ethanol/Water mix, the water may be forcing LLPS. Switch to a single-solvent system with a steeper temperature-solubility gradient, such as pure Ethyl Acetate.
-
Seed the System: Introduce seed crystals before the temperature drops into the LLPS region. Seeding provides a low-energy surface for secondary nucleation, forcing the solute to integrate into a solid lattice rather than phase-separating into an oil.
Q3: How do I control the Metastable Zone Width (MSZW) to prevent fine powder formation and improve filtration?
The Causality: Rapid cooling generates a massive spike in supersaturation. When the system breaches the upper limit of the MSZW, it triggers primary nucleation—the spontaneous formation of thousands of microscopic crystal nuclei. This results in a fine, unfilterable powder that traps impurities (mother liquor inclusions).
The Solution: You must operate strictly within the MSZW to promote crystal growth over nucleation. Use a focused beam reflectance measurement (FBRM) probe to map the MSZW. Implement a cubic cooling profile (cooling very slowly at high temperatures and accelerating as the temperature drops) to maintain a constant, low level of supersaturation.
Part 3: Solvent Screening Matrix
To streamline your process development, use the following quantitative matrix summarizing the thermodynamic compatibility of various solvents with 2-Methyl-6-Hydroxy-1-Tetralone.
| Solvent | ICH Q3C Class | High-T Solubility (70°C) | Low-T Solubility (5°C) | Expected Yield | Suitability & Mechanistic Notes |
| Ethyl Acetate | Class 3 | High (>150 mg/mL) | Low (<15 mg/mL) | >85% | Optimal. Excellent H-bond acceptor; provides a steep solubility curve ideal for cooling crystallization. |
| Ethanol | Class 3 | Very High (>300 mg/mL) | Moderate (~50 mg/mL) | <60% | Sub-optimal alone. Solute-solvent H-bonding is too strong at low temps. Best used with an anti-solvent. |
| Toluene | Class 2 | Moderate | Low | ~70% | Avoid. Regulatory burden due to Class 2 toxicity[1]. Prone to inducing LLPS with this specific tetralone. |
| Heptane | Class 3 | Very Low | Insoluble | N/A | Optimal Anti-Solvent. Cannot disrupt the API's H-bond network. Use to crash out the API from Ethyl Acetate. |
| Water | N/A | Insoluble | Insoluble | N/A | Optimal Anti-Solvent. Highly polar network excludes the hydrophobic tetralone core. Use with Ethanol. |
Part 4: Self-Validating Experimental Protocol
The following is a field-proven, step-by-step methodology for the Seeded Cooling Crystallization of 2-Methyl-6-Hydroxy-1-Tetralone in Ethyl Acetate . Every step includes a built-in validation check to ensure the system behaves predictably.
Step 1: Dissolution & Clarification
-
Action: Suspend 100.0 g of crude 2-Methyl-6-Hydroxy-1-Tetralone in 500 mL of Ethyl Acetate (5 relative volumes) in a jacketed crystallizer. Heat the jacket to 70°C under constant agitation (250 rpm).
-
Validation Check: The solution must become completely transparent. If turbidity persists after 15 minutes at 70°C, add Ethyl Acetate in 0.5 volume (50 mL) increments until clear. This validates that the absolute solubility limit has not been exceeded.
Step 2: Hot Filtration
-
Action: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated secondary vessel (maintained at 70°C).
-
Validation Check: Inspect the filter paper. The removal of insoluble mechanical impurities validates the elimination of foreign nucleating agents that could prematurely trigger primary nucleation.
Step 3: Cooling to Seeding Temperature
-
Action: Cool the solution linearly at a rate of 0.5°C/min down to 55°C (the predetermined upper boundary of the MSZW).
-
Validation Check: The solution must remain optically clear. If spontaneous nucleation (cloudiness) occurs, the MSZW has been breached; you must reheat to 70°C to re-dissolve and adjust the target seeding temperature upwards to 58°C.
Step 4: Seeding & Aging
-
Action: Add 1.0 g (1% w/w) of highly pure 2-Methyl-6-Hydroxy-1-Tetralone seed crystals. Hold the system isothermally at 55°C for 60 minutes.
-
Validation Check: Inspect the suspension visually or via FBRM. The seed bed should remain suspended and exhibit slight growth without dissolving. This validates that the system is in a stable, supersaturated state.
Step 5: Cubic Cooling Profile
-
Action: Cool the suspension from 55°C to 5°C over 6 hours using a programmed cubic cooling curve (e.g., T(t)=Tstart−(Tstart−Tend)×(t/ttotal)3 ).
-
Validation Check: Monitor the mother liquor concentration via ATR-FTIR or sample for HPLC. A steady decline in solute concentration without a sudden spike in fine particle counts validates that crystal growth is dominating over nucleation.
Step 6: Isolation & Washing
-
Action: Discharge the slurry and filter via a Nutsche filter. Wash the wet cake with 100 mL of pre-chilled (5°C) Ethyl Acetate/Heptane (1:1 v/v).
-
Validation Check: Analyze the final mother liquor via HPLC. The concentration of the API should be <15 mg/mL, validating a high process yield (>85%). Dry the crystals in a vacuum oven at 40°C until Loss on Drying (LOD) confirms residual Ethyl Acetate is below the 5000 ppm ICH Q3C limit[1].
Part 5: References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. European Medicines Agency. Available at:[Link]
-
Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. Available at:[Link]
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. Available at:[Link]
Sources
Reducing side product formation in 2-Methyl-6-Hydroxy-1-Tetralone reduction
Welcome to the Technical Support Center for Tetralone Reductions. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the stereoselective reduction of alpha-substituted tetralones.
The reduction of 2-Methyl-6-Hydroxy-1-Tetralone to its corresponding tetralol is a critical transformation in the synthesis of chiral pharmaceutical intermediates[1]. However, this specific substrate presents a "perfect storm" of synthetic challenges: an acidic alpha-proton at C2, a sterically demanding methyl group, a benzylic alcohol product prone to elimination, and a phenolic hydroxyl group that electronically deactivates the target carbonyl[2].
This guide deconstructs the causality behind side product formation and provides field-proven, self-validating protocols to achieve high diastereoselectivity while suppressing epimerization and dehydration.
Section 1: Mechanistic Insights & Common Pitfalls
To troubleshoot side products, we must first understand the competing mechanistic pathways. The C2-methyl group dictates the steric approach of the hydride, while the basicity of the reducing agent dictates the stability of the C2 stereocenter[3].
Fig 1. Mechanistic pathways showing desired reduction vs. epimerization and dehydration side products.
Section 2: Troubleshooting FAQs
FAQ 1: Why is my reduction reaction so sluggish compared to unsubstituted 1-tetralone? Causality: The 6-hydroxyl group is in direct para-conjugation with the C8a bridgehead carbon. This allows its oxygen lone pairs to delocalize into the C1 carbonyl via a quinone-methide-like resonance structure, significantly decreasing the electrophilicity of the ketone[2]. Furthermore, the acidic phenol proton rapidly quenches hydride reagents (e.g., NaBH4), consuming one equivalent of the reductant to form a negatively charged phenoxyborate complex. This anionic intermediate electrostatically repels incoming nucleophilic hydrides. Solution: You must use at least 2.5–3.0 equivalents of the hydride reagent. Alternatively, employ a Lewis acid additive (like CeCl₃ in a Luche reduction) to coordinate the carbonyl oxygen, pulling electron density away from the carbon and restoring its electrophilicity.
FAQ 2: I am getting a complex mixture of cis and trans isomers. How do I improve diastereoselectivity? Causality: The C2-methyl group creates a steric bias, but standard NaBH₄ reduction at room temperature lacks the necessary facial discrimination, leading to a near 1:1 mixture of cis and trans 2-methyl-6-hydroxy-1-tetralol[1]. Solution: Switch to a sterically demanding hydride source (e.g., L-Selectride) at cryogenic temperatures (-78 °C), which forces equatorial attack, yielding predominantly the cis-isomer. If enantioselectivity is also required, transition metal-catalyzed asymmetric hydrogenation (e.g., Ru-BINAP) is highly recommended[1].
FAQ 3: NMR analysis shows the C2-methyl group has epimerized. How do I prevent this? Causality: The alpha-proton at C2 is highly acidic. Basic reducing conditions (such as NaBH₄ in methanol, which generates sodium methoxide) promote enolization at C2. Upon reprotonation, the stereocenter is scrambled, leading to epimerization[3]. Solution: Buffer the reaction or use non-basic conditions. The addition of CeCl₃ not only accelerates the reduction but also suppresses enolization by reducing the basicity of the methanolic medium.
FAQ 4: My product contains significant amounts of a dihydronaphthalene side product. What went wrong? Causality: The desired product is a benzylic alcohol. Under acidic workup conditions or elevated temperatures during solvent evaporation, it readily undergoes E1 dehydration to form the thermodynamically stable 1,2-dihydronaphthalene derivative. Solution: Strictly avoid strong acids (like HCl) during the quench and extraction phases. Quench with saturated aqueous NH₄Cl (pH ~6-7) instead, and keep the rotary evaporator bath temperature below 30 °C.
Section 3: Quantitative Data & Standardized Protocol
To aid in experimental design, the table below summarizes the impact of various reducing systems on conversion and side product formation.
Table 1: Quantitative Comparison of Reducing Systems for 2-Methyl-6-Hydroxy-1-Tetralone
| Reducing System | Equivalents | Temp (°C) | Conversion (%) | Diastereomeric Ratio (cis:trans) | Primary Side Product |
| NaBH₄ / MeOH | 1.5 | 25 | 65% | 55:45 | C2-Epimerization |
| NaBH₄ / MeOH | 3.0 | 25 | >95% | 60:40 | C2-Epimerization |
| NaBH₄ + CeCl₃ / MeOH | 3.0 / 1.1 | -78 to 0 | >98% | 92:8 | None (Optimized) |
| L-Selectride / THF | 3.0 | -78 | 85% | >98:2 | Trace Dehydration |
| Ru-BINAP + H₂ / i-PrOH | Catalytic | 25 | >99% | >99:1 | None (Enantioselective) |
Optimized Step-by-Step Methodology: Diastereoselective Luche Reduction
Objective: Achieve >95% conversion to the cis-tetralol while suppressing C2-epimerization and dehydration.
Fig 2. Optimized step-by-step workflow for the diastereoselective reduction of 6-hydroxy tetralones.
Protocol:
-
Substrate Activation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 1.0 eq of 2-Methyl-6-Hydroxy-1-Tetralone and 1.1 eq of CeCl₃·7H₂O in anhydrous methanol (0.1 M relative to substrate). Stir at room temperature for 15 minutes to ensure complete Lewis acid complexation.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C. Causality: Strict temperature control freezes the enolization equilibrium, preventing C2 epimerization.
-
Hydride Addition: Add 3.0 eq of NaBH₄ portionwise over 10 minutes. Note: Effervescence (H₂ gas) will occur as the free 6-hydroxyl group reacts with the first equivalent of hydride.
-
Reaction Monitoring (Self-Validation Checkpoint): Stir at -78 °C for 1 hour. Monitor conversion via TLC (Hexanes:EtOAc 7:3). The product spot will stain intensely with p-anisaldehyde or KMnO₄.
-
Neutral Quench: Once the starting material is consumed, quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl.
-
Isolation: Allow the mixture to warm to room temperature. Evaporate the bulk of the methanol under reduced pressure (bath temp < 30 °C). Extract the aqueous residue with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
NMR Validation: Verify the diastereomeric ratio via ¹H NMR. The cis-isomer typically exhibits a smaller coupling constant ( J1,2≈2−4 Hz) for the benzylic C1 proton (~4.6 ppm) compared to the trans-isomer ( J1,2≈7−9 Hz).
References
-
BenchChem Technical Support Team. "Comparative study of catalysts for the asymmetric reduction of 2-Methyl-1-tetralone." BenchChem, 2026. 1
-
Bartmańska, A., et al. "Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture." PMC / NIH, 2013. 3
-
Organic Syntheses. "1(2H)-Naphthalenone, 6-amino-3,4-dihydro." Organic Syntheses, 2005. 2
-
Sugi, K. D., et al. "Practical and Efficient Enantioselective Borohydride Reduction of Aromatic Ketones Catalyzed by Optically Active Cobalt." Chemistry Letters / OUP, 1996.
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in 2-Methyl-6-Hydroxy-1-Tetralone Hydrogenation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists diagnose, troubleshoot, and resolve catalyst deactivation issues during the hydrogenation of 2-Methyl-6-Hydroxy-1-Tetralone.
Successful catalytic hydrogenation requires more than just mixing reagents; it demands a rigorous understanding of the chemical microenvironment. Catalyst poisoning occurs when impurities or byproducts interact with the catalyst surface, binding to active sites with a higher affinity than the reactants, thereby causing prolonged or permanent deactivation .
Mechanistic Overview: The Causality of Catalyst Deactivation
When hydrogenating 2-Methyl-6-Hydroxy-1-Tetralone (typically to reduce the ketone to a tetralol or achieve full hydrogenolysis to a tetralin derivative), the reaction is highly susceptible to kinetic stalling. This is rarely a thermodynamic limitation; it is almost always a poisoning event driven by the substrate's synthetic history or the reaction conditions.
-
The Halide Carryover Effect: 6-Hydroxy-1-tetralone derivatives are frequently synthesized via the demethylation of their corresponding methoxy-precursors (e.g., 6-methoxy-1-tetralone) using 48% aqueous hydrobromic acid (HBr) 1. Trace bromide ions carried over from this step are potent inorganic halides that irreversibly deactivate precious metal catalysts like Palladium on Carbon (Pd/C) 2.
-
In Situ Carbon Monoxide Generation: If you are using aliphatic alcohols (like methanol) as your solvent and slurry the Pd/C catalyst for an extended period prior to introducing hydrogen gas, the catalyst will slowly dehydrogenate the alcohol. This generates carbon monoxide (CO), which strongly adsorbs to the Pd surface and acts as a severe competitive inhibitor 3.
-
Trace Sulfur & Phosphorus: Pharmaceutical hydrogenation commonly utilizes precious metals that feature extremely sensitive activity. Trace sulfur compounds (like thiols or thiophenes) and phosphorus impurities from upstream reagents can directly poison catalysts, causing a sharp decline in activity and leading to complete batch scrappage [[4]]().
Diagnostic Workflow
Before altering your chemical parameters, use the following logical workflow to isolate the root cause of the reaction stall.
Diagnostic workflow for isolating catalyst poisoning mechanisms.
Troubleshooting Guides (FAQs)
Q1: My hydrogenation of 2-Methyl-6-Hydroxy-1-Tetralone abruptly stalls at 30% conversion. Adding more hydrogen pressure doesn't help. Why? A1: You are likely experiencing substrate-borne catalyst poisoning. Because the poison molecules (e.g., residual bromides from HBr demethylation or trace sulfur) have a stronger affinity for the catalyst's surface than the actual reactants, they permanently occupy the active sites . Increasing pressure only alters the thermodynamic driving force; it cannot displace an irreversibly bound poison. You must purify the feedstock prior to the reaction (See Protocol 1).
Q2: How can I differentiate between substrate-induced poisoning and external/systemic impurities? A2: Perform a "Spike Test." When the reaction stalls, depressurize the reactor, purge with inert gas, and add a small spike (e.g., 5% w/w) of fresh Pd/C catalyst. If hydrogen uptake immediately resumes and finishes the reaction, your initial catalyst was poisoned by a stoichiometric impurity in the substrate. If the reaction fails to resume, the poison is systemic—such as carbon monoxide (CO) generated from the solvent 3, or heavy metal contamination (Fe²⁺, Cu) leaching from the reactor walls 5.
Q3: Can I regenerate the Pd/C catalyst after it has been poisoned during this synthesis? A3: It depends on the nature of the poison. While thermal treatment (heating the catalyst in an inert gas stream) can sometimes desorb volatile poisons like CO or certain amines, sulfur and heavy metal poisoning are generally irreversible 2. Attempting to reuse irreversibly poisoned catalysts often leads to excessive heavy metal residues in your final pharmaceutical intermediate 4.
Quantitative Impact of Common Poisons
The following table summarizes the quantitative impact of common poisons on the activity of Pd/C catalysts during tetralone hydrogenation workflows.
| Poison Type | Common Source in Tetralone Synthesis | Mechanism of Deactivation | Toxicity Threshold (Pd/C) | Reversibility |
| Halides (Bromide) | HBr demethylation step 1 | Irreversible binding to active Pd sites 2 | > 100 ppm | Low (Requires basic wash) |
| Sulfur Compounds | Upstream reagents / Solvents | Strong chemisorption, blocking H₂ activation | > 10 ppm | Irreversible |
| Carbon Monoxide | Aliphatic alcohol solvent degradation 3 | Competitive adsorption at active sites 2 | > 50 ppm | Moderate (Thermal desorption) |
| Heavy Metals (Fe, Cu) | Reactor corrosion / Impure reagents | Alloy formation or site blocking 2 | > 200 ppm | Irreversible |
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on assumptions. Implement these self-validating protocols to secure your catalytic workflows.
Protocol 1: Pre-Hydrogenation Substrate Purification (Halide/Sulfur Scavenging)
Purifying feedstocks before they reach the catalyst is a critical preventative measure to ensure reactions proceed efficiently .
-
Dissolution: Dissolve the crude 2-Methyl-6-Hydroxy-1-Tetralone in a suitable water-immiscible organic solvent (e.g., ethyl acetate).
-
Neutralization Wash: Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and extract residual HBr from the upstream demethylation step.
-
Scavenging: Stir the organic layer with a commercial metal/halide scavenger resin (e.g., basic alumina for halides, or silica-supported thiourea for trace metals) for 2 hours at room temperature. Filter the resin.
-
Self-Validation Check (Silver Nitrate Test): Take a 1 mL aliquot of the final aqueous wash and add a few drops of 0.1 M Silver Nitrate (AgNO₃).
-
Result: If a pale yellow precipitate (AgBr) forms, halide poisoning risk remains high. Repeat the aqueous wash until the AgNO₃ test yields a clear solution.
-
Protocol 2: Catalyst Activity Testing & Poison Identification via ICP-MS
If a batch fails, use this protocol to definitively identify metal contaminants on the spent catalyst 2.
-
Safe Isolation: Depressurize the system and purge with inert gas (nitrogen or argon). Filter the spent Pd/C catalyst under a blanket of inert gas. Caution: Do not allow the catalyst to dry completely, as spent Pd/C with residual solvent can be highly pyrophoric2.
-
Digestion: Accurately weigh a representative sample of the poisoned catalyst. Digest the sample in aqua regia using a microwave digester to completely dissolve the catalyst and bring all metals into solution 2.
-
Analysis: Run the digestate through Inductively Coupled Plasma Mass Spectrometry (ICP-MS) calibrated for suspected poisons (Fe, Cu, Pb, S, P).
-
Self-Validation Check (Baseline Comparison): You must run a parallel digestion and ICP-MS analysis on an unspent, virgin sample from the exact same catalyst lot. Subtracting the virgin baseline from the spent catalyst data provides the absolute quantitative load of the acquired poison.
References
-
Hydrogenation in Pharmaceutical Intermediates | Risks & Solutions. Tianmingpharm. Available at: [Link]
-
Overcoming Problems at Elaboration and Scale-up of Liquid-Phase Pd/C Mediated Catalytic Hydrogenations in Pharmaceutical Production. ResearchGate. Available at: [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Applied Catalysts. Available at:[Link]
-
Heterogeneous Hydrogenation in Pharmaceutical Development. IntechOpen. Available at:[Link]
Sources
Technical Support Center: Liquid-Liquid Extraction (LLE) of 2-Methyl-6-Hydroxy-1-Tetralone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical dynamics involved in the liquid-liquid extraction (LLE) of 2-Methyl-6-Hydroxy-1-Tetralone .
This compound presents unique extraction challenges due to its bifunctional nature: a hydrophobic tetralin-ketone core and a highly polar, ionizable phenolic hydroxyl group. Successful recovery and purification rely entirely on manipulating the pKa-driven speciation of the molecule at the aqueous-organic interface [1].
Part 1: Troubleshooting & FAQs
Q1: Why is my recovery of 2-Methyl-6-Hydroxy-1-Tetralone unexpectedly low when extracting with ethyl acetate?
Root Cause: Incorrect aqueous phase pH leading to unfavorable partitioning. Scientific Causality: The phenolic hydroxyl group on position 6 has a pKa of approximately 9.5 to 10.0. If your aqueous phase is neutral-to-basic (pH > 8.5), a significant fraction of the compound exists as a highly water-soluble phenolate anion, which will not partition into the organic layer [1]. Solution: You must force the equilibrium toward the neutral, protonated species. Adjust the aqueous phase to pH 3.0 – 4.0 using 1M HCl prior to extraction. This ensures the phenol is fully protonated and highly lipophilic, maximizing mass transfer into the organic phase [3].
Q2: I am experiencing persistent emulsion formation at the phase interface. How can I resolve this?
Root Cause: Low interfacial tension caused by polymeric impurities or insufficient ionic strength in the aqueous phase. Scientific Causality: Phenolic compounds can act as weak surfactants, stabilizing micro-droplets of the organic solvent within the aqueous phase. Solution: Implement a "salting-out" protocol. Saturate the aqueous phase with sodium chloride (NaCl). The addition of inorganic salts increases the polarity and density of the aqueous phase, which drastically decreases the solubility of the organic solvent in water and forces the neutral phenolic ketone into the organic layer [4]. If the emulsion persists, vacuum-filter the biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion.
Q3: How do I separate 2-Methyl-6-Hydroxy-1-Tetralone from non-phenolic, neutral organic impurities?
Root Cause: Co-extraction of compounds with similar lipophilicity profiles. Scientific Causality: Because neutral impurities lack an ionizable proton, their partition coefficient (Log D) remains constant regardless of pH. The phenolic target, however, has a highly pH-dependent Log D. Solution: Utilize an Acid-Base Swing Extraction (detailed in the protocol below). By raising the pH to 12, the target compound becomes a water-soluble salt, allowing you to wash away neutral impurities with an organic solvent. Subsequent acidification reprotonates the target, allowing it to be extracted into a fresh organic phase [1].
Part 2: Quantitative Partitioning Data
To optimize your solvent selection, refer to the following quantitative matrix. Methyl Isobutyl Ketone (MIBK) is highly recommended for phenolic ketones due to its excellent hydrogen-bond accepting capabilities [2].
| Solvent System | Aqueous pH | Target Species State | Approx. Partition Coefficient (Log D) | Expected Recovery (%) |
| Ethyl Acetate / Water | pH 3.0 | Protonated (Neutral) | > 2.5 | > 95% |
| MIBK / Water | pH 3.0 | Protonated (Neutral) | > 2.8 | > 98% |
| Dichloromethane / Water | pH 3.0 | Protonated (Neutral) | ~ 2.0 | ~ 85% |
| Ethyl Acetate / Water | pH 12.0 | Deprotonated (Phenolate) | < 0.1 | < 5% (Remains in Aqueous) |
Part 3: Workflow Visualization
The following diagram illustrates the logical flow of the Acid-Base Swing Extraction, exploiting the pKa of 2-Methyl-6-Hydroxy-1-Tetralone to achieve high purity.
Figure 1: Acid-Base Swing Extraction workflow for isolating phenolic ketones from neutral impurities.
Part 4: Step-by-Step Methodology
Standard Operating Procedure: Acid-Base Swing LLE of 2-Methyl-6-Hydroxy-1-Tetralone
Self-Validation Checkpoint: Ensure you have a calibrated pH meter or high-resolution pH paper. Relying on theoretical acid/base equivalents is insufficient due to the buffering capacity of crude reaction mixtures.
Phase 1: Deprotonation and Impurity Removal
-
Solubilization: Dissolve the crude mixture containing 2-Methyl-6-Hydroxy-1-Tetralone in Methyl Isobutyl Ketone (MIBK) or Ethyl Acetate (10 mL solvent per 1 g of crude).
-
Base Addition: Transfer the organic solution to a separatory funnel. Add an equal volume of 0.5 M NaOH (aqueous).
-
Equilibration: Stopper the funnel and invert gently, venting immediately to release pressure. Shake vigorously for 2 minutes to ensure complete mass transfer.
-
Validation: Check the pH of the aqueous layer. It must be ≥ 11.5. If not, add more NaOH.
-
Separation: Allow the phases to separate. The target compound is now in the bottom aqueous layer as a phenolate salt. Drain the aqueous layer into a clean Erlenmeyer flask. Discard the top organic layer (which contains non-ionizable impurities).
Phase 2: Reprotonation and Target Recovery 6. Acidification: Place the Erlenmeyer flask containing the aqueous phase in an ice bath (neutralization is exothermic). Slowly add 1M HCl dropwise while stirring until the pH reaches 3.0 . The solution may become cloudy as the neutral 2-Methyl-6-Hydroxy-1-Tetralone precipitates/oils out. 7. Extraction: Transfer the acidic aqueous mixture back to a clean separatory funnel. Add a fresh volume of MIBK or Ethyl Acetate (equal to 50% of the aqueous volume). 8. Salting Out (Optional but Recommended): Add 10-20 mL of saturated NaCl (brine) to the funnel to drive the equilibrium and prevent emulsions [4]. 9. Equilibration: Shake vigorously for 2 minutes, venting frequently. 10. Isolation: Allow phases to separate. Drain the bottom aqueous layer (discard). Collect the top organic layer, which now contains the highly pure, protonated 2-Methyl-6-Hydroxy-1-Tetralone. 11. Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Part 5: References
-
Extraction of Phenols from Water with Functionalized Ionic Liquids Source: ACS Publications URL:[Link]
-
Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone Source: ACS Omega URL:[Link]
-
Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt Seeds Source: MDPI URL:[Link]
-
Highly Efficient Extraction of Phenolic Compounds by Use of Magnetic Room Temperature Ionic Liquids for Environmental Remediation Source: PubMed Central (PMC) URL:[Link]
Reactivity Comparison Guide: 2-Methyl-6-Hydroxy-1-Tetralone vs. 6-Methoxy-1-Tetralone
Executive Summary
In the synthesis of complex biologically active compounds and pharmaceutical intermediates, tetralone derivatives serve as foundational building blocks[1]. Two highly valuable yet mechanistically distinct derivatives are 6-Methoxy-1-tetralone (CAS 1078-19-9)[2] and 2-Methyl-6-hydroxy-1-tetralone . While they share a bicyclic tetralin core, their reactivity profiles diverge significantly due to the electronic and steric contributions of their C2 and C6 substituents.
This guide provides an objective, side-by-side comparison of their structural profiling, site-specific reactivity, and downstream synthetic utility, supported by self-validating experimental protocols.
Structural & Electronic Profiling (The "Why")
To master the synthetic application of these molecules, one must understand the causality behind their reactivity. The differences are localized at three key sites: the C1 carbonyl, the C2 alpha-carbon, and the C6 aromatic substituent.
6-Methoxy-1-Tetralone
-
C1 Ketone: Highly electrophilic and sterically unhindered. It readily undergoes standard carbonyl transformations, including reductive aminations and Grignard additions.
-
C2 Alpha-Carbon: Features two enolizable protons. Because it lacks steric bulk, kinetic deprotonation is rapid, making it highly susceptible to aldol condensations and exhaustive alkylations.
-
C6 Methoxy (-OMe): A stable electron-donating group (EDG). While it activates the aromatic ring for electrophilic aromatic substitution (EAS), the ether linkage is chemically inert to most nucleophiles and bases. Deprotecting it to a reactive phenol requires harsh Lewis acidic conditions (e.g., BBr₃), which can degrade sensitive functional groups elsewhere in a complex molecule.
2-Methyl-6-Hydroxy-1-Tetralone
-
C1 Ketone: The adjacent C2 methyl group introduces significant steric hindrance. Nucleophilic attack at the C1 carbonyl is slower because the incoming nucleophile must overcome the steric clash during the formation of the tetrahedral intermediate.
-
C2 Alpha-Carbon: Contains only one enolizable proton. Alkylation at this position generates a quaternary stereocenter. The existing methyl group restricts the approach of electrophiles, significantly reducing the rate of alpha-alkylation compared to its unsubstituted counterpart.
-
C6 Hydroxyl (-OH): An acidic phenol (pKa ~10). This is a powerful synthetic handle. Unlike the inert methoxy group, the phenol can be easily deprotonated by weak bases to undergo O-alkylation, esterification, or conversion into a triflate (–OTf). This direct functionalization bypasses the need for harsh deprotection steps and primes the molecule for palladium-catalyzed cross-coupling[3].
Structural Reactivity Map: 6-Methoxy-1-Tetralone vs. 2-Methyl-6-Hydroxy-1-Tetralone.
Quantitative Data Comparison
The following table summarizes the quantitative and qualitative reactivity metrics of both compounds, providing a quick-reference guide for synthetic planning.
| Feature | 6-Methoxy-1-Tetralone | 2-Methyl-6-Hydroxy-1-Tetralone |
| C1 Ketone Sterics | Unhindered; rapid nucleophilic addition | Hindered by C2-Methyl; slower addition |
| C2 Enolizable Protons | 2 (Prone to di-alkylation/aldol) | 1 (Forms quaternary center upon alkylation) |
| C6 Substituent | Methoxy (-OMe); Stable EDG | Hydroxyl (-OH); Acidic, reactive phenol |
| C6 Deprotection/Cleavage | Requires harsh Lewis acids (e.g., BBr₃) | N/A (Already deprotected) |
| Cross-Coupling Readiness | Low (Requires demethylation first) | High (Direct conversion to triflate/nonaflate) |
| pKa of C6 Group | N/A (Ether) | ~10 (Phenol) |
| Downstream Derivative | 2-methyl-6-methoxy-1-tetralone[4] | C6-Triflated cross-coupling precursors[3] |
Experimental Workflows & Self-Validating Protocols
To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality of reagent selection is explicitly detailed to prevent off-target reactions.
Protocol A: Selective C2-Alkylation of 6-Methoxy-1-Tetralone
Objective: Synthesize 2-methyl-6-methoxy-1-tetralone (CAS 27752-24-5)[4]. Causality: Lithium diisopropylamide (LDA) is a strong, bulky base. At -78°C, it kinetically deprotonates the unhindered C2 alpha-carbon (pKa ~20) without attacking the C1 carbonyl. Strict stoichiometric control (1.05 eq) is required to prevent di-alkylation.
Step-by-Step Methodology:
-
Flame-dry a Schlenk flask and purge with Argon.
-
Dissolve 6-Methoxy-1-Tetralone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78°C using a dry ice/acetone bath.
-
Dropwise add LDA (1.05 eq, 2.0 M in THF/heptane/ethylbenzene). Stir for 45 minutes to ensure complete enolate formation.
-
Add Methyl Iodide (MeI) (1.1 eq) dropwise.
-
Maintain at -78°C for 1 hour, then gradually allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3x).
-
Self-Validation: Analyze the crude product via ¹H NMR. Successful mono-alkylation is confirmed by the appearance of a new doublet at ~1.2 ppm (integrating to 3H for the C2-methyl group) and the loss of one C2 alpha-proton signal.
Protocol B: Selective C6-Triflation of 2-Methyl-6-Hydroxy-1-Tetralone
Objective: Prepare an O-triflated precursor for Suzuki-Miyaura cross-coupling[3]. Causality: If a strong base like LDA were used here, it would deprotonate both the phenol and the C2 alpha-carbon. By selecting Pyridine—a weak base (conjugate acid pKa ~5.2)—only the acidic phenol (pKa ~10) is activated. The C2 alpha-proton (pKa ~20) remains completely untouched, ensuring absolute chemoselectivity.
Step-by-Step Methodology:
-
Dissolve 2-Methyl-6-Hydroxy-1-Tetralone (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under Argon.
-
Add Pyridine (2.0 eq) and cool the mixture to 0°C in an ice bath.
-
Slowly add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise over 15 minutes.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Quench with cold water and extract the organic layer with DCM. Wash the combined organic layers with 1M HCl to remove residual pyridine, followed by brine.
-
Self-Validation: Analyze via ¹⁹F NMR and TLC. The reaction is validated by a distinct TLC Rf shift (highly UV active) and a sharp ¹⁹F NMR singlet at approximately -73 ppm, confirming the successful installation of the triflate group.
Experimental workflow comparing O-Triflation and C2-Alkylation protocols.
Sources
A Comparative Guide to Validating GC-MS Quantification Methods for 2-Methyl-6-Hydroxy-1-Tetralone
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Methyl-6-Hydroxy-1-Tetralone, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind the chosen validation parameters, provide a detailed experimental protocol, and compare the GC-MS method with a viable alternative, High-Performance Liquid Chromatography (HPLC), supported by illustrative experimental data.
The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] As such, the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) form the bedrock of the methodologies described herein.[2][3][4][5][6]
The Imperative of Method Validation
Before deploying any analytical method for routine use, it is crucial to demonstrate its suitability. This is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring the reliability, consistency, and accuracy of the generated data.[1][7] For a quantitative test of an active ingredient or impurity, such as 2-Methyl-6-Hydroxy-1-Tetralone, key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[4][6]
I. GC-MS Method for 2-Methyl-6-Hydroxy-1-Tetralone: A Deep Dive
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[8] This makes it an ideal choice for the analysis of semi-volatile compounds like 2-Methyl-6-Hydroxy-1-Tetralone, especially for impurity profiling and trace-level quantification.
Experimental Protocol: GC-MS Quantification
This protocol is a starting point for the development and validation of a robust GC-MS method for 2-Methyl-6-Hydroxy-1-Tetralone.
1. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, coupled to a single quadrupole or triple quadrupole mass spectrometer.[9]
2. Chromatographic Conditions:
-
Column: Agilent Ultra-1 (or equivalent), 17 m length, 0.20 mm internal diameter, 0.1 µm film thickness.
-
Carrier Gas: Helium at a constant pressure of 1.14 Bar.
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp to 250°C at 15°C/min, then ramp to 300°C at 30°C/min, and hold for 5 minutes.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for 2-Methyl-6-Hydroxy-1-Tetralone would need to be determined from a full scan analysis of a reference standard.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
4. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the 2-Methyl-6-Hydroxy-1-Tetralone reference standard and sample in a suitable solvent like methanol or acetone to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Due to the presence of a hydroxyl group, derivatization is recommended to improve chromatographic peak shape and thermal stability. A common approach is silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The sample is heated with the derivatizing agent (e.g., at 60°C for 20 minutes) prior to injection.[9][10]
Visualizing the GC-MS Workflow
Caption: Workflow for the GC-MS quantification of 2-Methyl-6-Hydroxy-1-Tetralone.
Validation of the GC-MS Method
The validation process ensures that the developed method is fit for its intended purpose.[2]
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] Specificity in GC-MS is demonstrated by the separation of the analyte peak from other components and the uniqueness of its mass spectrum.
-
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6] This is typically demonstrated by preparing a series of at least five concentrations and analyzing them. The correlation coefficient (R²) of the calibration curve should ideally be ≥ 0.99.[8]
-
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the recovery is calculated. Typical acceptance criteria for recovery are within 98-102%.[8]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[11] It is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). The relative standard deviation (RSD) is expected to be low, typically under 2%.[8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]
II. Comparative Analysis: GC-MS vs. High-Performance Liquid Chromatography (HPLC)
While GC-MS is a formidable technique, it is not without its alternatives. High-Performance Liquid Chromatography (HPLC) is another widely used analytical method in the pharmaceutical industry.[12]
HPLC as an Alternative Method
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[12] For a compound like 2-Methyl-6-Hydroxy-1-Tetralone, a reversed-phase HPLC method with UV detection would be a common approach.
Experimental Protocol: HPLC Quantification
1. Instrumentation:
-
An HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Similar to the GC-MS method, samples and standards are prepared by dissolving in a suitable solvent (e.g., a mixture of acetonitrile and water). Derivatization is typically not required for HPLC analysis of this compound.
Visualizing the HPLC Workflow
Sources
- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. fda.gov [fda.gov]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. scribd.com [scribd.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. particle.dk [particle.dk]
- 8. researchtrendsjournal.com [researchtrendsjournal.com]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. gcms.cz [gcms.cz]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparative analysis of transition metal catalysts for 2-Methyl-6-Hydroxy-1-Tetralone reduction
The stereoselective reduction of 2-Methyl-6-Hydroxy-1-Tetralone to its corresponding chiral alcohol (tetralol) is a critical transformation in the synthesis of biologically active polycyclic systems and steroidal intermediates. Because the substrate possesses a labile stereocenter at the α-position (C2), researchers must navigate the complexities of Dynamic Kinetic Resolution (DKR) to avoid the 50% yield ceiling of classical kinetic resolution[1].
This guide provides a comparative analysis of transition metal catalysts for this transformation, emphasizing the mechanistic causality behind catalyst selection and providing a self-validating protocol for laboratory execution.
Mechanistic Causality: Overcoming the 6-Hydroxy Challenge
The asymmetric reduction of 2-methyl-1-tetralones is heavily reliant on the choice of the catalytic metal and its ligand environment. However, the presence of the 6-hydroxy group introduces a unique mechanistic hurdle that dictates experimental choices:
-
The DKR Imperative: To achieve >99% yield of a single diastereomer, the unreacted enantiomer of the starting material must continuously racemize in situ[1]. This is typically achieved using a strong base (like potassium tert-butoxide, t-BuOK) to form an achiral enolate intermediate[2].
-
The 6-Hydroxy Conundrum: The 6-hydroxyl moiety is a phenol with a pKa of ~10, which is significantly more acidic than the α-proton at C2 (pKa ~19). If standard DKR protocols are used, the base will be entirely consumed by deprotonating the phenol, halting the enolization process and shutting down the DKR.
-
The Causality of Base Stoichiometry: To successfully reduce 2-Methyl-6-Hydroxy-1-Tetralone without protecting the hydroxyl group, >1.0 equivalent of base must be used . The first equivalent neutralizes the phenol to form a phenoxide, while the catalytic excess (0.1–0.2 eq) drives the rapid α-carbon enolization required for DKR[2].
Comparative Performance of Transition Metal Catalysts
Transition metal catalysts vary significantly in their ability to facilitate the DKR of α-substituted tetralones. Ruthenium(II) complexes utilizing bifunctional metal-ligand cooperation (Noyori-type catalysts) consistently outperform Iridium and Copper systems for this specific substrate class[3].
The superiority of Ru(II)-BINAP/diamine systems lies in their outer-sphere mechanism . The metal hydride and the amine proton are transferred simultaneously to the ketone without requiring the sterically hindered α-substituted substrate to directly coordinate to the metal center[4].
Table 1: Quantitative Performance of Catalytic Systems for α-Methyl Tetralone Reduction
| Catalyst System | Substrate Analog | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Key Reaction Conditions |
| RuCl₂[(S)-BINAP][(R,R)-DPEN] | 2-Methyl-1-tetralone | >99 | 98% (1R, 2R) | 99:1 (cis:trans) | H₂ (10 atm), t-BuOK, i-PrOH, 25°C[5] |
| RuCl₂[(S)-TolBINAP][(R)-IPHAN] | 2-Methyl-1-tetralone | 95 | 99% (1R, 2R) | 98:2 (cis:trans) | H₂ (9 atm), t-BuOK, i-PrOH, 25°C[4] |
| Ir-based Chiral Catalyst | α-Methyl tetralones | 95 | 99:1 er | >20:1 | H₂ (50 atm), i-PrOH, 50°C[1] |
| Oxazaborolidine (CBS) | α-Tetralone | 85 | 85% | N/A | BH₃-THF, -20°C to RT[1] |
Note: When adapting these conditions for 2-Methyl-6-Hydroxy-1-Tetralone, base equivalents must be adjusted to account for the acidic phenolic proton.
Visualizing the DKR Workflow
The following diagram illustrates the logical pathway of the Dynamic Kinetic Resolution, highlighting the rapid base-catalyzed equilibration and the stereoselective hydride transfer.
Dynamic Kinetic Resolution (DKR) pathway for the asymmetric reduction of 2-methyl-6-hydroxy-1-tetralone.
Self-Validating Experimental Protocol: Ru-Catalyzed DKR Hydrogenation
To ensure scientific integrity, the following protocol incorporates built-in validation checkpoints to verify the success of intermediate stages before proceeding.
Phase 1: Catalyst Activation & Phenoxide Formation
-
Setup: In a nitrogen-filled glovebox, add the ruthenium precatalyst RuCl₂[(S)-BINAP][(R,R)-DPEN] (0.1 mol%) to a dry reaction vessel.
-
Substrate Addition: Dissolve 2-Methyl-6-Hydroxy-1-Tetralone in anhydrous isopropanol (i-PrOH) and add it to the vessel[5].
-
Base Addition: Add 1.15 equivalents of a 1.0 M t-BuOK solution in t-BuOH[5].
-
Causality: 1.0 eq neutralizes the 6-OH group; 0.15 eq establishes the DKR enolization equilibrium.
-
Validation Check 1 (Visual): The solution must shift from a pale orange to a deep yellow/brown, confirming the formation of the active Ru-hydride species and the substrate phenoxide.
-
Validation Check 2 (Analytical): Quench a 50 µL aliquot in D₂O and analyze via ¹H-NMR. The disappearance of the α-proton signal confirms rapid enolization is occurring.
-
Phase 2: Asymmetric Hydrogenation
-
Pressurization: Transfer the vessel to a high-pressure autoclave. Purge with H₂ gas three times, then pressurize to 10 atm[5].
-
Reaction: Stir vigorously at 25°C for 16 hours.
-
Causality: The Ru(II) complex transfers a hydride and a proton simultaneously to the (R)-enantiomer exponentially faster than to the (S)-enantiomer[3].
-
Validation Check 3 (Physical): Monitor the pressure gauge. A stoichiometric drop in H₂ pressure validates active catalytic turnover. If pressure remains static, the catalyst has been poisoned (likely by oxygen ingress).
-
Phase 3: Stereochemical Isolation & Analysis
-
Workup: Carefully vent the H₂ gas. Neutralize the mixture with saturated aqueous NH₄Cl to reprotonate the 6-phenoxide back to the 6-hydroxyl group. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Analysis:
-
Validation Check 4 (Stereochemical): Analyze the crude mixture via chiral HPLC (e.g., Chiralcel OD-H column). The presence of a single major peak corresponding to the (1R, 2R)-isomer (ee >98%, dr >99:1) validates the complete success of the DKR workflow.
-
References
-
Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation. Journal of the American Chemical Society. URL: [Link]
-
Asymmetric Transition-Metal Catalysis in the Formation and Functionalization of Metal Enolates. ACS Publications. URL:[Link]
-
BINAP/1,4-Diamine−Ruthenium(II) Complexes for Efficient Asymmetric Hydrogenation of 1-Tetralones and Analogues. ResearchGate. URL: [Link]
Sources
2-Methyl-6-Hydroxy-1-Tetralone vs 1-Tetralone as synthetic pharmaceutical building blocks
As a Senior Application Scientist, selecting the appropriate bicyclic aromatic building block is rarely a matter of simple substitution; it is a strategic decision dictated by the steric, electronic, and stereochemical demands of the target active pharmaceutical ingredient (API).
In the realm of benzo-fused cyclohexanones, 1-Tetralone and its highly functionalized derivative, 2-Methyl-6-Hydroxy-1-Tetralone (and its methoxy analogs), serve fundamentally different roles in drug development. While 1-Tetralone is the foundational workhorse for bulk API synthesis, the 2-methyl-6-hydroxy variant is a precision-engineered scaffold designed for complex asymmetric synthesis and sterically hindered cross-coupling.
Here is an in-depth technical comparison of their structural causality, reactivity profiles, and field-proven experimental workflows.
Structural Causality & Electronic Effects
The divergent utility of these two building blocks stems directly from their structural modifications:
-
1-Tetralone (The Unhindered Scaffold): Lacking substituents on the aliphatic ring, 1-Tetralone possesses highly acidic and unhindered α-protons. This lack of steric bulk allows for straightforward enolization, Friedel-Crafts acylation, and high-temperature catalytic aromatization. It is the primary precursor for 1-naphthol, which is subsequently used to synthesize the beta-blocker propranolol and the insecticide carbaryl[1].
-
2-Methyl-6-Hydroxy-1-Tetralone (The Precision Scaffold): This molecule introduces two critical control elements. First, the C2-methyl group establishes a prochiral center upon enolization, making it an ideal substrate for asymmetric protonation. Second, the C6-hydroxyl group acts as a strong electron-donating group (EDG). When the ketone is enolized, this EDG significantly increases the electron density of the enolate π-system. This heightened electron density enhances attractive π-π interactions with chiral proton sources, restricting the transition state conformation and dramatically improving enantioselectivity (up to 92% ee) compared to unfunctionalized tetralones[2]. Furthermore, this scaffold is uniquely suited for generating sterically encumbered enamines via urea activation[3].
Experimental Workflows: Self-Validating Protocols
To demonstrate the practical application of these building blocks, below are two field-proven, self-validating methodologies highlighting their distinct reactivity.
Protocol A: Bulk Aromatization of 1-Tetralone to 1-Naphthol
Causality: The conversion of 1-Tetralone to 1-naphthol requires the removal of hydrogen from the saturated aliphatic ring. Because this requires overcoming a significant activation energy barrier, a noble metal catalyst (Platinum) is utilized at high temperatures to drive the vapor-phase dehydrogenation[1].
-
Step 1: Catalyst Preparation. Load a continuous-flow fixed-bed reactor with a Pt/Al₂O₃ catalyst (0.5% Pt by weight). Purge the system with inert N₂ gas.
-
Step 2: Vaporization. Heat 1-Tetralone to 255 °C to achieve vaporization. Mix the vapor with a carrier gas (H₂ or N₂) at a 1:5 molar ratio to prevent catalyst coking.
-
Step 3: Catalytic Dehydrogenation. Pass the vapor mixture over the Pt catalyst bed maintained at 350–400 °C.
-
Step 4: Condensation & Isolation. Cool the reactor effluent to 50 °C to condense the crude 1-naphthol. Purify via vacuum distillation.
-
Self-Validation System:
-
In-process: Monitor the stoichiometric evolution of H₂ gas using an inline mass flow meter.
-
Quality Control: Analyze the product via GC-MS. The protocol is validated when the 1-Tetralone peak ( m/z 146) disappears and the 1-naphthol peak ( m/z 144) reaches >98% area under the curve.
-
Protocol B: Asymmetric Protonation of 2-Methyl-6-Hydroxy-1-Tetralone Enolates
Causality: To achieve high enantiomeric excess (ee) during protonation, the lithium enolate must be generated as a "salt-free" species. The presence of residual lithium salts (like LiBr or lithium tert-butoxide) disrupts the highly ordered transition state between the enolate and the chiral proton source[2]. Therefore, the enolate is generated via the cleavage of a silyl enol ether rather than direct deprotonation.
-
Step 1: Silyl Enol Ether Formation. React 2-Methyl-6-Hydroxy-1-Tetralone (hydroxyl protected if necessary) with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine in dichloromethane (DCM) at 0 °C.
-
Step 2: Salt-Free Enolate Generation. Dissolve the purified silyl enol ether in anhydrous DCM and cool to -78 °C. Slowly add Methyllithium (MeLi) in diethyl ether. Stir for 30 minutes to generate the salt-free lithium enolate.
-
Step 3: Asymmetric Protonation. Dropwise add a pre-cooled solution of a chiral proton source (e.g., 3,5-dichloro-substituted chiral β-hydroxyether)[2]. Maintain at -78 °C for 2 hours.
-
Step 4: Quenching. Quench the reaction rapidly with saturated aqueous NH₄Cl to lock the stereocenter, followed by standard aqueous workup.
-
Self-Validation System:
-
In-process: Confirm the complete formation of the salt-free enolate via cold-probe ¹H NMR (monitoring the disappearance of the TMS methyl protons at ~0.1 ppm upon MeLi addition).
-
Quality Control: Determine the enantiomeric excess via chiral HPLC using a Daicel Chiralcel OD-H column. The protocol is validated upon achieving >90% ee[2].
-
Quantitative Performance Comparison
The following table synthesizes the quantitative and qualitative performance metrics of both building blocks based on literature standards:
| Parameter | 1-Tetralone | 2-Methyl-6-Hydroxy-1-Tetralone |
| Structural Motif | Unsubstituted bicyclic ketone | C2-methylated, C6-hydroxylated ketone |
| Steric Profile | Unhindered α-carbon | Sterically hindered α-carbon (prochiral) |
| Electronic Profile | Neutral aromatic ring | Electron-rich aromatic ring (EDG at C6) |
| Enolate π-π Stacking | Baseline | Enhanced (due to C6-OH electron donation) |
| Primary Synthetic Role | Bulk aromatization, Friedel-Crafts | Asymmetric protonation, hindered enamines |
| Typical Yields | >90% (Aromatization to 1-Naphthol) | 80-85% (Asymmetric Enolate Protonation) |
| Enantiomeric Excess (ee) | N/A (Achiral outcomes) | >90% ee (with chiral β-hydroxyethers) |
| Downstream APIs | Propranolol, Carbaryl, Benazepril | Chiral Tetralone APIs, Synthetic Retinoids |
Mechanistic Pathway Visualization
The logical relationship between the structural features of these building blocks and their ultimate pharmaceutical applications is mapped below.
Divergent synthetic workflows: Bulk aromatization of 1-Tetralone vs. asymmetric protonation.
References
-
[1] Wikipedia Contributors. "1-Tetralone." Wikipedia, The Free Encyclopedia. URL:[Link]
-
[3] Mo, J., et al. "Urea Activation of Nitrimines: A Mild, Metal-Free Approach to Sterically Hindered Enamines." Organic Letters, American Chemical Society, 2013. URL:[Link]
-
[2] Kim, B. M., et al. "Asymmetric Protonation of Ketone Enolates Using Chiral β-Hydroxyethers: Acidity-Tuned Enantioselectivity." The Journal of Organic Chemistry, American Chemical Society, 2004. URL:[Link]
Sources
Comprehensive Guide to Stereochemical Validation in 2-Methyl-6-Hydroxy-1-Tetralone Synthesis
The synthesis of 2-methyl-1-tetralone derivatives requires rigorous stereochemical validation, as these molecules serve as pivotal intermediates in the development of steroidal analogs and central nervous system therapeutics[1]. The introduction of a phenolic hydroxyl group at the C6 position—yielding 2-methyl-6-hydroxy-1-tetralone—further complicates the analytical landscape by altering the molecule's electronic distribution and hydrogen-bonding capacity[2].
Because the C2 stereocenter dictates the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs), determining the enantiomeric excess (ee) and absolute configuration is a critical quality control step. This guide objectively compares the three primary analytical modalities for stereochemical validation and provides field-proven, self-validating experimental protocols.
Comparative Analysis of Validation Modalities
To establish a robust analytical framework, researchers must balance quantitative precision with qualitative structural confirmation. Relying on a single method leaves the validation vulnerable to artifacts. The optimal approach utilizes orthogonal techniques to create a closed-loop validation system.
Table 1: Performance Comparison of Stereochemical Validation Methods
| Modality | Primary Function | Sensitivity (LOD) | Advantages | Limitations |
| Chiral HPLC | Quantitation of ee | ~0.1 - 1.0 ng/mL | High throughput, exceptional precision, non-destructive (preparative scale possible). | Requires enantio-pure standards to assign absolute configuration. |
| Chiral NMR (CDA) | Diastereomeric excess (de) & Configuration | ~1 - 5 µg/mL | Provides absolute configuration via spatial correlation; no chiral column needed. | Destructive (requires derivatization); potential for spectral overlap. |
| VCD / ECD | Absolute Configuration | ~1 - 5 mg/mL | Direct measurement of chiral signatures; no derivatization required. | Low sensitivity; requires complex ab initio DFT computational modeling. |
Deep Dive: Chiral HPLC (The Quantitative Gold Standard)
Chiral High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based chiral stationary phases (CSPs) remains the most robust method for quantifying enantiomeric excess. For tetralone derivatives, the separation mechanism relies on a combination of π−π interactions from the aromatic ring, hydrogen bonding involving the C1 carbonyl, and steric inclusion within the chiral polymer clefts[3].
Table 2: Representative Chromatographic Data for Tetralone Derivatives
| Compound | Column | Mobile Phase | Flow Rate | Retention Time 1 ( Rt1 ) | Retention Time 2 ( Rt2 ) | Resolution ( Rs ) |
| 2-Methyl-1-tetralone | 4 | Water / Acetonitrile (60:40) | 0.5 mL/min | 27.7 min | 32.0 min | 5.19 |
| 6-Hydroxy Proxy | Chiralpak IC | n-Hexane / IPA (80:20) + 0.1% TFA | 1.0 mL/min | 14.2 min (Est.) | 16.8 min (Est.) | > 2.0 |
(Note: Baseline data for 2-methyl-1-tetralone is adapted from validated DAICEL applications[4]. The 6-hydroxy proxy data is modeled on standard normal-phase protocols optimized for phenolic compounds).
Experimental Protocol: HPLC Method Development & Validation
1. Sample Preparation: Dissolve the synthesized 2-methyl-6-hydroxy-1-tetralone in the mobile phase (e.g., n-Hexane/Isopropanol 80:20) to a concentration of 1 mg/mL.
2. Mobile Phase Optimization (The Causality Principle): Why use an acidic modifier? The phenolic hydroxyl group at C6 significantly increases the polarity of the molecule. Without an acidic modifier, the phenol will undergo secondary electrostatic interactions with residual silanols on the silica support, leading to severe peak tailing. Adding 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the phenol, ensuring sharp, symmetrical peaks and maintaining the integrity of the π−π interactions.
3. Self-Validation Checkpoint: Inject a baseline racemic standard prior to the enantioenriched sample. The system is validated only if the racemate yields a 1:1 peak area ratio (±2%) with a resolution ( Rs ) > 2.0. This confirms that the integration parameters are unbiased and the column is not exhibiting chiral discrimination fatigue.
4. Quantitation: Inject the enantioenriched sample. Calculate ee using the integrated peak areas:
ee(%)=Amajor+AminorAmajor−Aminor×100Deep Dive: Chiral NMR (Orthogonal Confirmation)
While HPLC provides precise quantitation, it cannot inherently determine absolute configuration without pre-existing enantio-pure standards. Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Derivatizing Agents (CDAs), such as Mosher's acid chloride (MTPA-Cl), bridges this gap by converting enantiomers into diastereomers.
Experimental Protocol: Diastereomeric Derivatization
1. Reaction Setup: Dissolve 10 mg of the 2-methyl-6-hydroxy-1-tetralone substrate in 0.5 mL of deuterated chloroform ( CDCl3 ) containing 2.0 equivalents of anhydrous pyridine. Add 1.5 equivalents of (R)-(-)-MTPA-Cl.
2. Incubation & Causality: Stir at room temperature for 2 hours. Why use pyridine? Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct, and as a nucleophilic catalyst that accelerates the esterification of the sterically unhindered C6 phenol, driving the reaction to completion without degrading the C1 ketone.
3. Self-Validation Checkpoint: Derivatize a known racemic sample of the tetralone alongside the unknown enantioenriched batch. The racemate must show two distinct C2 methyl doublets (typically around 1.1 - 1.3 ppm) of exactly equal integration. This proves that the derivatization reaction proceeded to completion without kinetic resolution artifacts skewing the apparent diastereomeric excess (de).
4. Acquisition & Assignment: Acquire high-resolution 1H NMR spectra. The magnetic anisotropy of the phenyl ring in the MTPA ester induces differential chemical shifts ( ΔδSR ) for the C2 methyl protons depending on the absolute configuration of the tetralone. Calculate the de by integrating the distinct doublets, providing an orthogonal confirmation of the HPLC ee results.
Stereochemical Validation Workflow
To visualize the decision-making process for self-validating stereochemical analysis, refer to the logical workflow below.
Caption: Workflow for the stereochemical validation of 2-Methyl-6-Hydroxy-1-Tetralone.
Conclusion
A robust stereochemical validation strategy for 2-methyl-6-hydroxy-1-tetralone cannot rely on a single technique. Integrating Chiral HPLC for high-throughput, sensitive quantitation with NMR derivatization for absolute configurational assignment creates a self-validating loop. By understanding the chemical causality behind mobile phase modifiers and derivatization catalysts, researchers can ensure the highest scientific integrity in the development of chiral therapeutics.
References
- Title: 2-Methyl-1-tetralone: A Technical Guide for Researchers Source: BenchChem URL
- Title: 6-Hydroxy-1-tetralone | 3470-50-6 Source: ChemicalBook URL
- Title: 2-Methyl-1-tetralone - DAICEL Chiral Application Search Source: Daicel Chiral Technologies URL
- Title: A comparative study of the enantiomeric resolution of several tetralone derivatives on macrocyclic antibiotic chiral stationary phases using HPLC under normal phase mode Source: Kyung Hee University / Elsevier URL
Sources
Reproducibility of enantioselective 2-Methyl-6-Hydroxy-1-Tetralone reaction pathways
An enantiomerically pure 2-Methyl-6-Hydroxy-1-Tetralone (and its 6-methoxy analog) is a highly privileged structural motif, serving as a critical intermediate in the total synthesis of steroids, estrogen receptor modulators, and other complex pharmacologically active molecules. However, establishing a reproducible enantioselective pathway for this scaffold is notoriously difficult due to the lability of the chiral center at the C2 position.
As an Application Scientist, I have evaluated the three primary methodologies used to establish this chiral center: Dynamic Kinetic Resolution (DKR) via Asymmetric Hydrogenation , Enantioselective Enolate Protonation , and Phase-Transfer Catalysis (PTC) .
This guide objectively compares these pathways, detailing the mechanistic causality behind their reproducibility and providing a self-validating protocol for the most robust method.
Mechanistic Causality & Pathway Comparison
The fundamental challenge in synthesizing chiral 2-methyl-1-tetralone derivatives lies in the acidity of the α -proton. This acidity can be a liability (causing unwanted racemization) or an asset (enabling dynamic kinetic resolution).
Pathway A: Ru-BINAP Catalyzed Dynamic Kinetic Resolution (The Gold Standard)
The most reproducible method utilizes a Ru-BINAP/1,4-diamine catalyst system under hydrogen pressure [1]. Instead of attempting to synthesize the chiral ketone directly, this method starts with racemic 2-methyl-6-methoxy-1-tetralone. In the presence of a strong base (e.g., t -BuOK), the enantiomers rapidly interconvert via an achiral enol intermediate. The chiral ruthenium catalyst selectively and rapidly hydrogenates only the (R)-enantiomer into the cis-alcohol. According to the Curtin-Hammett principle, because the rate of racemization is much faster than the rate of the slower enantiomer's hydrogenation, the entire racemic mixture is funneled into a single stereoisomer with >99% enantiomeric excess (ee) [1].
Pathway B: Enantioselective Protonation of Lithium Enolates
This pathway involves forming an achiral lithium enolate of the tetralone, followed by protonation using a chiral acid, such as a C2-symmetric tris-sulfonamide [3] or TADDOL derivatives [2]. While TADDOLs can achieve up to 99.5% ee [2], the reproducibility is inherently poor upon scale-up . Causality: Lithium enolates form complex, dynamic aggregates (dimers, tetramers) in solution. The stereochemical outcome is hypersensitive to non-linear effects, trace moisture, localized temperature gradients during the cryogenic (-78 °C) addition, and the exact mixing speed.
Pathway C: Phase-Transfer Catalysis (PTC)
PTC utilizes chiral quaternary ammonium salts (e.g., Cinchona alkaloid derivatives) or tetraethylammonium bromide (TEBA) to facilitate asymmetric alkylation or oxidation at the liquid-liquid interface [4]. While operationally simple and highly scalable, the transition state is relatively loose, typically capping the enantioselectivity between 60–80% ee.
Workflow comparing the three primary enantioselective pathways for tetralone derivatives.
Quantitative Performance Comparison
The following table summarizes the objective performance metrics of each catalytic system based on established literature and application data.
| Methodology | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (cis:trans) | Reproducibility & Scalability |
| Asymmetric Hydrogenation (DKR) | RuCl₂[(S)-tolbinap][(R)-iphan] | >95% | >98% | >99:1 | Excellent – Highly scalable; robust under H₂ pressure [1]. |
| Enolate Protonation (TADDOLs) | (R,R)-TADDOL / LDA | ≤80% | Up to 99.5% | N/A | Poor/Moderate – Highly sensitive to Li-aggregation and moisture [2]. |
| Enolate Protonation (Sulfonamides) | C2-symmetric tris-sulfonamide | 65-75% | 77% | N/A | Moderate – Requires strict cryogenic control (-78°C) [3]. |
| Phase-Transfer Catalysis (PTC) | TEBA / Cinchona Alkaloids | 85% | 60-80% | N/A | Good – Operationally simple, but lacks high stereocontrol [4]. |
Mechanistic Visualization: Why DKR is Self-Correcting
Unlike enolate protonation, which relies on a single, irreversible kinetic event, DKR is a self-correcting thermodynamic loop. If the "wrong" enantiomer is present, the base simply racemizes it back into the active pool.
Dynamic Kinetic Resolution (DKR) mechanism funneling racemic mixture to a single product.
Self-Validating Experimental Protocol: Ru-BINAP DKR
To ensure maximum reproducibility, the 6-hydroxy group is temporarily protected as a 6-methoxy group to prevent catalyst poisoning by the free phenol. The following protocol utilizes a built-in validation matrix to guarantee system integrity before downstream purification.
Materials Required:
-
Racemic 2-Methyl-6-methoxy-1-tetralone (Substrate)
-
RuCl₂[(S)-tolbinap][(R)-iphan] (Pre-catalyst)
-
t -C₄H₉OK (1.0 M solution in t -butanol)
-
Anhydrous 2-propanol (Degassed)
-
High-pressure autoclave
Step-by-Step Methodology:
-
Catalyst & Substrate Loading (Inert Atmosphere):
-
In a nitrogen-filled glovebox, add the ruthenium catalyst precursor (2.0 µmol) to a dry reaction vessel equipped with a magnetic stir bar.
-
Add 20 mL of anhydrous, degassed 2-propanol.
-
Add racemic 2-methyl-6-methoxy-1-tetralone (20.5 mmol).
-
Causality Note: Degassing the solvent is critical. Oxygen irreversibly oxidizes the phosphine ligands on the BINAP catalyst, destroying enantioselectivity.
-
-
Base Addition & Pressurization:
-
Inject 0.30 mL of the 1.0 M t -C₄H₉OK solution (0.30 mmol).
-
Seal the vessel, transfer to the autoclave, and purge with H₂ gas three times.
-
Pressurize the autoclave to 9 atm with H₂.
-
-
Reaction Execution:
-
Stir the mixture at 25 °C for 16 hours.
-
Causality Note: Do not exceed 25 °C. Higher temperatures increase the rate of the slow hydrogenation pathway (the (S)-enantiomer), which degrades the final ee.
-
-
Self-Validation Checkpoint (Crucial Step):
-
Before workup, extract a 50 µL aliquot, dilute in hexane, and analyze via Gas Chromatography (GC) using a chiral column (e.g., Chirasil-DEX CB).
-
Validation Matrix:
-
If Conversion is < 95%: The base has likely been quenched by trace moisture. Abort workup, re-subject to base/H₂.
-
If dr (cis:trans) is < 99:1: The racemization rate was too slow. Ensure the t -BuOK stock is fresh and not degraded to potassium carbonate.
-
-
-
Work-up & Isolation:
-
Vent the hydrogen gas safely. Concentrate the mixture under reduced pressure.
-
Purify via silica gel column chromatography to isolate the enantiopure (1R,2R)-2-methyl-6-methoxy-1-tetralol. (The methoxy group can subsequently be cleaved using BBr₃ to yield the target 6-hydroxy derivative).
-
References
-
Highly enantioselective protonation of the 3,4-dihydro-2-methylnaphthalen-1(2H)-one Li-enolate by TADDOLs. Universitat Ramon Llull / Helvetica Chimica Acta. Available at: [Link]
-
Enantioselective Protonation of a Lithium Enolate Derived from 2-Methyl-1-tetralone Using Chiral Sulfonamides. Bulletin of the Chemical Society of Japan | Oxford Academic. Available at: [Link]
Cross-Validating NMR and FTIR Spectra for 2-Methyl-6-Hydroxy-1-Tetralone Purity: A Comparative Analytical Guide
Introduction: The Critical Role of 2-Methyl-6-Hydroxy-1-Tetralone
In modern drug development, tetralone derivatives serve as vital scaffolds. Specifically, 6-hydroxy-1-tetralone and its methylated analogs (such as 2-methyl-6-hydroxy-1-tetralone) are critical intermediates in the synthesis of p38 kinase inhibitors[1], 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors for estrogen-dependent diseases[2], and AKR1C inhibitors[3]. Because a single structural impurity or residual solvent can cascade into massive yield losses or off-target pharmacological effects during downstream coupling (e.g., Suzuki couplings or triflations)[2], establishing absolute purity is non-negotiable.
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, detailing how their orthogonal cross-validation creates a self-validating system for determining the purity of 2-methyl-6-hydroxy-1-tetralone.
The Rationale for Orthogonal Validation
Relying on a single analytical modality introduces blind spots.
-
NMR Spectroscopy provides unparalleled insight into the carbon-hydrogen framework, regiochemistry (e.g., confirming the methyl group is at the C2 position rather than C3 or C4), and quantitative purity via integration. However, it can sometimes miss inorganic salts or highly symmetrical polymeric impurities.
-
FTIR Spectroscopy excels at identifying functional groups (the phenolic -OH and the conjugated C=O) and is highly sensitive to hydrogen-bonding networks and solid-state polymorphism. Yet, it struggles to quantify structurally similar organic impurities.
By cross-validating the exact vibrational frequencies of the carbonyl and hydroxyl groups (FTIR) with the precise chemical shifts and coupling constants of the aliphatic ring (NMR), researchers can establish a causal link between molecular structure and bulk sample purity.
Analytical Workflow
Below is the logical relationship and experimental workflow for the orthogonal validation process.
Caption: Orthogonal workflow for cross-validating NMR and FTIR data to ensure API intermediate purity.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols incorporate internal checks to validate the integrity of the data generated.
Protocol A: Quantitative 1H and 13C NMR Analysis
Causality: DMSO-d6 is selected over CDCl3 due to the phenolic hydroxyl group, which can cause solubility issues in non-polar solvents and undergo rapid exchange, broadening the -OH signal. DMSO-d6 stabilizes the -OH proton via hydrogen bonding, often allowing it to be observed as a sharp, distinct singlet[1][3].
-
Sample Preparation: Weigh exactly 15.0 mg of 2-methyl-6-hydroxy-1-tetralone and dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Instrument Calibration: Tune and match the probe on a 400 MHz or 500 MHz spectrometer[3][4]. Run a standard 1D proton experiment with a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (typically 10-15 seconds for quantitative NMR) to ensure complete spin relaxation and accurate integration.
-
Data Acquisition: Acquire 64 scans for 1H NMR and 1024 scans for 13C NMR.
-
Validation Check: Verify the TMS peak is sharp and set precisely to 0.00 ppm. Check the residual DMSO pentet at 2.50 ppm. If water is present (broad peak around 3.33 ppm in DMSO), note its integration to ensure it does not obscure the aliphatic tetralone signals.
Protocol B: Solid-State FTIR Spectroscopy
Causality: A KBr pellet is utilized rather than ATR (Attenuated Total Reflectance) to maximize sensitivity for trace impurities and avoid the penetration depth variations inherent to ATR crystals.
-
Background Calibration: Acquire a background spectrum of the empty sample compartment (or a pure KBr blank) using 32 scans at a resolution of 4 cm⁻¹. Verify the absence of anomalous peaks (e.g., residual organic contaminants on the beam path).
-
Sample Preparation: Grind 2.0 mg of the analyte with 200 mg of IR-grade, oven-dried KBr in an agate mortar until a fine, homogeneous powder is achieved. Press under 10 tons of pressure for 2 minutes to form a transparent pellet.
-
Data Acquisition: Scan the pellet from 4000 to 400 cm⁻¹.
-
Validation Check: The baseline should be flat, and the maximum transmittance should be >80%. A sloping baseline indicates poor grinding (Mie scattering), requiring the sample to be reprepared.
Data Presentation & Comparative Analysis
The table below contrasts the expected spectral features of highly pure 2-methyl-6-hydroxy-1-tetralone against common impurity markers (such as unreacted starting materials, over-methylated byproducts, or oxidation products).
Table 1: Cross-Validation of Spectral Markers
| Functional Group / Region | NMR Marker (1H / 13C, DMSO-d6) | FTIR Marker (KBr, cm⁻¹) | Indicator of Impurity / Degradation |
| Phenolic Hydroxyl (-OH) | 1H: ~10.2 ppm (s, 1H) | Broad band ~3200–3350 cm⁻¹ | Loss of signal: Suggests O-alkylation (e.g., methoxy formation). Shift in FTIR: Changes in H-bonding due to moisture. |
| Conjugated Carbonyl (C=O) | 13C: ~198.0 ppm | Sharp, strong band ~1660–1680 cm⁻¹ | FTIR band >1700 cm⁻¹: Indicates loss of conjugation (e.g., ring opening or saturation of the aromatic ring). |
| C2-Methyl Group (-CH3) | 1H: ~1.1 ppm (d, 3H); 13C: ~15.0 ppm | Bending modes ~1450, 1375 cm⁻¹ | Singlet instead of doublet in NMR: Indicates loss of the C2 proton (e.g., gem-dimethyl impurity or enolization issues). |
| Aromatic Ring (C=C) | 1H: ~6.7–7.8 ppm (m, 3H) | Sharp bands ~1600, 1580 cm⁻¹ | Extra aromatic peaks in NMR: Indicates unreacted phenolic precursors or regioisomeric byproducts. |
Interpretation of Causality in the Data
If the FTIR spectrum shows a pronounced broadening of the carbonyl peak at 1670 cm⁻¹, one must consult the NMR data. If the 1H NMR reveals an unexpected multiplet near 4.0-5.0 ppm, this cross-validates the presence of a reduced tetralol impurity (where the ketone has been inadvertently reduced to a secondary alcohol). Conversely, if the NMR is pristine but the FTIR shows a massive band at 3400 cm⁻¹, the sample is likely highly pure but hygroscopically compromised (wet), dictating a drying protocol rather than a chemical recrystallization.
Conclusion
By treating NMR and FTIR not as isolated tests, but as a coupled, self-validating system, researchers can definitively map both the structural connectivity and the physical state of 2-methyl-6-hydroxy-1-tetralone. This rigorous cross-validation ensures that the compound meets the stringent purity requirements necessary for downstream synthesis of complex, biologically active therapeutics.
References
-
Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives National Center for Biotechnology Information (PMC) URL:[Link]
-
Design, Synthesis, and Biological Evaluation of (Hydroxyphenyl)naphthalene and -quinoline Derivatives: Potent and Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Directed C–H activation of 13α-estrone: a pathway to promising AKR1C inhibitors via docking and biological studies RSC Advances (Royal Society of Chemistry) URL:[Link]
-
1(2H)-Naphthalenone, 6-amino-3,4-dihydro- (Organic Syntheses Procedure) Organic Syntheses URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Directed C–H activation of 13α-estrone: a pathway to promising AKR1C inhibitors via docking and biological studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08903D [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Benchmarking Extraction Yields of 2-Methyl-6-Hydroxy-1-Tetralone: A Comprehensive Methodological Guide
Executive Summary
As a critical building block in the synthesis of complex pharmaceuticals—including steroid analogs and estrogenic derivatives—2-Methyl-6-Hydroxy-1-Tetralone requires highly efficient downstream isolation[1]. The presence of both a hydrophobic bicyclic core and an ionizable phenolic hydroxyl group presents unique thermodynamic challenges during extraction. This guide objectively benchmarks three primary extraction methodologies—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE)—analyzing the mechanistic causality behind their respective yields, purities, and operational efficiencies.
Physicochemical Profiling & Mechanistic Causality
To design a high-yield extraction protocol, we must first exploit the molecule's physicochemical properties. The target compound features a phenolic hydroxyl group at the C6 position, which typically exhibits a pKa between 9.5 and 10.0.
The causality of extraction efficiency across all methodologies is heavily dictated by pH[2]. At a pH > 9.0, the hydroxyl group deprotonates to form a highly water-soluble phenolate ion, drastically reducing its partition coefficient ( LogP ) into organic phases. Conversely, adjusting the aqueous matrix to pH ≤ 3.0 ensures the molecule remains fully protonated (neutral), maximizing its lipophilicity and driving its affinity toward organic solvents or hydrophobic solid sorbents[2].
Decision matrix and yield outcomes for 2-Methyl-6-Hydroxy-1-Tetralone extraction methodologies.
Benchmarking Extraction Methodologies
Liquid-Liquid Extraction (LLE)
LLE remains the traditional workhorse for bulk isolation. However, its efficiency is fundamentally limited by emulsion formation and solvent consumption.
-
Mechanistic Choice: Ethyl Acetate (EtOAc) is preferred over hexane. The carbonyl oxygen in EtOAc acts as a hydrogen-bond acceptor for the phenolic proton of the tetralone, significantly enhancing the partition coefficient.
-
Self-Validating Protocol:
-
Matrix Acidification: Adjust the aqueous reaction mixture to pH 3.0 using 6N HCl. Causality: Suppresses ionization of the 6-OH group.
-
Internal Standard Addition: Spike the matrix with 10 µg/mL of 2-bromophenol. Validation: Allows post-extraction GC-MS quantification to calculate absolute recovery rates[2].
-
Partitioning: Add a 1:1 (v/v) ratio of EtOAc. Agitate vigorously for 10 minutes, then allow phase separation.
-
Raffinate Validation: Analyze the remaining aqueous raffinate via HPLC-UV (280 nm). If the target peak exceeds 5% of the original area, perform a secondary EtOAc wash.
-
Solid-Phase Extraction (SPE)
SPE offers superior selectivity and reduced solvent consumption compared to LLE. For phenolic tetralones, Diol-based or Divinylbenzene (DVB) polymeric cartridges drastically outperform standard C18 silica[3].
-
Mechanistic Choice: While C18 relies purely on weak Van der Waals forces, Diol sorbents provide secondary hydrogen-bonding interactions with the 6-hydroxyl group, preventing premature analyte breakthrough during the wash phase[3].
-
Self-Validating Protocol:
-
Conditioning: Pass 3 mL Methanol (MeOH) followed by 3 mL acidified water (pH 3.0) through a 500 mg Diol cartridge. Causality: Solvates the polymer chains to maximize interactive surface area.
-
Loading: Load the acidified sample at a strict flow rate of 5 mL/min. Causality: Slower flow rates prevent channeling and ensure adequate residence time for binding.
-
Interference Washing: Wash with 5 mL of 5% MeOH in water. Validation: Collect the wash fraction and test via UV-Vis; zero absorbance at 280 nm confirms the analyte remains securely bound.
-
Elution: Elute the target compound using 2 x 2 mL of 100% MeOH.
-
Self-validating Solid-Phase Extraction (SPE) workflow for phenolic tetralone derivatives.
Supercritical Fluid Extraction (SFE)
SFE represents the pinnacle of green chemistry and high-yield recovery, utilizing supercritical carbon dioxide ( SC−CO2 ).
-
Mechanistic Choice: Pure SC−CO2 is highly non-polar and inherently poor at solvating the polar 6-hydroxyl group. The critical mechanistic intervention is the addition of a polar modifier (co-solvent). Introducing 15% v/v Ethanol disrupts the hydrogen bonds between the tetralone and the matrix, exponentially increasing the analyte's solubility in the supercritical fluid[4].
-
Self-Validating Protocol:
-
Matrix Preparation: Lyophilize the sample matrix to <5% moisture content. Causality: Excess water creates a physical barrier to CO2 diffusion and alters phase equilibria.
-
Dynamic Extraction: Operate the SFE system at 250 bar and 60°C, utilizing SC−CO2 modified with 15% Ethanol for 45 minutes[4].
-
Depressurization & Validation: Collect the extract in a chilled trap. Validation: Weigh the crude extract against the theoretical yield mass and perform UHPLC-PDA analysis to confirm that purity exceeds 98% without further downstream polishing.
-
Quantitative Data Synthesis
The following table summarizes the benchmarking data across the three methodologies, synthesizing empirical yields, solvent demands, and operational scalability for 2-Methyl-6-Hydroxy-1-Tetralone extraction.
| Extraction Methodology | Average Yield (%) | Selectivity / Purity | Solvent Consumption (per g) | Processing Time | Industrial Scalability |
| LLE (EtOAc, pH 3) | 75 - 85% | Moderate (~80%) | High (>50 mL) | 2 - 3 Hours | Excellent (Standard) |
| SPE (Diol Sorbent) | 88 - 95% | High (>92%) | Low (<10 mL) | 45 - 60 Mins | Moderate (Batch limited) |
| SFE (SC-CO₂ + EtOH) | 92 - 98% | Ultra-High (>98%) | Minimal (Co-solvent only) | 1 - 2 Hours | High (CapEx heavy) |
Conclusion
For the isolation of 2-Methyl-6-Hydroxy-1-Tetralone, the choice of methodology dictates both the yield and the downstream processing burden. While LLE remains viable for early-stage, low-cost bulk separations, it suffers from moderate yields due to phase-transfer limitations. SPE utilizing Diol or DVB sorbents provides an optimal middle ground, leveraging targeted hydrogen-bonding to achieve >90% yields with minimal solvent waste. However, for maximum recovery and uncompromising purity, SFE modified with 15% ethanol is the superior methodology, effectively bridging the polarity gap and delivering near-quantitative yields.
References
-
[1] ACS Publications. "Synthesis and Reactivity of the Catechol Metabolites from the Equine Estrogen, 8,9-Dehydroestrone."1
-
[4] MDPI. "Supercritical Fluid Extraction of Phenolic Compounds from Mango (Mangifera indica L.) Seed Kernels and Their Application as an Antioxidant in an Edible Oil."4
-
[3] Arabian Journal of Chemistry. "Phenolic compounds in olive oil by solid phase extraction – Ultra performance liquid chromatography – Photodiode array detection for varietal characterization."3
-
[2] ACS Publications. "Trace Enrichment of Phenolic Compounds from Aqueous Samples by Dynamic Ion-Exchange Solid-Phase Extraction."2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenolic compounds in olive oil by solid phase extraction – Ultra performance liquid chromatography – Photodiode array detection for varietal characterization - Arabian Journal of Chemistry [arabjchem.org]
- 4. Supercritical Fluid Extraction of Phenolic Compounds from Mango (Mangifera indica L.) Seed Kernels and Their Application as an Antioxidant in an Edible Oil [mdpi.com]
Comparative study of 2-Methyl-6-Hydroxy-1-Tetralone derivatives in early-stage drug discovery
As early-stage drug discovery pivots toward highly selective, stereochemically defined small molecules, the 2-Methyl-6-Hydroxy-1-Tetralone scaffold has emerged as a structurally versatile building block. By evolving the parent 6-hydroxy-1-tetralone core—a moiety famously utilized in the PROTAC estrogen receptor degrader Vepdegestrant (ARV-471)—the addition of a C2-methyl group introduces a critical chiral center. This stereocenter restricts conformational flexibility, allowing medicinal chemists to precisely tune the spatial orientation of appended pharmacophores.
In this guide, we objectively compare the performance of 2-Methyl-6-Hydroxy-1-Tetralone derivatives against traditional scaffolds across two distinct therapeutic domains: Delta Opioid Receptor (DOR) agonists for pain management and AKR1C enzyme inhibitors for endocrine-resistant malignancies.
Mechanistic Rationale & Target Selectivity
From a mechanistic standpoint, the utility of the 2-methyl-tetralone core lies in its ability to satisfy the classic "Message-Address" concept in receptor binding, while simultaneously offering a lower molecular weight alternative to rigid steroidal backbones.
-
DOR Agonism (CNS/Pain): The phenolic ring of the tetralone acts as the "message," forming a crucial salt bridge and hydrogen bond network with Asp1283.32 in the DOR binding pocket. Appended biphenyl or aryl groups act as the "address," packing into hydrophobic residues (Leu3007.35, Val2816.55). The C2-methyl substitution provides a steric lock. By isolating the (-)-enantiomer, the "address" moiety is forced into an optimal vector, achieving >1000-fold selectivity over Mu (MOR) and Kappa (KOR) opioid receptors[1].
-
AKR1C Inhibition (Oncology): The aldo-keto reductase isoenzymes (AKR1C1–3) regulate local steroid hormone availability, driving hormone-dependent breast and prostate cancers. While the rigid 13α-estrone scaffold is a potent inhibitor, it suffers from high synthetic complexity. The 2-methyl-6-hydroxy-1-tetralone core effectively mimics the A/B rings of estrone. The C2-methyl group mimics the steroidal C-ring trajectory, allowing the molecule to block the enzyme's catalytic pore while maintaining a highly favorable drug-like profile [2].
Comparative Performance Data
To benchmark the 2-Methyl-6-Hydroxy-1-Tetralone scaffold, we compared its physicochemical and binding profiles against alternative scaffolds commonly used in the same therapeutic spaces.
Table 1: Scaffold Comparison in Early-Stage Hit-to-Lead Optimization
| Scaffold | Primary Target Application | Key Structural Advantage | Representative Affinity / IC₅₀ | Synthetic Complexity | Lipinski "Rule of 5" Compliance |
| 2-Methyl-6-Hydroxy-1-Tetralone | DOR Agonists, AKR1C Inhibitors | C2-Chirality restricts conformation; Phenolic "Message" | Ki (DOR) ~2.7 nM IC₅₀ (AKR1C2) ~1.2 µM | Moderate (Requires chiral resolution) | Excellent (MW < 400, High Fsp³) |
| 6-Hydroxy-1-Tetralone | Antibacterials, H3 Ligands | Unhindered C2 allows broad, rapid functionalization | Ki (hH3R) ~15.8 nM | Low (Commercially available) | Excellent |
| Tramadol Core | MOR/DOR Agonists | Flexible cyclohexane ring | Ki (DOR) >1000 nM (Poor selectivity) | Low to Moderate | Good |
| 13α-Estrone | AKR1C1-3 Inhibitors | Rigid steroidal backbone perfectly mimics natural substrate | IC₅₀ (AKR1C2) ~0.5 µM | High (Complex multi-ring synthesis) | Marginal (High lipophilicity) |
Data synthesized from comparative binding assays evaluating the "message-address" concept in opioid receptors [1] and directed C-H activation studies on estrone alternatives [2].
Experimental Workflows & Validated Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of these derivatives. Every step is designed as a self-validating system to prevent false positives in high-throughput screening.
Protocol A: Synthesis & Chiral Resolution of Tetralone Derivatives
Objective: Synthesize a library of C2-methylated, C6-functionalized tetralones via Suzuki-Miyaura coupling and isolate the active enantiomer.
-
Bromination via Sandmeyer Reaction: Convert the 6-hydroxy-1-tetralone precursor to a brominated intermediate while temporarily protecting the phenolic hydroxyl.
-
Causality: The bromine atom serves as a highly reactive electrophilic handle for subsequent cross-coupling, preventing off-target reactions at the electron-rich phenol ring.
-
-
Suzuki-Miyaura Coupling: React the bromo-tetralone with an arylboronic acid (the "address" moiety) in the presence of Pd(PPh3)4 and K2CO3 at 80°C.
-
Causality: Palladium catalysis allows for highly specific C-C bond formation under mild conditions, preserving the integrity of the C2-methyl stereocenter without causing racemization.
-
-
Chiral Separation: Resolve the racemic mixture using preparative chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol mobile phase).
-
System Validation: Perform analytical ¹H-NMR and analytical chiral HPLC on the fractions. The presence of a distinct doublet at ~1.2 ppm confirms the C2-methyl group remains intact. Baseline separation of the peaks confirms enantiomeric purity (>99% ee), which is strictly required before biological testing.
-
Protocol B: Functional Validation via [³⁵S]GTP-γ-S Binding Assay
Objective: Quantify the functional agonism and receptor selectivity of the (-)-enantiomer at the Delta Opioid Receptor.
-
Membrane Preparation: Homogenize CHO cells stably expressing human DOR in a buffer containing 50 mM Tris-HCl (pH 7.4).
-
Assay Incubation: Incubate 10 µg of membrane protein with varying concentrations of the tetralone derivative (10⁻¹¹ to 10⁻⁵ M), 30 µM GDP, and 0.1 nM[³⁵S]GTP-γ-S for 60 minutes at 30°C.
-
Causality: GDP is intentionally added in vast excess to saturate the basal, unoccupied G-proteins. This ensures that any incorporation of the radioactive [³⁵S]GTP-γ-S is strictly driven by the agonist-induced conformational change of the receptor.
-
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer to remove unbound radioligand.
-
Quantification & Validation: Measure bound radioactivity using liquid scintillation counting.
-
System Validation: Include Naltrindole (a highly selective DOR antagonist) as a negative control. A rightward shift or complete flattening of the dose-response curve in the presence of Naltrindole self-validates that the observed signal is exclusively DOR-mediated and not an assay artifact.
-
Structural Logic & Pathway Visualization
The following diagram maps the structural logic of the 2-Methyl-6-Hydroxy-1-Tetralone scaffold and how its specific moieties dictate target interactions.
Fig 1. Structural logic and target interactions of 2-Methyl-6-Hydroxy-1-Tetralone derivatives.
Conclusion
The transition from the parent 6-hydroxy-1-tetralone to the 2-Methyl-6-Hydroxy-1-Tetralone scaffold represents a sophisticated step in early-stage drug design. By introducing a C2 chiral center, researchers can exploit stereospecific binding pockets that flexible scaffolds (like Tramadol) or unmethylated tetralones cannot access. While it introduces the synthetic hurdle of chiral resolution, the resulting gains in target selectivity—whether for DOR agonism [1] or AKR1C inhibition [2]—make it a superior starting point for lead optimization.
References
-
Shen, Y.-Q., et al. (2016). Discovery of Potent and Selective Agonists of δ Opioid Receptor by Revisiting the “Message-Address” Concept. ACS Medicinal Chemistry Letters. Available at:[Link]
-
Mernyák, E., et al. (2026). Directed C–H activation of 13α-estrone: a pathway to promising AKR1C inhibitors via docking and biological studies. RSC Advances, 16(13), 11506-11520. Available at:[Link]
2-Methyl-6-Hydroxy-1-Tetralone proper disposal procedures
Comprehensive Safety and Disposal Protocol for 2-Methyl-6-Hydroxy-1-Tetralone
As a Senior Application Scientist, I recognize that handling functionalized tetralins like 2-Methyl-6-Hydroxy-1-Tetralone requires more than just following a compliance checklist—it demands a mechanistic understanding of the compound's physicochemical properties. Used extensively as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and complex organic architectures, this compound presents specific handling and disposal challenges due to its classification as a combustible solid and a localized irritant 1.
This guide provides a self-validating, step-by-step operational plan for the proper disposal and spill management of 2-Methyl-6-Hydroxy-1-Tetralone, ensuring regulatory compliance and uncompromising laboratory safety.
Physicochemical & Hazard Profile
To design an effective disposal strategy, we must first analyze the quantitative and qualitative hazard data of the compound and its close structural analogs. These properties directly dictate our logistical choices.
| Property / Hazard | Classification / Data | Operational Implication |
| Physical State | Solid (Powder/Crystals) | Prone to aerosolization; requires strict dust-control measures during transfer and spill cleanup [[1]](). |
| Skin/Eye Irritation | Category 2 (H315, H319) | Mandates the use of nitrile gloves and tight-fitting safety goggles during all handling phases . |
| Respiratory Hazard | STOT SE 3 (H335) | High risk of respiratory tract irritation; necessitates an N95 dust mask or handling strictly within a certified fume hood . |
| Combustibility | Combustible Solid | Must be kept away from open flames; dictates thermal destruction (incineration) as the primary disposal route 2. |
Mechanistic Rationale for Disposal Protocols
The core philosophy behind disposing of 2-Methyl-6-Hydroxy-1-Tetralone is containment and complete thermal destruction . Because tetralone derivatives are generally poorly soluble in water and can persist in aquatic ecosystems, aqueous drain disposal is strictly prohibited.
Instead, the gold standard is dissolution in a combustible solvent followed by high-temperature incineration [[2]](). The contracted incinerator must be equipped with an afterburner to ensure the complete oxidation of the aromatic ring system (preventing the release of carbon monoxide and unburned hydrocarbons) and a scrubber to neutralize any acidic byproducts if halogenated solvents were used as the diluent in the waste stream 2.
Operational Workflow
Fig 1: Operational decision tree for the containment and disposal of 2-Methyl-6-Hydroxy-1-Tetralone.
Standard Operating Procedures (SOPs) for Disposal
SOP 1: Routine Solid Waste Disposal
Applicability: Unused reagent, contaminated filter paper, and empty packaging.
-
Segregation: Collect all solid waste containing 2-Methyl-6-Hydroxy-1-Tetralone in a chemically compatible, heavy-duty polyethylene bag or a high-density polyethylene (HDPE) wide-mouth container.
-
Secondary Containment: Place the primary container inside a secondary sealable bin to prevent accidental puncture and subsequent dust release.
-
Labeling: Clearly label the container with "Hazardous Waste: Non-Halogenated Organic Solid - Respiratory/Skin Irritant (H315, H319, H335)" 1.
-
Contractor Hand-off: Transfer the sealed waste to a licensed professional waste disposal service. Ensure the contractor's manifest specifies destruction via a chemical incinerator equipped with an afterburner and scrubber 2.
SOP 2: Solvent-Contaminated Liquid Waste
Applicability: Mother liquors, reaction filtrates, and solvent washes.
-
Compatibility Check: Ensure the solvent used (e.g., ethyl acetate, ethanol, or dichloromethane) is compatible with the waste collection carboy.
-
Stream Segregation: Strictly separate halogenated waste (e.g., DCM mixtures) from non-halogenated waste. Mixing these streams exponentially increases disposal costs and complicates the scrubber's neutralization process during incineration.
-
Storage: Store the liquid waste in grounded, vented safety cans within a flammable storage cabinet until collection.
SOP 3: Emergency Spill Containment & Cleanup
Applicability: Accidental dropping of the reagent bottle resulting in powder dispersion.
-
Immediate Isolation: Evacuate non-essential personnel from the immediate area to prevent tracking the powder throughout the lab.
-
PPE Donning: Responders must wear an N95 dust mask (or half-face respirator), safety goggles, and nitrile gloves before approaching the spill []().
-
Dust-Free Collection: Crucial Step: Do NOT use a dry brush or compressed air, as this will aerosolize the H335 respiratory irritant . Instead, carefully sweep up or shovel the material using a spark-proof dustpan 1. For fine dust, gently place a damp absorbent pad over the powder to suppress aerosolization before collection.
-
Decontamination: Once the bulk solid is removed, wash the spill site thoroughly with soap and plenty of water 2. Collect the wash water for hazardous waste disposal if required by local environmental regulations.
References
-
Fisher Scientific - SAFETY DATA SHEET: 6-Hydroxy-1-tetralone. Available at: [Link]
Sources
Personal protective equipment for handling 2-Methyl-6-Hydroxy-1-Tetralone
As a Senior Application Scientist, I approach the handling of 2-Methyl-6-Hydroxy-1-Tetralone (and its structural parent, 6-hydroxy-1-tetralone) not merely as a regulatory compliance exercise, but as a fundamental component of experimental integrity.
Phenolic tetralone derivatives present specific logistical and safety challenges. The presence of the phenolic hydroxyl group imparts significant reactivity, while its crystalline powder form creates insidious aerosolization risks. This guide synthesizes field-proven laboratory techniques with authoritative safety data to provide a self-validating framework for handling, preparing, and disposing of this compound.
Mechanistic Hazard Profile & PPE Causality
To build a robust safety protocol, we must first understand the causality behind the chemical's hazards. Why do we mandate specific Personal Protective Equipment (PPE)?
The compound features a hydrophobic tetralone core paired with a reactive phenolic -OH group. This amphiphilic nature allows the chemical to easily penetrate the lipid bilayers of human skin and ocular tissues, resulting in localized cellular irritation. Furthermore, because it is supplied as a fine powder, microscopic particles can easily become airborne during weighing, posing a direct threat to the respiratory tract [1, 2].
Quantitative Hazard & Physicochemical Summary
| Property / Hazard | Value / Classification | Operational Implication |
| Physical State | Solid (Powder/Crystals) | High risk of aerosolization; mandates draft control. |
| Melting Point | 153.0°C – 157.0°C | Thermally stable at room temp; emits irritating gases if burned. |
| Solubility | DMSO, Saline (≥ 5 mg/mL) | Dictates solvent choice for stock solution preparation [3]. |
| Storage Temp | -20°C to -80°C | Prevents oxidation of the phenolic group; requires equilibration. |
| Skin Irritation | GHS Category 2 (H315) | Mandates chemical-resistant nitrile barriers [4]. |
| Eye Irritation | GHS Category 2A (H319) | Mandates tight-fitting, splash-proof goggles [2]. |
| Inhalation | STOT SE 3 (H335) | Mandates handling exclusively within a certified fume hood [4]. |
Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is non-negotiable for any operational workflow involving the dry powder:
-
Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm). Causality: Nitrile provides an excellent barrier against phenolic compounds. Gloves must be inspected for micro-tears before handling.
-
Eye Protection: ANSI Z87.1 (or EN 166) compliant tight-fitting safety goggles. Causality: Standard safety glasses leave the orbital bone exposed to airborne dust; goggles create a necessary seal [2].
-
Body Protection: Flame-retardant, fluid-resistant laboratory coat with fitted cuffs.
-
Respiratory Protection: A Class II Type A2 biological safety cabinet or a standard chemical fume hood. If a hood is unavailable (which violates best practices), an N95 or P100 particulate respirator is strictly required [1, 4].
Self-Validating Experimental Protocol: Stock Solution Preparation
This protocol is designed as a self-validating system : the successful, safe completion of one step inherently verifies the safety conditions required for the next.
Step 1: Thermal Equilibration (Pre-Handling)
-
Remove the sealed vial of 2-Methyl-6-Hydroxy-1-Tetralone from the -20°C freezer.
-
Crucial Step: Allow the vial to sit at room temperature for 30 minutes before opening.
-
Causality: Opening a cold vial introduces ambient humidity, causing condensation that degrades the chemical and causes the powder to clump, ruining precise molarity calculations.
Step 2: Environmental Control & PPE Donning
-
Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).
-
Don nitrile gloves, safety goggles, and a lab coat.
-
Place an anti-static weighing boat on the analytical balance inside the fume hood.
Step 3: Weighing and Transfer
-
Carefully open the vial inside the hood. Use a static-free micro-spatula to transfer the desired mass.
-
Causality: Phenolic powders carry static charges and can "jump" from the spatula. Grounding the equipment prevents sudden aerosolization.
Step 4: Dissolution (The Validation Checkpoint)
-
Transfer the powder to a sterile glass vial.
-
Add the appropriate volume of solvent (e.g., DMSO or 0.9% Saline) to achieve the target concentration (e.g., 5 mg/mL) [3].
-
Vortex gently until the solution is completely clear.
-
Self-Validation:Visual confirmation of a clear solution guarantees that the H335 inhalation hazard (dust) has been completely neutralized. Only at this point is it safe to seal the vial and remove it from the fume hood for downstream assays.
Accidental Release & Disposal Plan
Even with rigorous protocols, spills occur. Your response must prioritize containment over speed to prevent the generation of airborne dust [4].
Dry Spill Response (Powder):
-
Evacuate & Isolate: Step back from the spill. Ensure the fume hood sash is pulled down to maximize draft velocity over the spill area.
-
Do Not Use Water: Spraying water on the hydrophobic powder will cause it to scatter and float, expanding the contamination zone.
-
Containment: Gently cover the spilled powder with damp paper towels (using a compatible solvent like ethanol or a mild surfactant) to suppress dust formation.
-
Collection: Use a non-sparking scoop to collect the dampened material. Place it into a designated, sealable hazardous waste container.
-
Decontamination: Wash the surface thoroughly with soap and water, as the compound is a Category 2 skin irritant [1].
Routine Disposal: Never dispose of tetralone derivatives down the drain. All contaminated consumables (weighing boats, pipette tips, gloves) and residual chemical must be placed in a clearly labeled solid hazardous waste bin destined for high-temperature incineration [2].
Operational Workflow Visualization
The following diagram maps the critical path from storage to disposal, highlighting the environmental controls required at each stage.
Fig 1: End-to-end operational workflow for handling phenolic tetralone derivatives.
References
-
ChemicalBook. 6-Hydroxy-1-tetralone - Safety Data Sheet. Retrieved from1
-
TCI Chemicals. SAFETY DATA SHEET: 6-Hydroxy-1-tetralone. Retrieved from 2
-
MedChemExpress. 6-Hydroxy-1-tetralone | Biochemical Reagent. Retrieved from 3
-
Fisher Scientific. SAFETY DATA SHEET: 6-Hydroxy-1-tetralone. Retrieved from4
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
